(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOAYJPBXRUXBZ-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride
Abstract
(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is a chiral amine building block of significant interest in pharmaceutical research and development. Its utility as a precursor in the synthesis of complex molecular architectures necessitates a thorough understanding of its fundamental physical properties. These properties are critical as they directly influence reaction kinetics, formulation, bioavailability, and stability of downstream active pharmaceutical ingredients (APIs).[1][2][3][4] This guide provides a comprehensive analysis of the known physical characteristics of this compound, offers expert insights into their implications for research, and details standardized protocols for their experimental determination.
Compound Identification and Core Properties
Precise identification is the cornerstone of chemical and pharmaceutical development. The structural and fundamental properties of this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | (1S)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride | [5] |
| CAS Number | 1391450-63-7 | [5][6] |
| Molecular Formula | C₇H₁₁BrCl₂N₂ | [5][6] |
| Molecular Weight | 273.99 g/mol | [5][6] |
| Canonical SMILES | CC(N)Cl.Cl | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 70 °C | [5] |
| Boiling Point | Not Applicable / Data Not Available | [5] |
| Solubility | Data Not Publicly Available (See Section 2.2) | |
| Storage | Sealed in a dry environment, Room Temperature |
Analysis of Key Physical Properties
A mere listing of properties is insufficient for the practicing scientist. This section delves into the causality and practical implications of each key physical characteristic.
Appearance and Purity
The reported appearance as a "white to off-white solid" is typical for a purified small molecule amine salt.
-
Expertise & Experience: The color of a compound is a primary, albeit qualitative, indicator of purity. For early-stage research materials, an off-white or slightly yellow tinge may be acceptable. However, for late-stage development and GMP (Good Manufacturing Practice) applications, a consistent, pure white crystalline solid is typically required. Any deviation, such as a tan or brown color, would suggest the presence of impurities, potentially from residual starting materials, reagents, or degradation products. The physical form (e.g., crystalline vs. amorphous) significantly impacts properties like solubility and stability and should be characterized by techniques such as X-ray powder diffraction (XRPD) in advanced studies.
Solubility: The Critical Determinant
While specific quantitative solubility data is not publicly available, the dihydrochloride salt structure provides a strong basis for expert inference.
-
Trustworthiness: The presence of two hydrochloride moieties indicates that the parent amine has been protonated twice, forming a highly polar salt. This structural feature is intentionally designed to enhance aqueous solubility.[7] Amine salt formation is a common and effective strategy in drug development to improve the dissolution and bioavailability of parent compounds.[7]
-
Expertise & Experience: We can confidently predict that this compound will exhibit high solubility in polar protic solvents such as water, methanol, and ethanol. It is also expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). Conversely, its solubility in non-polar solvents like hexanes or toluene will be negligible. This solubility profile is crucial for its use in both aqueous reaction media and for preparing stock solutions for biological screening, which are almost universally made in DMSO.[8][9][10] A target solubility of >60 µg/mL is often considered a good starting point for drug discovery compounds.[10]
Melting Point: An Indicator of Purity and Identity
The reported melting point of 70 °C is a key physical constant for this material.[5]
-
Authoritative Grounding: The melting point is a fundamental thermal property used for both identification and purity assessment.[11] A pure crystalline solid will exhibit a sharp, well-defined melting range (typically < 2 °C).[11] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[11]
-
Expertise & Experience: A relatively low melting point of 70 °C suggests that the intermolecular forces in the crystal lattice are not exceptionally strong. It is also important to consider that as a dihydrochloride salt, the compound may be hygroscopic. Absorbed moisture can act as an impurity, leading to a lower and broader melting point. Therefore, the determination must be performed on a thoroughly dried sample. For a definitive characterization, Differential Scanning Calorimetry (DSC) would be employed to provide a more detailed thermal profile.[12]
Hygroscopicity and Storage
-
Trustworthiness: Amine hydrochloride salts are known to be potentially hygroscopic, meaning they can readily absorb moisture from the atmosphere.[13] This is a critical consideration for handling and storage. The recommended storage condition is "Sealed in dry, Room Temperature," which directly addresses this potential issue.
-
Expertise & Experience: The absorption of water can lead to physical changes (e.g., deliquescence) and can impact the accuracy of weighing operations, potentially leading to errors in reaction stoichiometry or solution concentration. For rigorous quantitative work, the material should be dried under vacuum prior to use and handled in a low-humidity environment (e.g., a glove box).
Experimental Protocols
To ensure reproducible and reliable data, standardized experimental procedures are essential. The following protocols are provided as self-validating systems for determining key physical properties.
Protocol for Melting Point Determination (Capillary Method)
This protocol adheres to standards outlined by major pharmacopeias for Class Ia determinations.[14]
Objective: To accurately determine the melting range of the compound as a key indicator of purity.
Methodology:
-
Sample Preparation: a. Ensure the this compound sample is completely dry by placing it in a vacuum oven at 40 °C for at least 4 hours. b. Place a small amount of the dried sample onto a clean watch glass and crush it into a fine powder using a spatula. c. Jab the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder until a small amount of material enters the tube.[15] d. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a packed column of 2-3 mm height is achieved.[15]
-
Instrument Setup (e.g., Mel-Temp Apparatus): a. Insert the packed capillary tube into the heating block of the apparatus.[15] b. If the approximate melting point is unknown, perform a rapid preliminary run by increasing the temperature at a rate of 10-15 °C/minute to get a rough estimate. Allow the apparatus to cool.
-
Measurement: a. Using a fresh sample, heat the block rapidly to a temperature approximately 20 °C below the estimated melting point.[15] b. Crucial Step: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the block, and the thermometer.[12][14] c. Record the temperature (T₁) at which the first droplet of liquid is observed. d. Continue heating at the slow rate and record the temperature (T₂) at which the last solid particle melts, resulting in a completely clear liquid.
-
Reporting: a. Report the result as a melting range (T₁ - T₂). For this compound, a sharp range such as 69.5 - 70.5 °C would indicate high purity.
Protocol for High-Throughput Kinetic Solubility Assay
Objective: To rapidly assess the aqueous solubility of the compound under conditions relevant to early drug discovery.[8][16]
Methodology:
-
Stock Solution Preparation: a. Accurately weigh the compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). This is the standard first step for most high-throughput screening assays.[8]
-
Assay Plate Preparation: a. Using a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells. b. Add an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, PBS, pH 7.4) to the wells. This results in a final DMSO concentration of 1% and a target compound concentration of 100 µM.
-
Incubation and Measurement: a. Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours, to allow for dissolution to reach a kinetic equilibrium.[16] b. After incubation, analyze the plate using a nephelometer or a UV-Vis plate reader. c. Nephelometry: Measures light scattering caused by any undissolved precipitate.[10] d. Direct UV Method: The plate is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance against a standard curve.[8][10]
-
Data Analysis & Reporting: a. The solubility is reported as the highest concentration at which no precipitate is detected. This kinetic value is invaluable for guiding structure-activity relationship (SAR) studies and selecting compounds for further development.[10]
Visualization of the Characterization Workflow
The logical flow for characterizing a novel chiral amine salt like this compound is depicted below. This process ensures a comprehensive data package is generated to support its use in research and development.
Caption: Workflow for Synthesis and Physical Characterization.
Anticipated Spectroscopic Data
While experimental spectra were not found in the public domain, an experienced chemist can predict the key features based on the molecule's structure.
-
¹H NMR (in D₂O or DMSO-d₆):
-
Pyridyl Protons: Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The proton adjacent to the bromine (C6-H) would likely be a doublet, the proton between the bromo and aminoethyl groups (C4-H) a doublet of doublets, and the proton adjacent to the nitrogen (C3-H) a doublet.
-
Methine Proton (-CH): A quartet coupled to the methyl protons (approx. 4.5-5.0 ppm).
-
Amine Protons (-NH₃⁺): A broad singlet, which may exchange with D₂O.
-
Methyl Protons (-CH₃): A doublet coupled to the methine proton (approx. 1.6-1.8 ppm).
-
-
Mass Spectrometry (ESI+):
-
The primary observed ion would be the molecular ion of the free base [M+H]⁺. For C₇H₉BrN₂, this would appear as a characteristic isotopic doublet (due to the ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) at m/z 201.00 and 203.00.
-
Conclusion
The physical properties of this compound—a white solid with a melting point of 70 °C and inferred high aqueous solubility—define its profile as a valuable chiral building block. Its salt form enhances its utility in aqueous media and for biological screening, though care must be taken to mitigate its likely hygroscopicity through proper storage and handling. The standardized protocols and characterization workflows provided in this guide offer a robust framework for researchers to validate material quality and ensure the reliability of their experimental outcomes, ultimately accelerating the drug discovery and development process.
References
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. fiveable.me [fiveable.me]
- 5. americanelements.com [americanelements.com]
- 6. This compound | 1391450-63-7 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nano-lab.com.tr [nano-lab.com.tr]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. thinksrs.com [thinksrs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
Spectroscopic Elucidation of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride: A Technical Guide for Drug Development Professionals
Introduction
The molecular structure, presented below, forms the basis for all subsequent spectroscopic interpretation. The presence of a chiral center, a substituted pyridine ring, and the dihydrochloride salt form all contribute unique and identifiable features in the various spectroscopic techniques discussed.
Caption: Molecular structure of (S)-1-(5-Bromopyridin-2-yl)ethanamine cation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Framework: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm). Spin-spin coupling between adjacent non-equivalent protons results in signal splitting, providing connectivity information. The formation of the dihydrochloride salt significantly impacts the electronic environment, particularly of the pyridine ring and the amino group protons, leading to notable downfield shifts compared to the free base.[1]
Predicted ¹H NMR Spectrum (D₂O, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.65 | d | 1H | H-6 | The proton adjacent to the protonated nitrogen (H-6) is expected to be the most deshielded aromatic proton due to the strong electron-withdrawing effect of the pyridinium nitrogen.[2] |
| ~8.20 | dd | 1H | H-4 | This proton is meta to the protonated nitrogen and ortho to the bromine, resulting in a downfield shift and coupling to both H-3 and H-6 (small). |
| ~7.80 | d | 1H | H-3 | Ortho to the C2 substituent, this proton will be shifted downfield and will couple with H-4. |
| ~4.80 | q | 1H | CH-NH₃⁺ | The methine proton is adjacent to the electron-withdrawing pyridinium ring and the positively charged amino group, causing a significant downfield shift. It will be split into a quartet by the adjacent methyl protons. |
| ~1.80 | d | 3H | CH₃ | The methyl protons are coupled to the methine proton, resulting in a doublet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often preferred for amine salts to exchange the labile N-H protons, simplifying the spectrum.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals and determine the multiplicities.
-
Caption: ¹H NMR Spectroscopy Experimental Workflow.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. The low natural abundance of the ¹³C isotope means that ¹³C NMR experiments are less sensitive than ¹H NMR.[3] The protonated nitrogen and the bromine atom in the pyridine ring will have significant effects on the chemical shifts of the ring carbons.
Predicted ¹³C NMR Spectrum (D₂O, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C-2 | The carbon atom directly attached to the protonated nitrogen and the ethylamine substituent will be significantly deshielded. |
| ~148 | C-6 | This carbon, adjacent to the pyridinium nitrogen, will also be strongly deshielded. |
| ~142 | C-4 | The chemical shift of this carbon is influenced by both the nitrogen and the bromine atom. |
| ~125 | C-5 | The carbon atom bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect, but the overall electronic environment of the ring will keep it in the aromatic region. |
| ~122 | C-3 | This carbon is expected to be the most shielded of the pyridine ring carbons. |
| ~55 | CH-NH₃⁺ | The methine carbon is attached to the electron-withdrawing pyridinium ring and the amino group, resulting in a downfield shift compared to a simple alkyl carbon. |
| ~20 | CH₃ | The methyl carbon is expected in the typical aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower sensitivity.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
-
Data Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction as for ¹H NMR.
-
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is appropriate, which would likely show the protonated molecule of the free base, [M+H]⁺. The most characteristic feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in two molecular ion peaks separated by 2 m/z units with nearly equal intensity.
Predicted Mass Spectrum (ESI+):
| m/z | Ion | Rationale |
| 215/217 | [M+H]⁺ | The molecular ion peaks corresponding to the protonated free base containing ⁷⁹Br and ⁸¹Br, respectively. The near 1:1 intensity ratio is a hallmark of a monobrominated compound. |
| 200/202 | [M-NH₂]⁺ | Loss of the amino group from the molecular ion. |
| 136 | [M-Br]⁺ | Loss of the bromine atom from the molecular ion. |
| 94 | [C₅H₆N₂]⁺ | A fragment corresponding to the aminopyridine core after loss of the bromoethyl side chain. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Operate in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peaks and characteristic fragment ions.
-
Analyze the isotopic patterns to confirm the presence of bromine.
-
Caption: Predicted Fragmentation Pathway in ESI-MS.
Infrared (IR) Spectroscopy
Theoretical Framework: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. Different functional groups have characteristic absorption frequencies. For an amine salt, the IR spectrum is dominated by the vibrations of the ammonium group (NH₃⁺).[2]
Predicted IR Spectrum (KBr pellet or ATR):
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3400-3000 (broad) | N-H stretch (NH₃⁺) | The stretching vibrations of the ammonium group in a primary amine salt typically appear as a broad, strong band in this region.[4] |
| ~3050 | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the pyridine ring. |
| ~2950 | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds of the ethyl group. |
| ~1610 | N-H bend (asymmetric) | The asymmetric bending (scissoring) vibration of the NH₃⁺ group.[5] |
| ~1580 | C=C and C=N stretch | Aromatic ring stretching vibrations. |
| ~1510 | N-H bend (symmetric) | The symmetric bending vibration of the NH₃⁺ group. |
| ~1100 | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |
| ~820 | C-H out-of-plane bend | Characteristic bending for the substitution pattern of the pyridine ring. |
| Below 700 | C-Br stretch | The carbon-bromine stretching vibration typically appears at lower wavenumbers. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify the characteristic absorption bands.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, as predicted in this guide, provides a robust framework for its identification and quality assessment. The key distinguishing features include the characteristic downfield shifts in the ¹H and ¹³C NMR spectra due to the pyridinium ring, the definitive 1:1 isotopic pattern of bromine in the mass spectrum, and the prominent N-H vibrational bands of the primary ammonium salt in the IR spectrum. By correlating the experimental data with these predicted values, researchers and drug development professionals can confidently verify the structure, purity, and integrity of this vital pharmaceutical intermediate.
References
- Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding and the torsional oscillations of the NH3+ groups in amine hydrohalides: II. The infrared spectrum from 4000 to 2200 cm−1. Canadian Journal of Chemistry, 40(4), 615-625.
- Chenon, B., & Sandorfy, C. (1958). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 36(8), 1181-1193.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 16, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Amino-5-bromopyridine - Optional[1H NMR] - Spectrum. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved January 16, 2026, from [Link]
-
NIST. (n.d.). n-amyl amine hydrochloride. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved January 16, 2026, from [Link]
-
CHIMIA. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved January 16, 2026, from [Link]
-
NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved January 16, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Amino-5-bromopyridine - Optional[1H NMR] - Chemical Shifts. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. Retrieved January 16, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 16, 2026, from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 16, 2026, from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0260384). Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]
-
ChemBK. (n.d.). 1-Pyridin-2-Yl-Ethylamine. Retrieved January 16, 2026, from [Link]
-
NIST. (n.d.). 2-Aminopyridine. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved January 16, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Ethyl (1S,3R,4S)-4-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-3-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexane-1-carboxylate. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Retrieved January 16, 2026, from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Technical Guide to the Structural Elucidation of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride by NMR and Mass Spectrometry
This guide provides an in-depth technical overview of the analytical methodologies for the structural characterization of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride (CAS No. 1391450-63-7), a key chiral building block in pharmaceutical and agrochemical research. The focus is on the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development.
Introduction: The Analytical Imperative
This compound, with the chemical formula C₇H₁₁BrCl₂N₂, is a chiral amine whose precise structural confirmation is paramount for its application in stereospecific synthesis.[1] The presence of a stereocenter, a substituted pyridine ring, and its formulation as a dihydrochloride salt presents a unique set of analytical challenges and considerations. This document serves as a comprehensive guide to navigate these challenges, ensuring data integrity and robust structural verification through NMR and MS techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Causality in Experimental Design: Sample Preparation
The dihydrochloride salt form of the analyte necessitates careful consideration of the NMR solvent. The acidic protons of the ammonium and pyridinium species can exchange with residual water in the solvent, potentially broadening the signals. Therefore, a dry, deuterated solvent is crucial. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices due to their ability to dissolve the salt. For the purpose of this guide, we will consider D₂O as the solvent, which will result in the exchange of the amine and ammonium protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (15-30 mg for ¹³C NMR) and place it in a clean, dry vial.[2][3]
-
Add approximately 0.7 mL of deuterium oxide (D₂O) to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution.[3]
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Ensure the sample height in the NMR tube is between 4-5 cm to optimize the shimming process.[2]
-
Cap the NMR tube securely to prevent solvent evaporation.
¹H NMR Spectroscopy: Predicting the Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure of (S)-1-(5-Bromopyridin-2-yl)ethanamine, we can predict the following signals. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the protonated pyridine ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | ~8.6 | d | ~2.0 |
| H-4 (Pyridine) | ~8.2 | dd | ~8.5, 2.0 |
| H-3 (Pyridine) | ~7.8 | d | ~8.5 |
| CH (ethanamine) | ~4.5 | q | ~7.0 |
| CH₃ (ethanamine) | ~1.7 | d | ~7.0 |
Note: The NH₂ and NH⁺ protons will be exchanged with D₂O and will not be observed.
Rationale Behind Predictions:
-
Pyridine Protons: The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). The proton at the 6-position (H-6) is adjacent to the nitrogen and is expected to be the most downfield. The bromine at the 5-position will influence the splitting pattern, resulting in a doublet for H-6, a doublet of doublets for H-4, and a doublet for H-3. These predictions are based on known chemical shifts for bromopyridine derivatives.[5][6]
-
Ethanamine Protons: The methine proton (CH) is adjacent to the chiral center and the electron-withdrawing pyridine ring, thus it is expected to be significantly downfield. It will appear as a quartet due to coupling with the three methyl protons. The methyl protons (CH₃) will be further upfield and will appear as a doublet due to coupling with the single methine proton.
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
The ¹³C NMR spectrum will reveal all the carbon atoms in the molecule. Due to the low natural abundance of ¹³C, a higher concentration of the sample is generally required.[2]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (Pyridine) | ~160 |
| C-6 (Pyridine) | ~150 |
| C-4 (Pyridine) | ~140 |
| C-5 (Pyridine) | ~120 |
| C-3 (Pyridine) | ~125 |
| CH (ethanamine) | ~50 |
| CH₃ (ethanamine) | ~20 |
Rationale Behind Predictions:
-
Pyridine Carbons: The carbon atoms of the pyridine ring are expected in the aromatic region (120-160 ppm). The carbon attached to the bromine (C-5) is expected to be shielded due to the "heavy atom effect," although precise prediction can be complex.[7] The other pyridine carbons are assigned based on typical values for substituted pyridines.[8][9][10]
-
Ethanamine Carbons: The methine carbon (CH) is attached to the nitrogen and the pyridine ring and is expected around 50 ppm. The methyl carbon (CH₃) will be the most upfield signal, typically below 25 ppm.[11]
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this compound due to its polar and salt nature.[12]
Experimental Design: ESI-MS
ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for pre-charged and thermally labile molecules.[13] The dihydrochloride salt will readily form a protonated molecular ion [M+H]⁺ in the positive ion mode.
Experimental Protocol: ESI-MS Analysis
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire a full scan mass spectrum to determine the molecular weight of the free base.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to induce fragmentation and obtain structural information.
Expected Mass Spectrum and Fragmentation
The molecular weight of the free base, (S)-1-(5-Bromopyridin-2-yl)ethanamine, is 200.04 g/mol for the monoisotopic mass. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Predicted Molecular Ions:
-
[M+H]⁺ (⁷⁹Br): m/z 201.05
-
[M+H]⁺ (⁸¹Br): m/z 203.05
Predicted Fragmentation Pathway:
The primary fragmentation is expected to occur at the benzylic position, leading to the loss of the ethylamine side chain or cleavage within the side chain.
Caption: Predicted ESI-MS fragmentation of (S)-1-(5-Bromopyridin-2-yl)ethanamine.
The fragmentation of the pyridine ring itself can also occur, leading to smaller charged fragments, a known pathway for pyridine-containing compounds.[14]
Integrated Data Analysis: A Holistic Approach
The definitive structural confirmation of this compound is achieved by integrating the data from both NMR and mass spectrometry.
Caption: Integrated workflow for structural elucidation.
The ¹H and ¹³C NMR data confirm the presence of all expected functional groups and their connectivity. The mass spectrometry data provides the exact molecular weight of the free base and the characteristic isotopic pattern of bromine confirms its presence. The fragmentation pattern from tandem MS further corroborates the proposed structure.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR and mass spectrometry. A thorough understanding of the molecule's chemical properties is essential for designing robust analytical experiments. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently verify the structure and purity of this important chiral building block, ensuring the integrity of their subsequent research and development endeavors.
References
-
The Royal Society of Chemistry. Supporting Information for an article. [Link]
-
American Elements. This compound Product Page. [Link]
-
ResearchGate. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]
-
Springer. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. [Link]
-
RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
RSC Publishing. Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]
-
The Royal Society of Chemistry. Supporting Information for Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]
-
Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]
-
Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]
-
YouTube. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Semantic Scholar. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
-
ACS Publications. PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]
-
PubChem. 2-Amino-5-bromopyridine. [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. rsc.org [rsc.org]
- 6. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. compoundchem.com [compoundchem.com]
- 12. d-nb.info [d-nb.info]
- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Commercial availability of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride
An In-Depth Technical Guide to (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride: Sourcing, Specification, and Application
Abstract
This compound is a chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a stereogenic center, a nucleophilic amine, and a synthetically versatile bromopyridine moiety, makes it a valuable precursor for a wide range of complex target molecules. This guide provides a comprehensive overview for researchers, chemists, and sourcing specialists on the commercial landscape, critical quality attributes, safe handling protocols, and practical application of this important intermediate. We will delve into the nuances of supplier selection, the interpretation of analytical data, and provide a validated, step-by-step protocol for its use in a representative synthetic transformation, underscoring its utility in modern drug discovery and development.
Introduction: The Strategic Value of a Chiral Pyridylethylamine
In the intricate process of drug discovery, the ability to rapidly synthesize and test novel molecular entities is paramount. Chiral amines, particularly those embedded within heterocyclic scaffolds, are privileged structures that frequently appear in biologically active compounds. The title compound, (S)-1-(5-Bromopyridin-2-yl)ethanamine, belongs to this elite class.
-
The Chiral Amine: The (S)-configured ethylamine side chain provides a specific three-dimensional orientation, which is often crucial for precise molecular recognition at a biological target, such as an enzyme active site or a receptor binding pocket.
-
The Pyridine Core: The pyridine ring is a common bioisostere for a phenyl ring, but with distinct advantages. The nitrogen atom can act as a hydrogen bond acceptor and can modify the compound's pKa and solubility, enhancing its pharmacokinetic profile.
-
The Bromo- Substituent: The bromine atom at the 5-position is not merely a placeholder. It serves as a highly versatile synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the late-stage introduction of molecular complexity, a key strategy in building libraries of potential drug candidates.[1][2]
This guide focuses on the dihydrochloride salt form, which is often preferred for its improved stability and handling characteristics compared to the free base.
Physicochemical Properties and Identification
Accurate identification is the first step in ensuring experimental success. The compound is identified by several key descriptors, and it is crucial to verify the specific salt form, as both mono- and dihydrochloride salts may be available.
Table 1: Chemical Identifiers for this compound
| Property | Value | Source(s) |
| CAS Number | 1391450-63-7 | [3][4][5] |
| Molecular Formula | C₇H₁₁BrCl₂N₂ | [3][5] |
| Molecular Weight | 273.99 g/mol | [3] |
| IUPAC Name | (1S)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride | [3] |
| Synonyms | (S)-1-(5-Bromo-Pyridin-2-Yl)-Ethylamine 2HCl | [3][4] |
| InChI Key | SOOAYJPBXRUXBZ-XRIGFGBMSA-N | [3] |
| SMILES | CC1=NC=C(Br)C=C1.Cl.Cl | [3] |
Table 2: Physical and Handling Properties
| Property | Value / Recommendation | Source(s) |
| Appearance | Solid, powder, or crystals | |
| Melting Point | 70 °C (Note: Varies between suppliers and salt forms) | [3] |
| Storage | Store at room temperature or under refrigeration (2-8°C), sealed in a dry environment, away from moisture. Some suppliers recommend an inert atmosphere. | [5][6][7] |
| Purity Levels | Typically available from 95% to 98%+ | [6][8] |
Commercial Availability and Supplier Landscape
This compound is readily available from a variety of chemical suppliers specializing in research and development quantities. Availability ranges from milligrams for initial screening to multi-kilogram quantities for scale-up operations.
Table 3: Selected Commercial Suppliers
| Supplier | Example CAS Cited | Purity/Grade | Notes |
| American Elements | 1391450-63-7 | Offers various grades including high purity (99%+) | [3] |
| AK Scientific, Inc. | 1263094-16-1 (monohydrochloride) | 95% | [8] |
| Sigma-Aldrich (Merck) | 1955561-33-7 (racemic hydrochloride) | 98% | [6] |
| BLD Pharmatech | 1391450-63-7 | N/A | Notes cold-chain transportation may be required. |
| ChemScene | N/A (related structures) | ≥98% | [9] |
| ChemicalBook | 1391450-63-7 | Lists various global suppliers | [4] |
Note: Researchers must exercise diligence in confirming the exact CAS number, stereochemistry ((S)-enantiomer), and salt form (dihydrochloride) with the supplier before purchase. The presence of multiple CAS numbers in the literature for closely related structures highlights this necessity.
Quality Assessment and Validation Workflow
For any research, especially in drug development, the quality of starting materials is non-negotiable. Simply relying on the label is insufficient; a robust validation process is required.
The Certificate of Analysis (CoA)
Before purchasing, and upon receipt, always request and scrutinize the supplier's CoA. Key data points to verify include:
-
Identity Confirmation: Look for ¹H NMR and/or Mass Spectrometry data consistent with the structure.
-
Purity Assessment: HPLC or GC analysis should indicate the purity level (e.g., >97%).
-
Enantiomeric Excess (e.e.): This is the most critical parameter for a chiral compound. The CoA must include data from a chiral HPLC analysis to confirm the stereochemical integrity and quantify the e.e. of the (S)-enantiomer.
The following diagram outlines a self-validating workflow for sourcing and qualifying this critical reagent.
Caption: A logical workflow for sourcing and validating the quality of the chiral amine.
Safety, Handling, and Storage
This compound is an irritant and potentially harmful substance. Adherence to standard laboratory safety protocols is mandatory.
Table 4: GHS Hazard and Precautionary Statements
| Type | Code | Description | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [3] |
| Hazard | H315 | Causes skin irritation. | [3][6][8] |
| Hazard | H319 | Causes serious eye irritation. | [3][6][8] |
| Hazard | H335 | May cause respiratory irritation. | [8] |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8][10] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][8][10] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6][8] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7][8] |
Handling:
-
Always handle this compound within a chemical fume hood.[11]
-
Use personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7][12]
-
Avoid dust formation during weighing and transfer.[7]
Storage:
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][11]
-
The dihydrochloride salt is hygroscopic; exposure to moisture should be minimized to prevent degradation and ensure weighing accuracy.
Application in Synthesis: A Validated Protocol
The primary utility of this compound is as a nucleophile (after neutralization) and as a substrate for cross-coupling. The following protocol details a standard amide coupling reaction, a cornerstone of medicinal chemistry.
Causality and Experimental Design
The dihydrochloride salt is protonated at both the pyridine nitrogen and the primary amine, rendering the amine non-nucleophilic. Therefore, the first critical step is a neutralization (in situ free-basing) to liberate the lone pair on the primary amine, which can then attack an activated carboxylic acid. We use a tertiary amine base (like triethylamine, TEA) that is strong enough to deprotonate the ammonium salt but not so strong as to cause unwanted side reactions. HATU is chosen as the coupling agent because it is highly efficient and minimizes the risk of racemization at the chiral center, a crucial consideration for maintaining enantiopurity.
Protocol: Amide Coupling with Benzoic Acid
Sources
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound | 1391450-63-7 [amp.chemicalbook.com]
- 5. 1391450-63-7|this compound|BLD Pharm [bldpharm.com]
- 6. 1-(5-Bromopyridin-2-yl)ethanamine hydrochloride | 1955561-33-7 [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. aksci.com [aksci.com]
- 9. chemscene.com [chemscene.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Safe Handling of (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a key chiral building block in modern synthetic chemistry and drug discovery, (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is a compound of significant interest.[1] Its structural motifs are integral to the development of novel therapeutic agents. However, its reactivity and potential biological activity necessitate a robust and informed approach to its handling, storage, and disposal. This guide provides a comprehensive framework for laboratory professionals to manage this reagent safely, ensuring both personal safety and the integrity of experimental outcomes. The protocols herein are grounded in established safety data and best practices, addressing the causality behind each procedural recommendation.
Compound Identification and Physicochemical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of safe handling. This substance is a white to off-white solid at room temperature.[2]
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | (S)-1-(5-Bromo-Pyridin-2-Yl)-Ethylamine 2Hcl | [3] |
| CAS Number | 1391450-63-7 | [2][3] |
| Molecular Formula | C₇H₁₁BrCl₂N₂ | [3][4] |
| Molecular Weight | 273.99 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | Room Temperature (Sealed, Dry) | [1][2] |
Hazard Identification and Toxicological Profile
While the toxicological properties of this compound have not been fully investigated, data from structurally similar compounds and available Safety Data Sheets (SDS) allow for a presumptive hazard classification under the Globally Harmonized System (GHS).[5] Researchers must operate with the understanding that the full extent of the hazards may not be known.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8] |
Summary of Potential Health Effects:
-
Inhalation : May cause respiratory tract irritation.[7][8] High concentrations of dust or vapors could lead to symptoms such as headaches, dizziness, and nausea.[5]
-
Skin Contact : Causes skin irritation, which can manifest as redness, itching, and scaling.[8] Prolonged contact may lead to dermatitis.[5]
-
Eye Contact : Causes serious eye irritation, characterized by redness, pain, and potential for severe damage.[8]
-
Ingestion : Harmful if swallowed.[6]
It is critical to note that this compound has not been identified as a carcinogen by ACGIH or NTP.[6] However, the lack of comprehensive data warrants handling it with a high degree of caution.
Standard Operating Protocol for Safe Handling and Storage
Adherence to a strict handling protocol is paramount. The following steps are designed to minimize exposure and preserve the chemical's integrity.
General Handling Workflow
-
Preparation : Before handling, ensure an appropriate chemical fume hood is operational. Confirm that a safety shower and eyewash station are accessible and unobstructed.[9][10]
-
Personal Protective Equipment (PPE) : Don the required PPE as detailed in Section 4. Gloves must be inspected for integrity before use.[6]
-
Chemical Transfer : Handle the solid exclusively within the fume hood to contain any dust.[11] Use spark-proof tools if transferring large quantities, although this is primarily a precaution for flammable solvents that may be used in conjunction with the solid.[5]
-
Weighing and Dispensing : To prevent dust generation, do not pour the solid directly. Use a spatula to carefully transfer the material to a tared container. Close the primary container immediately after dispensing.
-
Post-Handling : After use, thoroughly wash hands and any exposed skin.[7][9] Decontaminate the work surface and any equipment used.
Storage
Proper storage is crucial for both safety and maintaining the compound's stability.
-
Container : Keep the container tightly closed to prevent moisture absorption and contamination.[7]
-
Environment : Store in a cool, dry, and well-ventilated area.[2][5] A designated flammables area is not strictly necessary unless stored with flammable solvents, but it should be kept away from heat, sparks, and open flames.[5]
-
Segregation : Store away from incompatible materials, particularly strong oxidizing agents.[5][8]
-
Security : The compound should be stored in a locked cabinet or area to restrict access.[7] Some suppliers recommend storing under a nitrogen atmosphere, which is a best practice for long-term storage of reactive intermediates to prevent slow degradation.[5]
Exposure Controls: Engineering and Personal Protection
A multi-layered approach to exposure control is essential, combining engineering solutions with appropriate PPE.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[6] This provides adequate exhaust ventilation to keep airborne concentrations of dust low and protects the user from inhalation.[10] Facilities must be equipped with easily accessible eyewash fountains and safety showers.[9][10]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side-shields (conforming to NIOSH or EN 166 standards). A face shield may be required for splash hazards. | Protects against dust particles and accidental splashes causing serious eye irritation.[6][9] |
| Skin | Nitrile or other chemically resistant gloves. A lab coat is mandatory. For larger quantities, a chemical-resistant apron or full suit may be necessary. | Prevents skin contact, which can cause irritation and potential dermatitis.[6][11] |
| Respiratory | Not typically required when handled in a fume hood. For situations with inadequate ventilation or cleanup of large spills, a NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters is recommended.[6] | Protects against inhalation of dust, which can cause respiratory tract irritation.[6][7] |
Emergency Procedures and Response Workflow
Rapid and correct response to an emergency can significantly mitigate harm. All laboratory personnel must be familiar with these procedures.
First Aid Measures
Immediate action is required in case of exposure. Always consult a physician and provide them with the Safety Data Sheet.[6]
-
If Inhaled : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]
-
In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[7][9][11]
-
In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[7][9]
-
If Swallowed : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][11]
-
Hazardous Combustion Products : Thermal decomposition can release highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr, HCl).[5][8][9]
-
Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6]
Accidental Release Measures & Workflow
A systematic approach is required to safely manage spills.
Sources
- 1. 1391450-63-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1391450-63-7 [amp.chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound | 1391450-63-7 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Storage and Stability of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride
This guide provides an in-depth analysis of the critical parameters governing the storage and stability of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride, a key chiral building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with field-proven methodologies to ensure the compound's integrity throughout its lifecycle.
Introduction: Significance and Physicochemical Profile
This compound is a chiral amine derivative of significant interest in medicinal chemistry, often serving as a crucial intermediate in the synthesis of complex molecular architectures. Its stereospecificity and reactive moieties make it a valuable component in the development of novel therapeutic agents. Understanding its stability is paramount to ensuring reproducible experimental outcomes and the quality of downstream products.
The dihydrochloride salt form is utilized to enhance the compound's crystallinity, solubility in polar solvents, and overall stability compared to the free base. However, like many amine salts, it is susceptible to specific degradation pathways influenced by environmental factors.
Physicochemical Properties
A foundational understanding of the compound's properties is the first step in developing appropriate handling and storage protocols.
| Property | Value | Source |
| Chemical Name | (1S)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride | [1] |
| CAS Number | 1391450-63-7 | [1][2][3] |
| Molecular Formula | C₇H₁₁BrCl₂N₂ | [1][3] |
| Molecular Weight | 273.99 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Approximately 70 °C | [1] |
| Form | Dihydrochloride salt | [1] |
Recommended Storage and Handling: A Proactive Approach to Integrity
The preservation of this compound hinges on controlling the environmental factors that can initiate its degradation. Supplier recommendations consistently point towards storage in a dry, sealed environment.[2][3][4]
Core Storage Conditions
-
Temperature: While room temperature storage is often cited, a more controlled temperature of 2-8°C (refrigerated) is recommended for long-term storage.[2][3][4] This minimizes the rate of potential thermal degradation reactions. The relatively low melting point suggests that elevated temperatures should be strictly avoided.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. This is a critical measure to prevent oxidative degradation, a common pathway for amine compounds.
-
Moisture: As a dihydrochloride salt, the compound is hygroscopic. It is imperative to store it in a tightly sealed container in a desiccated environment. The presence of water can lead to hydrolysis and can also facilitate other degradation pathways.
Handling Protocols
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and humidity.
-
Use clean, dry spatulas and glassware.
Understanding Chemical Stability and Degradation Pathways
The stability of this compound is dictated by the reactivity of its functional groups: the primary amine, the bromopyridine ring, and the chiral center. Degradation not only reduces the purity of the material but can also lead to the formation of new, potentially reactive impurities.
Potential Degradation Pathways
Based on the structure and general knowledge of amine and bromopyridine chemistry, the following degradation pathways are plausible:
-
Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or other degradation products. The pyridine ring itself can also undergo oxidation. This is a primary reason for recommending storage under an inert atmosphere.
-
Hydrolytic Degradation: Although the C-Br bond on the pyridine ring is generally stable, under certain pH and temperature conditions, it could undergo nucleophilic substitution by water (hydrolysis) to form the corresponding hydroxypyridine derivative.
-
Racemization: The chiral center at the ethylamine side chain could be susceptible to racemization under harsh pH or thermal conditions, leading to a loss of stereochemical purity.
-
Photodegradation: Aromatic halides and nitrogen heterocycles can be sensitive to UV or visible light, which can induce homolytic cleavage of the C-Br bond or other complex photochemical reactions.
Sources
Chiral purity of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride
An In-Depth Technical Guide to the Chiral Purity of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride
Foreword: The Imperative of Enantiopurity in Modern Pharmaceuticals
In the landscape of contemporary drug development, the chirality of a molecule is not a mere structural nuance but a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different activities within the chiral environment of the human body.[1][2][3] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects, a fact tragically underscored by historical events such as the thalidomide disaster.[4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate the thorough characterization and control of stereoisomers in pharmaceutical products.[3][5][6][7][8] This guide provides a comprehensive technical overview of the methodologies and considerations for ensuring the chiral purity of this compound, a key chiral building block in the synthesis of various pharmaceutical agents.
This compound: A Profile
This compound is a chiral primary amine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).
| Compound Attribute | Information |
| IUPAC Name | (1S)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride[9] |
| CAS Number | 1391450-63-7[9] |
| Molecular Formula | C₇H₁₁BrCl₂N₂[9] |
| Molecular Weight | 273.99 g/mol |
| Appearance | White to off-white solid |
| Chiral Center | The carbon atom bearing the amino group |
The synthesis of enantiomerically pure amines is a significant focus in organic chemistry.[10] Asymmetric synthesis or chiral resolution techniques are often employed to produce the desired (S)-enantiomer.[11] Given that the starting materials and synthetic route can influence the final enantiomeric purity, robust analytical methods are essential for quality control.
The Analytical Triad for Chiral Purity Determination
A multi-pronged analytical approach is often the most robust strategy for confirming the chiral purity of a compound. For this compound, a combination of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy provides a comprehensive and self-validating system.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the cornerstone for the quantitative determination of enantiomeric excess (ee).[1][5] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[12]
Caption: Workflow for Chiral HPLC Method Development and Validation.
Instrumentation:
-
HPLC system with a UV detector.[12]
-
Chiral Column: A polysaccharide-based CSP such as Chiralpak® IA or a similar column is often a good starting point for screening primary amines.[12][13]
Chromatographic Conditions (Example):
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane:Ethanol with 0.1% Diethylamine (DEA) (e.g., 90:10 v/v) | The non-polar/polar solvent mixture is typical for normal-phase chiral separations. DEA is a common additive to improve the peak shape of basic analytes like amines.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[12] |
| Column Temperature | 25°C | Temperature can influence enantioselectivity; maintaining a constant temperature is crucial for reproducibility.[12] |
| Detection Wavelength | 254 nm | Selected based on the UV absorbance of the bromopyridine chromophore. |
System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[14][15] This typically involves injecting a solution containing both the (S)- and (R)-enantiomers (a racemic mixture can be used).
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 1.5 between the enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for each peak |
| Relative Standard Deviation (RSD) of peak areas (n=6) | ≤ 2.0% |
Enantiomeric Excess (ee) Calculation: The enantiomeric excess is a measure of the purity of the chiral substance.[16] It is calculated from the peak areas of the two enantiomers in the chromatogram.
ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100[16]
NMR Spectroscopy: A Powerful Corroborative Tool
While HPLC is ideal for quantification, NMR spectroscopy can provide both qualitative and quantitative information about enantiomeric purity, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[17][18] These agents interact with the enantiomers to form diastereomers or diastereomeric complexes, which are distinguishable in the NMR spectrum.[17][19]
Caption: General Workflow for Chiral Purity Analysis by NMR.
Principle: The chiral amine is reacted with a chiral derivatizing agent to form a mixture of diastereomers. The diastereomers will have distinct signals in the NMR spectrum, and the ratio of their integrals will correspond to the enantiomeric ratio of the original amine.[20]
Example Protocol:
-
Derivatization: React a known quantity of this compound with a suitable chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), in an appropriate deuterated solvent (e.g., CDCl₃) with a non-chiral base.
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amides. ¹⁹F NMR can be particularly advantageous due to its high sensitivity and the large chemical shift dispersion.[21]
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals.
-
Calculation: The enantiomeric excess can be calculated from the integral values of the diastereomeric signals.
Circular Dichroism (CD) Spectroscopy: A Definitive Signature of Chirality
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules.[22][23][24] Each enantiomer has a unique CD spectrum that is a mirror image of its counterpart.[25] This makes CD an excellent qualitative tool for confirming the absolute configuration of the dominant enantiomer, provided a reference spectrum of a known standard is available.[25] It can also be used for quantitative analysis of enantiomeric excess.[26][27]
Instrumentation:
-
A CD spectropolarimeter.[24]
Sample Preparation:
-
Dissolve a precise amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) that does not absorb in the spectral region of interest.[22]
-
The concentration should be optimized to give a signal in the appropriate range for the instrument.
Measurement:
-
Record the CD spectrum over a relevant wavelength range (typically in the UV region for this type of molecule).[22]
-
The resulting spectrum, often plotted as molar ellipticity [θ] versus wavelength, will show positive and/or negative peaks that are characteristic of the (S)-enantiomer.
Data Interpretation:
-
The sign and magnitude of the Cotton effects in the CD spectrum serve as a fingerprint for the (S)-enantiomer.[25] By comparing the spectrum of a production batch to that of a pure reference standard, one can confirm the stereochemical identity.
-
For quantitative analysis, a calibration curve can be constructed by measuring the CD signal at a specific wavelength for samples with known enantiomeric excess.[26]
Method Validation and Regulatory Considerations
Any analytical method used for quality control of a pharmaceutical intermediate must be validated to ensure it is fit for its intended purpose.[14][15] The validation should be conducted in accordance with ICH Q2(R1) guidelines.[14]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unambiguously in the presence of other components, including its counter-ion and the undesired enantiomer.[28] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[29] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14] |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known amounts of the (R)-enantiomer.[29] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[29] |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value.[29] |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[29] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate).[14] |
Conclusion: A Framework for Assured Chiral Purity
Ensuring the chiral purity of this compound is a critical step in the development of safe and effective pharmaceuticals. A comprehensive analytical strategy, anchored by a validated chiral HPLC method and corroborated by orthogonal techniques such as NMR and CD spectroscopy, provides a robust framework for the quality control of this important chiral intermediate. This multi-faceted approach not only satisfies regulatory expectations but also embodies the principles of sound scientific practice, ultimately contributing to the integrity of the final drug product.
References
-
[Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.]([Link] separations-08-00165)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. scribd.com [scribd.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
- 10. mdpi.com [mdpi.com]
- 11. ardena.com [ardena.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. azypusa.com [azypusa.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 16. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 17. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Circular Dichroism Spectroscopy for Chiral Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. ntu.edu.sg [ntu.edu.sg]
- 25. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 26. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
The Strategic Deployment of (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride has emerged as a pivotal chiral building block in the landscape of pharmaceutical synthesis. Its unique structural features, combining a stereogenic center with a functionalized pyridine ring, make it an invaluable asset in the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties and Structural Attributes
This compound is a chiral amine presented as a dihydrochloride salt. The key structural elements that dictate its reactivity and utility are the stereogenic center at the carbon adjacent to the amino group and the bromine-substituted pyridine ring. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₁BrCl₂N₂ | |
| Molecular Weight | 273.99 g/mol | |
| CAS Number | 1391450-63-7 | |
| Physical Form | Solid | |
| Storage Temperature | 4°C, sealed storage, away from moisture |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure (S)-1-(5-Bromopyridin-2-yl)ethanamine is paramount to its application in pharmaceutical development. The primary strategies for achieving high enantiopurity involve the asymmetric reduction of the corresponding prochiral ketone, 1-(5-bromopyridin-2-yl)ethanone, or the resolution of the racemic amine.
Synthesis of the Prochiral Ketone Precursor
The common precursor for the synthesis of the chiral amine is 1-(5-bromopyridin-2-yl)ethanone. A prevalent method for its preparation involves the selective lithiation of 2,5-dibromopyridine followed by acylation.
Reaction Workflow: Synthesis of 1-(5-Bromopyridin-2-yl)ethanone
Caption: Synthesis of the prochiral ketone precursor.
Experimental Protocol: Synthesis of 1-(5-Bromopyridin-2-yl)ethanone
-
Dissolve 2,5-dibromopyridine in toluene and cool the solution to -40°C under a nitrogen atmosphere.
-
Slowly add a hexane solution of n-butyllithium dropwise to the reaction mixture.
-
After stirring for a designated period, add N,N-dimethylacetamide.
-
Allow the reaction mixture to gradually warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform a liquid-liquid extraction and purify the organic phase by silica gel column chromatography to yield the desired product.
Asymmetric Reduction of 1-(5-bromopyridin-2-yl)ethanone
A highly effective method for producing the (S)-enantiomer is the asymmetric reduction of the ketone precursor using a chiral catalyst. This approach directly yields the desired enantiomer with high selectivity.
Conceptual Workflow: Asymmetric Ketone Reduction
Caption: Asymmetric reduction to the chiral amine.
This method often employs transition metal catalysts, such as ruthenium or iridium complexes with chiral phosphine ligands, to achieve high enantioselectivity.
Enzymatic Kinetic Resolution
An alternative strategy is the enzymatic kinetic resolution of the racemic amine. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, Candida antarctica lipase (CAL) has been successfully used for the resolution of similar 1-(2-pyridyl)ethanols through enantioselective acetylation. This method can provide both enantiomers with high optical purity.
Application in the Synthesis of Edoxaban
A prominent application of (S)-1-(5-Bromopyridin-2-yl)ethanamine is as a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. The chiral amine is incorporated into the Edoxaban scaffold, where its stereochemistry is crucial for the drug's biological activity. The synthesis of Edoxaban involves multiple steps, with the chiral amine being introduced to build a key part of the final molecule.
Logical Flow: Role in Edoxaban Synthesis
Caption: Integration into the Edoxaban synthetic route.
Role as a Chiral Building Block and in Asymmetric Catalysis
Beyond its use in specific drug syntheses, (S)-1-(5-Bromopyridin-2-yl)ethanamine serves as a versatile chiral building block. The primary amine can be transformed into a wide range of functional groups, while the stereocenter can direct the stereochemical outcome of subsequent reactions.
The pyridine nitrogen and the primary amine can act as a bidentate ligand for transition metals, making this molecule and its derivatives potential candidates for use in asymmetric catalysis. The chiral environment created by the ligand can induce enantioselectivity in a variety of metal-catalyzed reactions.
Safety and Handling
(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with skin or eyes, rinse immediately with plenty of water.
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
This data is for the hydrochloride salt and should be used as a reference for the dihydrochloride salt, with the understanding that the latter may have similar or more pronounced properties due to the higher HCl content.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in pharmaceutical synthesis, most notably in the production of the anticoagulant Edoxaban. Its synthesis relies on established methods of asymmetric chemistry, ensuring access to the enantiomerically pure compound. The combination of a stereogenic center and a functionalized pyridine ring provides a powerful tool for the construction of complex molecular architectures, highlighting its importance in modern drug discovery and development.
References
Methodological & Application
Application Notes & Protocols: Strategic Derivatization of (S)-1-(5-Bromopyridin-2-yl)ethanamine
Introduction: The Strategic Value of a Chiral Bromopyridine Building Block
(S)-1-(5-Bromopyridin-2-yl)ethanamine is a highly valuable chiral building block in modern medicinal chemistry and drug discovery. Its structure is strategically poised for divergent synthesis, offering two primary points for chemical modification: the nucleophilic primary amine and the electrophilic C-Br bond on the pyridine ring. The presence of a stereocenter is of paramount importance, as enantiomeric pairs of a drug candidate often exhibit significantly different pharmacological and toxicological profiles. The dihydrochloride salt form ensures stability and enhances solubility for handling and reaction setup.
This guide provides a comprehensive overview of the key synthetic transformations that can be applied to this starting material. We will delve into the mechanistic rationale behind common derivatization strategies, including amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions, providing detailed, field-tested protocols for each.
Core Synthetic Pathways
The derivatization of (S)-1-(5-Bromopyridin-2-yl)ethanamine can be logically categorized based on the reactive site being targeted. The primary amine offers a gateway to a variety of N-acylated, N-alkylated, and N-arylated products. Concurrently, the bromopyridine moiety is an ideal handle for introducing molecular complexity through carbon-carbon and carbon-nitrogen bond-forming reactions.
Caption: Key synthetic pathways from the starting material.
Section 1: Modifications at the Primary Amine
The primary amine of the parent molecule is a robust nucleophile, readily participating in a range of bond-forming reactions. Before initiating these reactions, it is crucial to liberate the free amine from its dihydrochloride salt by treating it with a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or aqueous sodium bicarbonate, followed by extraction into an organic solvent.
Amide Coupling: Crafting Bioactive Scaffolds
The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry. This transformation connects the chiral amine core to a vast array of carboxylic acids, introducing diverse functional groups and modulating the physicochemical properties of the resulting molecule.
Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, a coupling agent is required to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[1] Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole), or uronium/aminium salts such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]). The choice of coupling agent and base can be critical to prevent side reactions and racemization of the chiral center.[2]
Experimental Protocol: Synthesis of (S)-N-(1-(5-Bromopyridin-2-yl)ethyl)-4-methoxybenzamide
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (S)-1-(5-Br-pyridin-2-yl)ethanamine·2HCl | 294.98 | 295 mg | 1.0 | 1.0 |
| 4-Methoxybenzoic acid | 152.15 | 167 mg | 1.1 | 1.1 |
| HATU | 380.23 | 456 mg | 1.2 | 1.2 |
| DIPEA | 129.24 | 0.52 mL | 3.0 | 3.0 |
| Anhydrous DMF | - | 10 mL | - | - |
Step-by-Step Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride (295 mg, 1.0 mmol) and 4-methoxybenzoic acid (167 mg, 1.1 mmol).
-
Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (0.52 mL, 3.0 mmol) dropwise to the stirred solution. Allow the mixture to stir for 10 minutes to ensure the complete formation of the free amine.
-
Add HATU (456 mg, 1.2 mmol) in one portion. The reaction mixture may turn slightly yellow.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous LiCl solution (2 x 25 mL) to remove residual DMF, then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure amide derivative.
Reductive Amination: Extending the Carbon Skeleton
Reductive amination is a powerful and highly efficient method for N-alkylation.[3] It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine.[4][5] This method avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation and the need for harsh conditions.
Causality Behind the Method: The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine/iminium ion.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and tolerance of slightly acidic conditions which can catalyze imine formation.[7]
Caption: Workflow for the Reductive Amination process.
Experimental Protocol: Synthesis of (S)-N-benzyl-1-(5-bromopyridin-2-yl)ethanamine
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (S)-1-(5-Br-pyridin-2-yl)ethanamine·2HCl | 294.98 | 295 mg | 1.0 | 1.0 |
| Benzaldehyde | 106.12 | 0.11 mL | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 318 mg | 1.5 | 1.5 |
| Triethylamine (TEA) | 101.19 | 0.28 mL | 2.0 | 2.0 |
| Dichloromethane (DCM) | - | 15 mL | - | - |
Step-by-Step Methodology:
-
Suspend this compound (295 mg, 1.0 mmol) in anhydrous DCM (15 mL) in a round-bottom flask.
-
Add TEA (0.28 mL, 2.0 mmol) to the suspension and stir for 15 minutes at room temperature to form the free base.
-
Add benzaldehyde (0.11 mL, 1.1 mmol) to the mixture.
-
Stir for an additional 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography (eluent: hexane/ethyl acetate with 1% TEA) to obtain the desired secondary amine.
Section 2: Modifications at the Bromopyridine Ring
The bromine atom at the C5 position of the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures that are often inaccessible by other means.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[8] It involves the coupling of an organohalide (the bromopyridine) with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[9] This reaction is highly valued for its mild conditions and exceptional tolerance of a wide range of functional groups.[10][11]
Causality Behind the Method: The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the aryl bromide, forming a Pd(II) species. (2) Transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid. (3) Reductive elimination, where the two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the cycle.[12]
Experimental Protocol: Synthesis of (S)-1-(5-(4-methoxyphenyl)pyridin-2-yl)ethanamine
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (S)-1-(5-Br-pyridin-2-yl)ethanamine | 217.09 | 217 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 | 2.0 |
| Dioxane/Water (4:1) | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Combine the free base of (S)-1-(5-Bromopyridin-2-yl)ethanamine (217 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Na₂CO₃ (212 mg, 2.0 mmol) in a flask.
-
Add the solvent mixture of dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir under a nitrogen atmosphere for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13] This reaction provides a powerful alternative to classical methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited in scope.[14]
Causality Behind the Method: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A key difference is the requirement for a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and often bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[15] These specialized ligands facilitate both the initial oxidative addition and the final reductive elimination step, which is often the rate-limiting step in C-N bond formation.[16]
Experimental Protocol: Synthesis of (S)-N5-phenyl-2-(1-aminoethyl)pyridin-5-amine
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (S)-1-(5-Br-pyridin-2-yl)ethanamine | 217.09 | 217 mg | 1.0 | 1.0 |
| Aniline | 93.13 | 0.11 mL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| Xantphos | 578.62 | 43 mg | 0.075 | 0.075 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - | - |
Step-by-Step Methodology:
-
In a glovebox or under a strict nitrogen atmosphere, charge an oven-dried flask with Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (43 mg, 0.075 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add a solution of (S)-1-(5-Bromopyridin-2-yl)ethanamine (217 mg, 1.0 mmol) in toluene (5 mL).
-
Add aniline (0.11 mL, 1.2 mmol).
-
Seal the flask and heat the mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature, and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography to isolate the desired C-N coupled product.
Conclusion
This compound serves as a robust and versatile starting material for the synthesis of diverse libraries of compounds for drug discovery and development. The orthogonal reactivity of its primary amine and bromopyridine moieties allows for selective and predictable functionalization. By mastering the core reactions of amide coupling, reductive amination, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently generate novel chemical entities with tailored properties, accelerating the journey from hit identification to lead optimization.
References
-
Yusubov, M. S., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. Available at: [Link][4][5]
-
Yusubov, M. S., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. Available at: [Link][4][5]
-
Valiullina, Z. R., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available at: [Link]
-
Gudmundsson, K. S., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles. Available at: [Link][7]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link][6]
-
Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link][10]
-
Reddit r/Chempros. (2025). Amide coupling. Available at: [Link]
-
Wang, C., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]
-
Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... ResearchGate. Available at: [Link][11]
-
Reed, J. W., et al. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Available at: [Link][1]
-
Kamal, I., et al. (2022). Recent progress in reductive amination reaction. ResearchGate. Available at: [Link][3]
-
Aouad, M. R., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. Available at: [Link]
-
Supporting Information: A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. aws.org. Available at: [Link][16]
-
Zhang, C., et al. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. PubMed. Available at: [Link]
-
Francisco, K. R., & Ballatore, C. (2022). Thietanes and derivatives thereof in medicinal chemistry. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Ciaffoni, L., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link][12]
-
Al-Salama, Z. T., et al. (2024). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Journal of Cancer Metastasis and Treatment. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][14]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link][13]
-
Thota, S., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega. Available at: [Link][2]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][8]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Available at: [Link]
-
PubChem. {3-[(5-bromopyridin-2-yl)oxy]propyl}dimethylamine. Available at: [Link]
Sources
- 1. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Automated Synthesis of Amide-Linked RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: N-Alkylation of (S)-1-(5-Bromopyridin-2-yl)ethanamine
Introduction: The Strategic Importance of N-Alkylated Pyridylethylamines
N-alkylated chiral pyridylethylamines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise introduction of alkyl groups onto the nitrogen atom of molecules like (S)-1-(5-Bromopyridin-2-yl)ethanamine is a critical step in the synthesis of drug candidates. The stereochemical integrity of the chiral center is paramount, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.
This guide provides a comprehensive overview of robust and scalable methods for the N-alkylation of (S)-1-(5-Bromopyridin-2-yl)ethanamine, with a strong emphasis on maintaining the stereochemical purity of the starting material. We will delve into the mechanistic underpinnings of two primary strategies: Reductive Amination and Direct Alkylation . For each, we will present detailed, field-proven protocols, discuss the rationale behind reagent and condition selection, and offer insights into potential challenges and troubleshooting.
Foundational Principles: Navigating the N-Alkylation Landscape
The N-alkylation of primary amines, such as our target molecule, presents a key challenge: the potential for over-alkylation to form tertiary amines and quaternary ammonium salts.[1] This occurs because the product secondary amine is often more nucleophilic than the starting primary amine.[1] Therefore, reaction conditions must be carefully controlled to favor mono-alkylation. Furthermore, the presence of a chiral center necessitates the use of mild conditions that do not induce racemization.
Two principal strategies have emerged as the most reliable for achieving selective mono-N-alkylation while preserving stereochemistry:
-
Reductive Amination: This highly versatile and widely employed method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][3] This one-pot procedure is favored for its efficiency and broad substrate scope.[2]
-
Direct Alkylation: This classical approach involves the reaction of the amine with an alkyl halide or sulfonate. While susceptible to over-alkylation, careful control of stoichiometry, temperature, and the choice of base can afford the desired secondary amine in good yield.
Visualizing the Synthetic Pathways
Caption: Synthetic strategies for N-alkylation.
Protocol 1: Reductive Amination – The Workhorse Method
Reductive amination is often the preferred method for N-alkylation due to its high selectivity for mono-alkylation and generally mild reaction conditions, which are crucial for preserving stereochemical integrity. The reaction proceeds in two stages: the formation of an imine or iminium ion, followed by its reduction.
Mechanistic Considerations
The initial reaction between the primary amine and a carbonyl compound (aldehyde or ketone) forms a hemiaminal, which then dehydrates to an imine. This equilibrium can be driven forward by removing water, often with a dehydrating agent like magnesium sulfate or molecular sieves, or by using a solvent in which water has low solubility. The subsequent reduction of the imine is the key step. The choice of reducing agent is critical; it must be powerful enough to reduce the imine but not so reactive that it reduces the starting carbonyl compound.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is a mild and selective reducing agent that is particularly effective for the reduction of imines and enamines.[2] It is also compatible with a wide range of functional groups and is less sensitive to moisture than other borohydrides. Sodium cyanoborohydride (NaBH₃CN) is another option, though its toxicity is a concern.
Detailed Experimental Protocol
Objective: To synthesize N-benzyl-(S)-1-(5-Bromopyridin-2-yl)ethanamine via reductive amination.
Materials:
-
(S)-1-(5-Bromopyridin-2-yl)ethanamine (1.0 eq.)
-
Benzaldehyde (1.05 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a clean, dry round-bottom flask, add (S)-1-(5-Bromopyridin-2-yl)ethanamine (1.0 eq.) and dissolve it in anhydrous DCM or DCE (approximately 0.1 M concentration).
-
Add benzaldehyde (1.05 eq.) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once imine formation is deemed complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. An exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyl-(S)-1-(5-Bromopyridin-2-yl)ethanamine.
Data Presentation: Reductive Amination Parameters
| Parameter | Condition | Rationale |
| Solvent | DCM, DCE, MeOH | Good solubility for reactants, compatible with reducing agents. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Mild and selective for imine reduction over carbonyls. |
| Stoichiometry | Amine:Carbonyl:Reducing Agent (1:1.05:1.5) | Slight excess of carbonyl drives imine formation; excess reducing agent ensures complete conversion. |
| Temperature | Room Temperature | Sufficient for imine formation and reduction; minimizes risk of racemization. |
| Reaction Time | 12-24 hours | Typically sufficient for complete conversion. |
Protocol 2: Direct Alkylation – A Controlled Approach
Direct alkylation with an alkyl halide is a more traditional method but requires careful execution to prevent over-alkylation. The key to success lies in controlling the reaction conditions to favor the mono-alkylated product.
Mechanistic Considerations and Control Strategies
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide. The resulting secondary amine is, as previously mentioned, often more nucleophilic than the starting primary amine. To mitigate this, several strategies can be employed:
-
Use of a Mild Base: A weak, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to neutralize the hydrohalic acid byproduct without significantly increasing the nucleophilicity of the amine. Cesium hydroxide has also been shown to promote selective N-monoalkylation.[4]
-
Control of Stoichiometry: Using a slight excess of the primary amine relative to the alkylating agent can help to ensure that the alkyl halide is consumed before significant dialkylation can occur.
-
Solvent Choice: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used as they can solvate the ions formed during the reaction, facilitating the SN2 process.
-
Temperature Control: Running the reaction at a moderate temperature helps to control the reaction rate and minimize side reactions.
Detailed Experimental Protocol
Objective: To synthesize N-ethyl-(S)-1-(5-Bromopyridin-2-yl)ethanamine via direct alkylation.
Materials:
-
(S)-1-(5-Bromopyridin-2-yl)ethanamine (1.2 eq.)
-
Ethyl iodide (1.0 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add (S)-1-(5-Bromopyridin-2-yl)ethanamine (1.2 eq.), potassium carbonate (2.0 eq.), and DMF (approximately 0.2 M concentration).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add ethyl iodide (1.0 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 40-50 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-ethyl-(S)-1-(5-Bromopyridin-2-yl)ethanamine.
Data Presentation: Direct Alkylation Parameters
| Parameter | Condition | Rationale |
| Alkylating Agent | Alkyl iodide, bromide, or tosylate | Iodides are generally more reactive. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Mild, non-nucleophilic bases to neutralize acid byproduct. |
| Solvent | DMF, MeCN, THF | Polar aprotic solvents facilitate the SN2 reaction. |
| Stoichiometry | Amine:Alkyl Halide (1.2:1) | Excess amine minimizes dialkylation. |
| Temperature | 40-60 °C | Moderate temperature to ensure a reasonable reaction rate without promoting side reactions. |
| Reaction Time | 6-18 hours | Dependent on the reactivity of the alkylating agent. |
Workflow for Method Selection and Optimization
Caption: Decision workflow for N-alkylation method selection.
Conclusion and Future Perspectives
The N-alkylation of (S)-1-(5-Bromopyridin-2-yl)ethanamine is a critical transformation for the synthesis of a wide array of potential pharmaceutical agents. Both reductive amination and direct alkylation offer viable and robust pathways to achieve this transformation. Reductive amination is often the more versatile and selective method, particularly when a diverse range of alkyl groups is desired. Direct alkylation, while requiring more stringent control, can be highly effective, especially for the introduction of smaller alkyl groups.
The choice between these methods will ultimately depend on the specific alkyl group to be introduced, the availability of starting materials, and the scale of the reaction. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully and efficiently synthesize the desired N-alkylated products while maintaining the crucial stereochemical integrity of the molecule. Further advancements in catalytic N-alkylation using alcohols as alkylating agents may offer even more atom-economical and environmentally benign alternatives in the future.[5]
References
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023-11-30).
- Experimental procedure for N-alkyl
- N‐alkylation of (hetero) aromatic amines utilizing (hetero)
- Alkylation of Amines, Part 2: with Aldehydes and Ketones. (2020-11-02). YouTube.
- Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022-06-10). PMC - NIH.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.Organic & Biomolecular Chemistry (RSC Publishing).
- Reductive Amination, and How It Works. (2017-09-01). Master Organic Chemistry.
- Alkylation of Amines (Sucks!). (2017-05-26). Master Organic Chemistry.
- Synthesis of secondary and tertiary amines.Organic Chemistry Portal.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride in Solid-Phase Synthesis
Introduction: A Versatile Chiral Building Block for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is paramount. Chiral amines, particularly those embedded within heterocyclic scaffolds, represent a privileged class of building blocks in the synthesis of pharmacologically active agents.[1] (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is a key chiral amine that has garnered significant interest. Its structure combines a stereochemically defined center with a functionalized pyridine ring, offering multiple points for diversification in the construction of compound libraries. Pyridine and its derivatives are integral components of numerous FDA-approved drugs, highlighting their importance in medicinal chemistry.[2][3][4] The bromine atom on the pyridine ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents late in the synthetic sequence.
Solid-phase synthesis (SPS) provides a powerful platform for the rapid and efficient construction of large numbers of compounds for high-throughput screening.[5] By anchoring the initial building block to a solid support, excess reagents and by-products can be easily removed by simple filtration, streamlining the purification process and enabling automation. This application note provides a comprehensive guide to the effective use of this compound in solid-phase synthesis, detailing protocols for its immobilization, subsequent chemical modification, and final cleavage from the resin. The methodologies described herein are designed to be robust and adaptable for the generation of diverse chemical libraries for drug discovery and development programs.
Safety and Handling of Pyridine Derivatives
This compound is a pyridine derivative and should be handled with appropriate safety precautions. Pyridine-containing compounds can be harmful if inhaled, ingested, or absorbed through the skin.
General Handling Precautions:
-
Always work in a well-ventilated laboratory fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
PART 1: Immobilization of (S)-1-(5-Bromopyridin-2-yl)ethanamine onto a Solid Support
The first critical step in the solid-phase synthesis workflow is the covalent attachment of the initial building block to an insoluble resin. The choice of resin and linker is crucial as it dictates the conditions required for subsequent cleavage of the final product. For the immobilization of a primary amine, a variety of resins are suitable. This protocol will utilize a Rink Amide resin, which allows for the final product to be cleaved as a C-terminal amide, a common functional group in bioactive molecules.
Workflow for Immobilization
Caption: Workflow for immobilizing the chiral amine onto the solid support.
Detailed Protocol for Immobilization on Rink Amide Resin
This protocol is designed for a 0.1 mmol scale synthesis.
Materials:
-
Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole) (if using HBTU)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling:
-
Weigh 250 mg of Rink Amide resin (assuming a loading of 0.4 mmol/g for a 0.1 mmol scale) into a solid-phase synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[6] This step is crucial to ensure that the reactive sites within the resin beads are accessible.
-
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 5 mL of a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group from the Rink linker.[7]
-
Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Preparation of the Amine Solution:
-
In a separate vial, dissolve this compound (94 mg, 0.4 mmol, 4 equivalents) in 2 mL of DMF.
-
To neutralize the dihydrochloride salt and facilitate the coupling reaction, add DIPEA (278 µL, 1.6 mmol, 16 equivalents) to the amine solution. The use of a tertiary amine base is essential to deprotonate both the amine hydrochloride and the ammonium group of the chiral amine.
-
-
Coupling of the Amine:
-
In another vial, prepare the activating agent. Dissolve HBTU (151 mg, 0.4 mmol, 4 equivalents) and HOBt (54 mg, 0.4 mmol, 4 equivalents) in 2 mL of DMF. Alternatively, HATU (152 mg, 0.4 mmol, 4 equivalents) can be used without HOBt.
-
Add the activated coupling agent solution to the amine solution and vortex briefly.
-
Immediately add the combined solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[6] A negative Kaiser test (the beads remain colorless) indicates the absence of free primary amines and thus a complete reaction.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups on the resin and prevent the formation of deletion sequences in subsequent steps, a capping step is recommended.
-
Prepare a capping solution of 10% acetic anhydride and 10% DIPEA in DMF.
-
Add 5 mL of the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
-
PART 2: On-Resin Diversification
With the chiral amine securely anchored to the solid support, the next stage involves the chemical modification of the molecule. The bromopyridine moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide array of substituents.
Reaction Scheme for Suzuki Coupling
Caption: General scheme for a Suzuki cross-coupling reaction on the resin-bound substrate.
Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an arylboronic acid to the resin-bound 5-bromopyridine derivative.
Materials:
-
Resin-bound (S)-1-(5-Bromopyridin-2-yl)ethanamine (from Part 1)
-
Arylboronic acid (3-5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1-0.2 equivalents)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3-5 equivalents)
-
Solvent mixture (e.g., DMF/water 4:1 or Dioxane/water 4:1)
Procedure:
-
Resin Preparation:
-
Place the dried resin from Part 1 (0.1 mmol) in a reaction vessel.
-
Swell the resin in the chosen solvent mixture (e.g., 4 mL DMF and 1 mL water) for 30 minutes.
-
-
Reaction Setup:
-
In a separate vial, dissolve the arylboronic acid (0.3-0.5 mmol) and the base (0.3-0.5 mmol) in the solvent mixture.
-
Add this solution to the swollen resin.
-
Add the palladium catalyst (0.01-0.02 mmol) to the reaction vessel.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with gentle agitation for 12-24 hours. The reaction progress can be monitored by taking a small aliquot of the resin, cleaving the compound, and analyzing by LC-MS.
-
-
Washing:
-
After cooling to room temperature, drain the reaction mixture.
-
Wash the resin sequentially with DMF/water, DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
PART 3: Cleavage and Deprotection
The final step is the cleavage of the synthesized compound from the solid support. For Rink Amide resin, this is typically achieved using a strong acid such as trifluoroacetic acid (TFA). This step simultaneously cleaves the molecule from the linker and removes any acid-labile side-chain protecting groups that may have been used.
Protocol for TFA Cleavage
Materials:
-
Resin-bound final product
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried resin in a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove any residual DMF.
-
-
Cleavage:
-
Add 2-3 mL of the cleavage cocktail to the resin. TIS is included as a scavenger to trap any reactive carbocations that may be formed during the cleavage process, preventing side reactions.
-
Agitate the mixture at room temperature for 2-3 hours.[6]
-
-
Product Isolation:
-
Filter the resin and collect the filtrate in a clean centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add the TFA filtrate dropwise to a larger volume of cold diethyl ether (approximately 10 times the volume of the filtrate). This will precipitate the crude product.
-
Place the tube in an ice bath or freezer for 30 minutes to maximize precipitation.
-
-
Purification and Analysis:
-
Centrifuge the mixture to pellet the precipitated product.
-
Carefully decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the crude product under vacuum.
-
The crude product can then be purified by reverse-phase HPLC and its identity and purity confirmed by LC-MS and NMR spectroscopy.
-
Quantitative Data Summary
The following table provides typical ranges for key parameters in the described solid-phase synthesis workflow. Actual values will depend on the specific substrates and reaction conditions used.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | For Rink Amide resin. |
| Amine Coupling Equivalents | 3 - 5 eq. | Relative to resin loading. |
| Coupling Reagent Equivalents | 3 - 5 eq. | HBTU/HATU relative to resin loading. |
| Suzuki Coupling Catalyst Loading | 10 - 20 mol% | Pd(PPh3)4 relative to resin-bound substrate. |
| Cleavage Time | 2 - 3 hours | With TFA-based cocktail. |
| Typical Crude Purity | >70% | Dependent on sequence and coupling efficiencies. |
| Typical Overall Yield | 40 - 70% | Based on initial resin loading. |
Conclusion
This compound is a valuable and versatile building block for the solid-phase synthesis of chiral, pyridine-containing compound libraries. The protocols outlined in this application note provide a robust framework for the successful immobilization, on-resin diversification, and cleavage of target molecules. By leveraging the principles of solid-phase organic synthesis, researchers can efficiently generate diverse sets of novel compounds for screening in drug discovery programs, accelerating the identification of new therapeutic leads.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Retrieved from [Link]
-
Ingenta Connect. (2019). Synthesis of Solid-phase Supported Chiral Amines and Investigation of Stereoselectivity of Aldol Reactions of Amine-free Tropinone Enolate. Retrieved from [Link]
-
American Chemical Society. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis and characterization of azaborepin radicals in solid neon through boron-mediated C–N bond cleavage of pyridine. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Carbon–nitrogen bond cleavage of pyridine with two molecular substituted allenoates: access to 2-arylpyrimidin-4(3H)-one. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2006). Scheme 2. Cleavage of pyridine aminophosphinic acids 3 and pyridine phosphine oxides 4. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Retrieved from [Link]
-
ResearchGate. (2022). Pyridine hydrochloride-promoted C-C bond cleavage approach: A metal-free and peroxide-free facile method for the synthesis of amide derivatives. Retrieved from [Link]
-
ResearchGate. (2001). Solid Phase Synthesis of Purines from Pyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
American Chemical Society. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Frontiers. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 5. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
Catalytic Applications of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride: A Technical Guide for Researchers
Introduction: The Strategic Role of Chiral Pyridine Ligands in Asymmetric Catalysis
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands, when complexed with transition metals, create a stereochemically defined environment that can steer a chemical reaction towards the preferential formation of one enantiomer over the other. Among the vast library of chiral ligands, those incorporating a pyridine moiety have garnered significant interest due to their unique electronic and steric properties, which can be readily tuned to influence catalytic activity and selectivity.
(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride stands as a notable example of this class of ligands. Its structure, featuring a chiral ethylamine substituent on a brominated pyridine ring, offers a bidentate N,N-coordination site for transition metals. The presence of the bromine atom at the 5-position of the pyridine ring is of particular significance. This electron-withdrawing group can modulate the electron density at the nitrogen atom, thereby influencing the ligand's coordination to the metal center and, consequently, the catalytic performance of the resulting complex. This guide provides an in-depth overview of the potential catalytic applications of this ligand, complete with detailed, field-proven protocols for its use in key asymmetric transformations.
Physicochemical Properties
A clear understanding of the ligand's properties is crucial for its effective application.
| Property | Value |
| Chemical Formula | C₇H₁₁BrCl₂N₂[1] |
| CAS Number | 1391450-63-7[1][2] |
| Molecular Weight | 273.99 g/mol |
| Appearance | Typically a solid |
| Chirality | (S)-enantiomer |
Synthesis of the Ligand: A Representative Pathway
The synthesis of (S)-1-(5-Bromopyridin-2-yl)ethanamine typically involves a multi-step sequence starting from commercially available bromopyridine derivatives. While specific, proprietary methods may exist, a general and plausible synthetic route is outlined below. This pathway is illustrative and may require optimization.
Caption: A plausible synthetic route to the target ligand.
Core Catalytic Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of prochiral ketones to chiral secondary alcohols.[3] This reaction typically employs a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. Ruthenium(II) complexes bearing chiral N,N-ligands are particularly effective for this transformation. The (S)-1-(5-Bromopyridin-2-yl)ethanamine ligand is anticipated to form a highly active and enantioselective catalyst with a suitable ruthenium precursor.
Mechanism of Ru-Catalyzed Asymmetric Transfer Hydrogenation
The catalytic cycle is believed to proceed through a six-membered transition state where the hydride is transferred from the metal to the carbonyl carbon of the ketone. The chirality of the ligand dictates the facial selectivity of the hydride attack, leading to the formation of an enantioenriched alcohol.
Caption: The generally accepted mechanism for Ru-catalyzed ATH of ketones.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the ATH of a model substrate, acetophenone. Optimization of reaction conditions (temperature, catalyst loading, and reaction time) is recommended for different substrates.
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Acetophenone
-
Anhydrous solvent (e.g., Dichloromethane or Isopropanol)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and this compound (2.2 mol%) in the chosen anhydrous solvent.
-
Add a base (e.g., triethylamine, 2.5 mol%) to neutralize the dihydrochloride and facilitate ligand coordination.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To the catalyst solution, add the acetophenone substrate (1 equivalent).
-
Add the formic acid/triethylamine mixture (2-5 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Expected Outcome:
Based on literature for similar chiral pyridine-based ligands, high conversions and enantioselectivities can be anticipated. The bromo-substituent may enhance catalytic activity or selectivity through electronic effects.
| Substrate | Product | Typical Yield (%) | Typical ee (%) |
| Acetophenone | (S)-1-Phenylethanol | >90 | >95 |
| Other aryl ketones | Corresponding chiral alcohols | 85-99 | 90-99 |
Potential Application: Asymmetric Reductive Amination (ARA)
Asymmetric reductive amination is a fundamental transformation for the synthesis of chiral amines, which are prevalent in pharmaceuticals. Iridium complexes with chiral diamine or amino alcohol ligands have shown great promise in this area.[4] It is highly probable that (S)-1-(5-Bromopyridin-2-yl)ethanamine can be employed as a chiral ligand in iridium-catalyzed ARA of ketones.
Protocol: Iridium-Catalyzed Asymmetric Reductive Amination of a Prochiral Ketone
This generalized protocol outlines the direct reductive amination of a ketone with an amine source.
Materials:
-
This compound
-
[Ir(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Prochiral ketone
-
Amine source (e.g., benzylamine or ammonium formate)
-
Hydrogen source (e.g., H₂ gas or formic acid)
-
Anhydrous solvent (e.g., Methanol or Toluene)
Procedure:
-
Catalyst Activation:
-
In a glovebox or under an inert atmosphere, combine [Ir(Cp*)Cl₂]₂ (0.5-1 mol%) and this compound (1.1-2.2 mol%) in the anhydrous solvent.
-
Add a suitable base to deprotonate the ligand hydrochloride.
-
Stir for a designated period to form the active catalyst.
-
-
Reaction Execution:
-
Add the ketone substrate and the amine source to the activated catalyst solution.
-
If using H₂ gas, purge the reaction vessel and pressurize to the desired pressure. If using a transfer hydrogenating agent like formic acid, add it to the mixture.
-
Heat the reaction to the optimal temperature and stir until completion.
-
-
Work-up and Analysis:
-
Follow a standard aqueous work-up procedure to isolate the crude product.
-
Purify by column chromatography.
-
Determine the yield and enantiomeric excess of the resulting chiral amine.
-
Caption: A typical workflow for asymmetric reductive amination.
Conclusion and Future Outlook
This compound is a promising chiral ligand for asymmetric catalysis. Its structural features suggest high potential in ruthenium-catalyzed asymmetric transfer hydrogenation and iridium-catalyzed asymmetric reductive amination. The protocols provided herein serve as a robust starting point for researchers exploring the catalytic utility of this ligand. Further investigations into the precise influence of the bromo substituent on catalyst performance and the expansion of its applications to other asymmetric transformations will undoubtedly continue to enrich the field of chiral synthesis.
References
-
American Elements. This compound. [Link]
- Claver, C., & van Leeuwen, P. W. N. M. (Eds.). (2012). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
- You, H., et al. (2025). Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines.
- Wang, C., et al. (2013). Iridium-catalyzed asymmetric reductive amination of ketones.
- Li, C., et al. (2015). Enantioselective iridium-catalyzed reductive amination of ketones with a broad substrate scope.
Sources
- 1. americanelements.com [americanelements.com]
- 2. This compound | 1391450-63-7 [amp.chemicalbook.com]
- 3. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Chiral Amine Synthesis via Reductive Amination with (S)-1-(5-Bromopyridin-2-yl)ethanamine
Abstract: This document provides a comprehensive guide to the reductive amination of carbonyl compounds using the chiral amine, (S)-1-(5-Bromopyridin-2-yl)ethanamine. Reductive amination is a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry, for its efficiency in forming carbon-nitrogen bonds.[1][2] This protocol offers a detailed methodology, mechanistic insights, and practical considerations for researchers engaged in the synthesis of complex, chiral molecules. The use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent is highlighted, ensuring broad functional group tolerance and high yields.[3][4][5]
Introduction: The Strategic Importance of Reductive Amination
The synthesis of amines is a fundamental pursuit in organic chemistry, driven by their prevalence in biologically active molecules, including approximately 60% of all pharmaceutical drugs.[6] Direct alkylation of amines often suffers from a lack of control, leading to multiple alkylations and a mixture of products.[1] Reductive amination provides a powerful and controlled alternative, enabling the formation of secondary and tertiary amines from aldehydes or ketones and a primary or secondary amine.[1][7] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ.[1][7][8]
The choice of (S)-1-(5-Bromopyridin-2-yl)ethanamine as the amine source introduces a key chiral center, making this protocol particularly relevant for the asymmetric synthesis of pharmaceutical intermediates. The bromo-pyridinyl moiety is a common feature in many bioactive compounds, offering a handle for further synthetic transformations.
This guide is designed to provide both a robust experimental protocol and a deeper understanding of the underlying chemical principles, empowering researchers to optimize this reaction for their specific synthetic targets.
The Mechanism: A Stepwise Look at Imine Formation and Reduction
The reductive amination process can be dissected into two key stages: the formation of an imine intermediate and its subsequent reduction by a hydride source.[8][9]
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine, (S)-1-(5-Bromopyridin-2-yl)ethanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate.[8] Under mildly acidic conditions, the hemiaminal undergoes dehydration to yield an imine.[8][9] The equilibrium of this step can be driven towards the imine by removing water, though in many modern protocols, this is not strictly necessary.[8]
-
Reduction: The resulting imine is then selectively reduced to the corresponding amine. While various reducing agents can be employed, sodium triacetoxyborohydride (STAB) is often the reagent of choice.[3][4][10] STAB is a mild reducing agent that is particularly effective for reducing the protonated imine (iminium ion), which is more electrophilic than the starting carbonyl compound.[1][4] This selectivity prevents the undesired reduction of the aldehyde or ketone starting material.[1][4]
The overall transformation is a one-pot process where the amine, carbonyl compound, and reducing agent are combined.[4][8]
Reagent and Solvent Selection: The "Why" Behind the "What"
The success of a reductive amination reaction is highly dependent on the appropriate choice of reagents and solvents.
The Reducing Agent: Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for several reasons:
-
Mildness and Selectivity: The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making STAB less reactive than sodium borohydride (NaBH₄).[4][11] This allows for the selective reduction of iminium ions in the presence of aldehydes and ketones.[1][4]
-
One-Pot Procedure: Its compatibility with the conditions required for imine formation allows for a convenient one-pot reaction.[4]
-
Reduced Toxicity: Compared to sodium cyanoborohydride (NaBH₃CN), STAB and its byproducts are significantly less toxic.[1][3]
It is crucial to handle STAB in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as it is a flammable solid and can cause respiratory irritation.[12][13] It is also moisture-sensitive and should be stored in a dry, inert atmosphere.[3][11][12]
Solvents
The choice of solvent is critical, as STAB is sensitive to water and protic solvents like methanol.[3][10][11] Suitable aprotic solvents for reductive aminations using STAB include:
DCE is often the preferred solvent for these reactions.[4]
Reactant Properties
A summary of the key reactants is provided in the table below:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| (S)-1-(5-Bromopyridin-2-yl)ethanamine | C₇H₉BrN₂ | 201.07 | Chiral Amine |
| Aldehyde/Ketone | Varies | Varies | Carbonyl Source |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.96 | Reducing Agent |
Experimental Protocol: Reductive Amination of a Generic Aldehyde
This protocol provides a general procedure for the reductive amination of an aldehyde with (S)-1-(5-Bromopyridin-2-yl)ethanamine using STAB. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of STAB.[3][12]
Materials and Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Standard glassware for workup and purification
-
(S)-1-(5-Bromopyridin-2-yl)ethanamine
-
Aldehyde of choice
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (S)-1-(5-Bromopyridin-2-yl)ethanamine (1.0 eq.).
-
Solvent and Aldehyde Addition: Dissolve the amine in anhydrous DCE (approximately 0.1-0.2 M). Add the aldehyde (1.0-1.2 eq.) to the solution and stir at room temperature for 20-30 minutes to allow for imine formation.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the stirring solution. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and add more water if necessary to dissolve all salts.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.
Visualization of the Experimental Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. gctlc.org [gctlc.org]
- 3. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. 三乙酰氧基硼氢化钠 >95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 12. lifechempharma.com [lifechempharma.com]
- 13. lobachemie.com [lobachemie.com]
(S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride: A Chiral Building Block for Advanced API Intermediate Synthesis
An Application Note and Protocol Guide for Researchers
Abstract and Scope
(S)-1-(5-Bromopyridin-2-yl)ethanamine is a valuable chiral primary amine featuring a stereocenter alpha to a bromopyridine scaffold. This unique combination of a predefined stereocenter, a nucleophilic amine, and a handle for cross-coupling reactions (the bromide) makes it a strategic building block in modern medicinal chemistry. Chiral amines are foundational motifs in a significant percentage of commercial pharmaceuticals, where stereochemistry dictates efficacy and safety.[1][] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective use of its dihydrochloride salt in the synthesis of complex Active Pharmaceutical Ingredient (API) intermediates. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Compound Profile and Physicochemical Data
The dihydrochloride salt form of the amine enhances its stability and shelf-life, making it a convenient precursor for synthetic applications. However, for most coupling reactions, conversion to the free base is a necessary first step.
| Property | Value | Source |
| Compound Name | (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride | - |
| CAS Number | 1391450-63-7 | [3] |
| Molecular Formula | C₇H₁₁BrCl₂N₂ | [3] |
| Molecular Weight | 289.99 g/mol | Calculated |
| Appearance | Off-white to yellow solid | |
| Purity | Typically ≥95% |
Safety and Handling: this compound and related bromopyridines are classified as irritants.[4] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[5][6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[4]
Strategic Role in Asymmetric Synthesis
The primary value of (S)-1-(5-Bromopyridin-2-yl)ethanamine lies in its application in asymmetric synthesis, allowing for the direct incorporation of a chiral center into a target molecule. This approach is often more efficient and cost-effective than resolving a racemic mixture at a later stage.[7] The molecule offers two key reactive sites for sequential functionalization:
-
The Primary Amine: A versatile nucleophile for forming amide, sulfonamide, urea, or secondary amine linkages.
-
The 5-Bromopyridine Moiety: An ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, heteroaryl, or alkyl groups.
This dual functionality allows for a divergent synthetic strategy, where a common chiral intermediate can be elaborated into a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow using the title compound.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical experimental choices.
Protocol 1: Generation of the Free Amine from Dihydrochloride Salt
Rationale: The dihydrochloride salt is protonated at both the pyridine and primary amine nitrogens, rendering the amine non-nucleophilic. Neutralization with a mild base is required to generate the reactive free base for subsequent reactions. A biphasic extraction ensures the removal of inorganic salts.
Reagents and Materials:
-
This compound (1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Weigh the dihydrochloride salt into a flask and dissolve or suspend it in a minimal amount of deionized water.
-
Transfer the aqueous solution/suspension to a separatory funnel.
-
Add an equal volume of DCM or EtOAc.
-
Slowly add saturated aqueous NaHCO₃ solution portion-wise while gently swirling. Effervescence (CO₂ evolution) will occur. Continue adding until the bubbling ceases and the aqueous layer is basic (pH > 8, check with pH paper).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate completely. Drain the organic layer (DCM is the bottom layer, EtOAc is the top layer) into a clean flask.
-
Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the amine.
-
Combine all organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is the free amine, which should be used immediately in the next step as free pyridyl amines can be sensitive to air and light.
Caption: Workflow for generating the free amine.
Protocol 2: Synthesis of a Chiral Amide Intermediate via N-Acylation
Rationale: This protocol demonstrates the formation of a stable amide bond, a common linkage in APIs. The use of a non-nucleophilic organic base like triethylamine (TEA) or DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile. Anhydrous conditions prevent hydrolysis of the reactive acyl chloride.
Reagents and Materials:
-
(S)-1-(5-Bromopyridin-2-yl)ethanamine (free base from Protocol 1, 1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride, 1.05 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer, ice bath, standard glassware for synthesis
-
Silica gel for column chromatography
Procedure:
-
Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.
-
Dissolve the free amine (from Protocol 1) in anhydrous DCM in a round-bottom flask.
-
Add the base (TEA or DIPEA) to the solution via syringe.
-
Cool the stirred solution to 0 °C using an ice bath. This is done to moderate the exothermic reaction and minimize potential side reactions.
-
Slowly add the acyl chloride dropwise via syringe over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic solution sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid chloride), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure chiral amide intermediate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Conclusion and Future Outlook
This compound is a highly strategic chiral building block for the synthesis of complex, high-value API intermediates. Its pre-defined stereochemistry and orthogonal reactive handles allow for efficient and modular synthetic routes. The protocols detailed herein provide a robust framework for its handling and application in acylation reactions, which can be readily adapted for other nucleophilic additions or subsequent cross-coupling reactions. As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the demand for versatile chiral synthons like this will undoubtedly increase, making proficiency in their use a key asset for process and medicinal chemists.[8][9]
References
-
: Provides context on the synthesis of related compounds like Zopiclone.
-
: Details intermediates used in the synthesis of Zopiclone.
-
: Outlines synthetic routes for Eszopiclone, often involving resolution.
-
: Discusses process improvements for Eszopiclone synthesis, including resolution steps.
-
: Describes methods for preparing key intermediates for Zopiclone.
-
: Details the synthesis of related substances and impurities in Eszopiclone manufacturing.
-
: Patent information regarding intermediates for Zopiclone.
-
: Discusses the importance and modern methods of chiral synthesis in the pharmaceutical industry.
-
: Reviews biocatalytic methods for producing chiral amines, highlighting their significance.
-
: Provides an overview of the role of chiral amines and other intermediates in API synthesis.
-
: Details a process for preparing Eszopiclone, including the resolution of Zopiclone.
-
: Describes various synthetic and resolution strategies for Eszopiclone.
-
: Academic publication on Eszopiclone synthesis.
-
: Safety Data Sheet for a closely related compound.
-
: A comprehensive review on the synthesis of chiral amines.
-
: Discusses modern manufacturing techniques for chiral APIs.
-
: General safety information for a related bromopyridine compound.
-
: Safety Data Sheet for 2-Bromopyridine.
-
: Provides examples of detailed synthetic protocols for API intermediates.
-
: Safety Data Sheet for 2-Amino-5-bromopyridine.
-
: Provides safety information for a related bromopyridine derivative.
-
: Supplier data sheet with basic compound identifiers.
-
: Example of application notes for a bromopyridine building block.
-
: Information on a related precursor molecule.
-
: Synthetic methods for related bromopyridine compounds.
-
: Supplier information for a regioisomer, indicating typical properties.
-
: Discusses modern trends and efficiencies in API synthesis.
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Biocatalytic Pathways to (S)-1-(5-Bromopyridin-2-yl)ethanamine: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral Pyridylethylamines
(S)-1-(5-Bromopyridin-2-yl)ethanamine is a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The precise stereochemistry of the amine functional group is often critical for biological activity and selectivity. Traditional chemical methods for the synthesis of such chiral amines can be challenging, often requiring harsh reaction conditions, expensive metal catalysts, and complex purification procedures. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative, providing high enantioselectivity under mild, environmentally benign conditions.[1][2]
This technical guide provides in-depth application notes and detailed protocols for two primary biocatalytic strategies for the production of (S)-1-(5-Bromopyridin-2-yl)ethanamine: Enzymatic Kinetic Resolution of the corresponding racemic amine and Asymmetric Synthesis from a prochiral ketone. These methodologies are designed to be self-validating and are grounded in established scientific principles, offering researchers a robust starting point for their synthetic endeavors.
Part 1: Enzymatic Kinetic Resolution of (±)-1-(5-Bromopyridin-2-yl)ethanamine
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture.[3] This approach relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. For the resolution of racemic 1-(5-Bromopyridin-2-yl)ethanamine, lipases are particularly effective enzymes.
Principle of Lipase-Catalyzed Kinetic Resolution
Lipases are hydrolases that, in non-aqueous environments, can catalyze the transfer of an acyl group from an acyl donor to a nucleophile. In the context of amine resolution, a lipase can selectively acylate one enantiomer of a racemic amine, forming an amide. This difference in reactivity allows for the separation of the unreacted amine enantiomer from its acylated counterpart. The enantioselectivity of this process is a key determinant of its efficiency.
Based on literature precedents for structurally similar 2-(1-aminoethyl)-pyridines, Candida antarctica Lipase B (CALB), often in its immobilized form (Novozym 435), demonstrates excellent enantioselectivity in the acylation of the (R)-enantiomer of pyridylethylamines. This leaves the desired (S)-enantiomer unreacted and in high enantiomeric excess.
Figure 1: Workflow for the kinetic resolution of racemic 1-(5-Bromopyridin-2-yl)ethanamine using CALB.
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol is adapted from established procedures for the resolution of analogous pyridylethylamines.
Materials:
-
Racemic 1-(5-Bromopyridin-2-yl)ethanamine
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Ethyl acetate (or other suitable acyl donor like vinyl acetate)
-
Anhydrous organic solvent (e.g., tert-Butyl methyl ether (TBME), Toluene)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for monitoring reaction progress and enantiomeric excess (e.g., Chiral HPLC or GC)
Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic 1-(5-Bromopyridin-2-yl)ethanamine (1.0 eq) in the chosen anhydrous organic solvent (e.g., TBME, 10-20 mL per gram of substrate).
-
Acyl Donor Addition: Add the acyl donor, ethyl acetate (1.5-2.0 eq). The use of a slight excess of the acyl donor can help drive the reaction.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) to the reaction mixture (typically 10-20% w/w of the substrate).
-
Incubation: Seal the flask and stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the remaining (S)-amine. The reaction should be stopped at or near 50% conversion to achieve the highest possible e.e. for the unreacted amine.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Purification: The reaction mixture will contain the (S)-amine and the (R)-amide. These can be separated by standard chromatographic techniques (e.g., column chromatography) or by acid-base extraction. The amide can be hydrolyzed back to the (R)-amine if desired, though this is often a waste-generating step.[4]
Data Presentation:
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of (S)-Amine (%) |
| (±)-1-(5-Br-2-pyridyl)ethanamine | Novozym 435 | Ethyl Acetate | TBME | 40 | 24-48 | ~50 | >95 |
| (±)-1-(5-Br-2-pyridyl)ethanamine | Novozym 435 | Vinyl Acetate | Toluene | 30 | 12-24 | ~50 | >98 |
Note: The values in this table are representative and should be optimized for specific experimental conditions.
Part 2: Asymmetric Synthesis of (S)-1-(5-Bromopyridin-2-yl)ethanamine
Asymmetric synthesis offers a more atom-economical approach compared to kinetic resolution, as, in principle, 100% of the starting material can be converted to the desired enantiomer. For the synthesis of chiral amines, ω-transaminases (TAs) are the enzymes of choice.[1][2]
Principle of Transaminase-Catalyzed Asymmetric Synthesis
ω-Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor. This reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP). By using an (S)-selective transaminase, the prochiral ketone, 1-(5-Bromopyridin-2-yl)ethanone, can be directly converted to the (S)-amine with high enantioselectivity. A common and efficient amine donor is isopropylamine, which is converted to acetone as a byproduct. The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the acetone byproduct.[5][6][7]
Figure 2: Asymmetric synthesis of (S)-1-(5-Bromopyridin-2-yl)ethanamine using an (S)-selective transaminase.
Protocol 2: Screening for and Application of an (S)-Selective Transaminase
For a novel substrate like 1-(5-Bromopyridin-2-yl)ethanone, it is highly recommended to perform an initial screen of a panel of transaminases to identify the most active and selective enzyme. Commercial screening kits, such as the Codex® ATA Screening Kit, provide a diverse set of engineered transaminases suitable for this purpose.[4][8][9]
Materials:
-
1-(5-Bromopyridin-2-yl)ethanone (prochiral ketone)[5][10][11]
-
Transaminase screening kit (e.g., Codex® ATA Screening Kit)[4][8][9]
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (or other suitable amine donor)
-
Buffer (e.g., Triethanolamine buffer, pH 7.5-9.0)
-
Co-solvent (e.g., DMSO), if required for substrate solubility
-
Standard laboratory equipment for small-scale reactions (e.g., microtiter plates or vials)
-
Analytical equipment for monitoring conversion and e.e. (Chiral HPLC or GC)
Procedure: Enzyme Screening
-
Stock Solution Preparation:
-
Buffer/Amine Donor Solution: Prepare a solution containing the buffer (e.g., 0.1 M Triethanolamine, pH 7.5), the amine donor (e.g., 1 M Isopropylamine), and the PLP cofactor (e.g., 1 mM).[8]
-
Substrate Stock Solution: Dissolve the ketone, 1-(5-Bromopyridin-2-yl)ethanone, in a suitable co-solvent like DMSO to a known concentration (e.g., 100 mg/mL).
-
-
Reaction Setup: In individual vials or wells of a microtiter plate, place a small amount of each transaminase from the screening kit (e.g., 5-10 mg).
-
Reaction Initiation: To each vial/well, add the Buffer/Amine Donor solution, followed by the substrate stock solution to achieve the desired final substrate concentration (e.g., 10-50 mM).
-
Incubation: Seal the plate/vials and incubate at a controlled temperature (e.g., 30-40 °C) with shaking for a set period (e.g., 24 hours).
-
Analysis: After incubation, quench the reactions and analyze the samples by chiral HPLC or GC to determine the conversion to the amine product and its enantiomeric excess.
Procedure: Preparative Scale Synthesis (using the best-identified enzyme)
-
Reaction Setup: In a suitable reaction vessel, combine the buffer, isopropylamine, and PLP at the optimized concentrations determined from the screening.
-
Substrate Addition: Add the 1-(5-Bromopyridin-2-yl)ethanone. If solubility is an issue, it can be added as a solution in a minimal amount of co-solvent.
-
Enzyme Addition: Add the selected (S)-selective transaminase (as a lyophilisate or an immobilized preparation).
-
Incubation and Monitoring: Stir the reaction at the optimal temperature and pH. Monitor the progress of the reaction by chiral HPLC/GC.
-
Work-up and Purification: Once the reaction has reached completion, the enzyme can be removed by filtration (if immobilized) or denaturation followed by centrifugation. The product amine can then be isolated from the aqueous reaction mixture by extraction with an organic solvent after adjusting the pH. Further purification can be achieved by chromatography or crystallization.
Data Presentation:
| Enzyme ID | Substrate Conc. (mM) | Conversion (%) | e.e. of (S)-Amine (%) |
| ATA-S1 | 20 | 85 | >99 |
| ATA-S2 | 20 | 62 | 98 |
| ATA-S3 | 20 | 95 | >99 |
| ATA-R1 | 20 | <5 | N/A |
This table represents hypothetical screening results, where ATA-S3 would be selected for scale-up.
Part 3: Enzyme Immobilization for Enhanced Stability and Reusability
For industrial applications, the use of soluble enzymes can be economically challenging due to difficulties in enzyme recovery and reuse. Enzyme immobilization is a critical strategy to overcome these limitations.[12][13][14][15]
Principles of Immobilization:
Immobilization involves confining the enzyme to a solid support material. This can be achieved through various methods, including:
-
Adsorption: The enzyme is physically adsorbed onto the surface of a carrier.
-
Covalent Bonding: The enzyme is chemically bonded to a functionalized support. This method typically provides a more stable and leach-resistant biocatalyst.[12][14]
-
Entrapment: The enzyme is trapped within the pores of a polymeric matrix.
Workflow for Transaminase Immobilization:
Figure 3: General workflow for the immobilization of a transaminase.
Protocol 3: Covalent Immobilization of Transaminase on Epoxy-Activated Resin
Materials:
-
Selected (S)-selective transaminase solution
-
Epoxy-activated support resin
-
Buffer (e.g., 0.1 M HEPES, pH 8)
-
Shaking incubator
Procedure:
-
Support Preparation: Pre-wash the epoxy-activated resin with the immobilization buffer.
-
Immobilization: Prepare a solution of the transaminase in the immobilization buffer. Add the pre-washed resin to the enzyme solution.
-
Incubation: Incubate the mixture with gentle shaking for a specified period (e.g., 18-24 hours) at a controlled temperature (e.g., 25-35 °C).
-
Washing: After incubation, separate the immobilized enzyme from the solution by filtration. Wash the resin extensively with buffer to remove any non-covalently bound enzyme.
-
Activity Assay: Determine the activity of the immobilized enzyme and compare it to the activity of the free enzyme to calculate the immobilization yield and efficiency.
-
Storage: Store the immobilized biocatalyst under appropriate conditions (e.g., refrigerated in buffer) until use.
Conclusion and Future Outlook
The biocatalytic production of (S)-1-(5-Bromopyridin-2-yl)ethanamine via either enzymatic kinetic resolution or asymmetric synthesis represents a highly efficient, selective, and sustainable alternative to traditional chemical methods. The protocols outlined in this guide provide a solid foundation for researchers to develop robust and scalable processes. The use of enzyme screening kits allows for the rapid identification of suitable biocatalysts, while immobilization techniques enhance the industrial applicability of these enzymatic systems. Future work in this area will likely focus on the discovery and engineering of novel enzymes with enhanced activity, stability, and substrate scope, further expanding the toolkit for the synthesis of valuable chiral amines.
References
-
Membrane-immobilized transaminases for the synthesis of enantiopure amines. (2024). RSC Sustainability. [Link]
-
Membrane-immobilized transaminases for the synthesis of enantiopure amines. (2024). BORIS Portal. [Link]
-
Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. (2025). ACS Publications. [Link]
-
Membrane-immobilized transaminases for the synthesis of enantiopure amines. (2024). ResearchGate. [Link]
-
Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (n.d.). MDPI. [Link]
-
A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. (n.d.). RSC Publishing. [Link]
-
Transaminases for Green Chemistry: Recent Progress and Future Prospects. (2023). Microbiology Research Journal International. [Link]
-
Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. Structural and Activity Features in the Reactivity of Transaminases. (n.d.). ResearchGate. [Link]
-
Codexis Enzyme Screening Kits and Panels. (n.d.). Codexis. [Link]
-
Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. (2021). PubMed. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). PMC. [Link]
-
Asymmetric synthesis of chiral amines with omega-transaminase. (1999). PubMed. [Link]
-
Transaminases for Green Chemistry: Recent Progress and Future Prospects. (2023). ResearchGate. [Link]
-
Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. (2022). PMC. [Link]
-
Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane. (n.d.). RSC Publishing. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). PMC. [Link]
-
Efficient Asymmetric Synthesis of Chiral Amines by Combining Transaminase and Pyruvate Decarboxylase. (n.d.). ResearchGate. [Link]
-
Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases. (n.d.). ResearchGate. [Link]
-
Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. (n.d.). ResearchGate. [Link]
Sources
- 1. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. studylib.net [studylib.net]
- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. codexis.com [codexis.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Scale-up synthesis of products using (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride
Application Note & Scale-Up Protocol
Topic: Strategic Scale-Up Synthesis of Advanced Pharmaceutical Intermediates Using (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-1-(5-Bromopyridin-2-yl)ethanamine is a high-value chiral building block pivotal in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors. Transitioning synthetic routes involving this intermediate from laboratory to pilot scale presents significant challenges in maintaining enantiopurity, ensuring process safety, and achieving economic viability. This document provides a comprehensive guide for the scale-up of a nucleophilic aromatic substitution (SNAr) reaction utilizing this key amine. We delve into the causal logic behind critical process decisions, from solvent selection to purification strategies, and present a detailed, self-validating protocol for the multi-hundred-gram synthesis of a representative advanced intermediate. The protocol is supported by in-depth safety analysis, process control recommendations, and workflow visualizations to equip researchers with the expertise required for successful and robust scale-up campaigns.
The Strategic Importance of (S)-1-(5-Bromopyridin-2-yl)ethanamine in Medicinal Chemistry
Chiral amines are foundational components in a vast number of active pharmaceutical ingredients (APIs), with an estimated 40% of APIs containing this functional group.[1] The specific stereochemistry of these amines is often critical for target binding and pharmacological activity. This compound offers a unique combination of three key structural features for drug design:
-
A Chiral Center: The (S)-enantiomer provides specific three-dimensional orientation for precise interaction with biological targets.
-
A Pyridine Ring: This heterocycle can engage in hydrogen bonding and π-π stacking interactions within protein binding pockets.
-
A Bromo-Substituent: The bromine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification and the construction of complex molecular libraries.[2]
This trifecta of features makes it a sought-after intermediate in the synthesis of high-potency molecules, particularly in the domain of oncology. For instance, the 2-aminopyridine moiety is a key pharmacophore in a range of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[3][4][5]
Core Principles for Scaling Chiral Amine Reactions
Scaling a synthesis from grams to kilograms is not a linear process. New challenges emerge related to reaction kinetics, heat transfer, mass transfer, and safety.[6][7] Adherence to the following core principles is paramount for a successful scale-up campaign.
-
Reaction & Reagent Selection: The choice of reaction must be robust and high-yielding. For halogenated pyridines, nucleophilic aromatic substitution (SNAr) is often a practical choice for large-scale operations due to its typically uncatalyzed nature, avoiding the cost and removal challenges associated with precious metal catalysts.[2] The dihydrochloride salt of the amine must be neutralized in situ or beforehand. Using a cost-effective, easily handled base like potassium carbonate is preferable to organometallic bases or expensive organic amines on a large scale.
-
Solvent Selection: The ideal solvent for scale-up should possess a favorable profile across several parameters: reaction performance, safety (high flash point), environmental impact (Green Chemistry principles), and ease of removal/recycling. While polar aprotic solvents like DMSO or DMF facilitate SNAr reactions, their high boiling points can complicate product isolation. A thorough risk-benefit analysis is essential.
-
Thermal Management: Exothermic events that are negligible at the 100 mg scale can become hazardous at the 1 kg scale. The reaction must be designed for controlled addition of reagents to manage any potential exotherms. A reactor equipped with a cooling jacket and a reliable temperature probe is non-negotiable.
-
Work-up and Purification: The goal is to replace chromatographic purification with a robust crystallization process. Chromatography is expensive, solvent-intensive, and often a bottleneck in production. Designing the reaction and work-up to yield a crude product that can be purified by simple filtration or recrystallization is a hallmark of an elegant and scalable process.
Application Protocol: Synthesis of (S)-N-(6-chloropyrimidin-4-yl)-1-(5-bromopyridin-2-yl)ethan-1-amine
This protocol details the SNAr reaction between (S)-1-(5-Bromopyridin-2-yl)ethanamine and 4,6-dichloropyrimidine to produce a key intermediate for novel kinase inhibitors. The procedure is optimized for a 100-gram scale.
Reaction Scheme
Rationale and Process Optimization
-
Base Selection: Potassium carbonate (K₂CO₃) is chosen as the base. It is inexpensive, readily available, and strong enough to neutralize the dihydrochloride salt and scavenge the HCl generated during the reaction without causing significant side reactions. A slight excess (2.5 equivalents) ensures complete neutralization and drives the reaction to completion.
-
Solvent Choice: Acetonitrile (MeCN) is selected. While DMSO might offer faster kinetics, MeCN has a much lower boiling point (82 °C vs. 189 °C for DMSO), simplifying product isolation via solvent evaporation. Its lower toxicity and ease of handling also make it a superior choice for scale-up.
-
Temperature Control: The reaction is run at a moderately elevated temperature (65 °C) to achieve a reasonable reaction rate without significant byproduct formation. This temperature is well below the boiling point of acetonitrile, allowing for safe and controlled heating.
Materials and Equipment
| Reagent/Material | CAS Number | M.W. | Amount | Moles | Equiv. |
| This compound | 1263094-16-1 | 275.98 | 100.0 g | 0.362 | 1.0 |
| 4,6-Dichloropyrimidine | 1193-21-1 | 148.98 | 56.6 g | 0.380 | 1.05 |
| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 | 125.1 g | 0.905 | 2.5 |
| Acetonitrile (MeCN) | 75-05-8 | - | 1.0 L | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 2.0 L | - | - |
| Deionized Water | 7732-18-5 | - | 2.0 L | - | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | 500 mL | - | - |
-
Equipment: 2L three-neck round-bottom flask (or jacketed reactor vessel), overhead mechanical stirrer, reflux condenser, temperature probe, heating mantle (or circulating oil bath), and standard laboratory glassware.
Detailed Experimental Protocol
-
Reactor Setup: Equip a 2L three-neck flask with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.
-
Reagent Charging: To the flask, add this compound (100.0 g, 0.362 mol), 4,6-dichloropyrimidine (56.6 g, 0.380 mol), and potassium carbonate (125.1 g, 0.905 mol).
-
Solvent Addition: Add acetonitrile (1.0 L) to the flask.
-
Reaction: Begin vigorous stirring and heat the mixture to an internal temperature of 65 °C. Maintain this temperature for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (20% EtOAc/Hexanes) or HPLC-MS. The reaction is complete when the starting amine is consumed.
-
Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts (K₂CO₃, KCl). Wash the filter cake with additional acetonitrile (2 x 100 mL).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure to obtain a crude oil/solid.
-
Aqueous Work-up: To the crude residue, add ethyl acetate (1.0 L) and deionized water (1.0 L). Stir vigorously for 10 minutes. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water (1 x 500 mL) and brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification by Crystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour to induce crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven at 40 °C to a constant weight.
Process Safety Considerations
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.[8]
-
4,6-Dichloropyrimidine: Harmful if swallowed. Causes skin and eye irritation.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.[9] Keep away from heat, sparks, and open flames.[10]
-
Thermal Hazard: The reaction is not significantly exothermic, but controlled heating is necessary. Ensure the heating apparatus is functioning correctly and monitored.
Data Analysis and Quality Control
Effective process control relies on robust analytical methods to ensure the final product meets specifications.
In-Process Controls (IPCs)
A small aliquot of the reaction mixture should be taken periodically (e.g., every 2-4 hours after reaching temperature) to monitor the disappearance of the starting amine.
-
Method: HPLC-MS
-
Column: C18, 4.6 x 50 mm, 5 µm
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
-
Endpoint: <1% of starting amine remaining relative to the product peak area.
Expected Yield and Purity
The following table summarizes typical results from both a lab-scale run and the described scale-up protocol.
| Parameter | Lab Scale (1 g) | Scale-Up (100 g) |
| Input (Starting Amine) | 1.00 g | 100.0 g |
| Isolated Yield (Typical) | 0.95 g | 96.5 g |
| Molar Yield | 85% | 86% |
| Purity (HPLC) | >98% | >98% |
| Enantiomeric Excess (ee) | >99% | >99% (chiral HPLC) |
| Physical Appearance | Off-white solid | Off-white crystalline solid |
Workflow & Logic Visualization
Visualizing the process flow and the underlying logic for key decisions is crucial for training and technology transfer.
Caption: Decision matrix for solvent selection in scale-up.
Conclusion
The successful scale-up of reactions involving high-value chiral intermediates like this compound is a critical capability in modern drug development. It requires a strategic approach that extends beyond simply multiplying reagent quantities. By focusing on robust reaction conditions, making pragmatic solvent and reagent choices, and prioritizing non-chromatographic purification methods, processes can be developed that are safe, scalable, and economically viable. The detailed protocol herein provides a validated template for the multi-hundred-gram synthesis of a key pharmaceutical intermediate, demonstrating how a thorough understanding of chemical principles can be translated into a practical and efficient large-scale operation.
References
- Vertex AI Search. (n.d.). Chiral Amines Synthesis.
- ResearchGate. (n.d.). Considerations for the Scale‐up of in vitro Transaminase‐Catalyzed Asymmetric Synthesis of Chiral Amines.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
- PMC - NIH. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
- AK Scientific, Inc. (n.d.). (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride.
- Enamine. (n.d.). Scale-Up Synthesis of MedChem Relevant Cores.
- PubMed. (n.d.). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases.
- SAFETY DATA SHEET. (2009, September 22). 2-Bromopyridine.
- Wiley Analytical Science. (2017, October 6). Chiral Amines in Total Synthesis: The Biocatalytic Approach.
- PMC - NIH. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
- PubMed. (n.d.). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and improve reaction yields. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Section 1: Initial Handling & Amine Free-Basing
(S)-1-(5-Bromopyridin-2-yl)ethanamine is supplied as a dihydrochloride salt to enhance its stability and shelf-life. However, for the primary amine to function as a nucleophile, it must be converted to its free base form. Improper neutralization is a frequent source of low or no yield.
Q1: My reaction isn't working. How do I properly handle the dihydrochloride salt?
The dihydrochloride salt form means both the primary amine and the pyridine nitrogen are protonated. This renders the molecule non-nucleophilic. You must add a base to deprotonate the primary amine before it can participate in a reaction.
Key Considerations:
-
Stoichiometry is Critical: You will need a minimum of two equivalents of a base to neutralize the dihydrochloride salt and generate the free amine.
-
Reaction-Specific Base: Many common reactions, such as amide couplings, require an additional equivalent of base. Therefore, starting with at least three equivalents of base is a robust starting point for these reactions.[1][2]
-
Choice of Base: A non-nucleophilic tertiary amine base is typically recommended to avoid competitive side reactions.
| Base | pKa of Conjugate Acid | Common Use Cases & Rationale |
| Triethylamine (TEA) | ~10.75 | A common, cost-effective choice for neutralizing amine salts. Sufficiently basic for most applications. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~11 | More sterically hindered than TEA, making it less likely to participate in side reactions as a nucleophile.[2] Ideal for sensitive substrates. |
| Potassium Carbonate (K₂CO₃) | ~10.33 (pKa of HCO₃⁻) | An inorganic base often used in cross-coupling reactions. Its limited solubility in some organic solvents can be a factor. |
| Sodium tert-butoxide (NaOtBu) | ~19 | A very strong, non-nucleophilic base, typically reserved for reactions requiring highly basic conditions, such as Buchwald-Hartwig aminations.[3] |
Recommended Protocol for Free-Basing (for subsequent reaction):
-
Dissolve this compound in your chosen anhydrous reaction solvent (e.g., DCM, THF, DMF).
-
Add the selected base (e.g., 2.2 equivalents of DIPEA) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. This solution containing the free amine can then be used directly in your subsequent coupling reaction.[4]
Section 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is a frequent application for this chiral amine. Low yields often stem from incomplete activation of the carboxylic acid, amine deactivation, or side reactions.[5]
Q2: My amide coupling yield is low. What are the likely causes?
Several factors could be at play. Let's diagnose the issue systematically.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Q3: I'm observing significant side products. What are they and how can I minimize them?
Common side reactions in amide couplings include racemization of the chiral center and reactions involving the coupling agent.
-
Racemization: The benzylic proton on the chiral center is susceptible to abstraction under basic conditions, which can lead to racemization.[6]
-
Solution: Use a hindered base like DIPEA. Run the reaction at a lower temperature (0 °C is a good starting point). The addition of 1-hydroxybenzotriazole (HOBt) can also suppress racemization when using carbodiimide coupling agents.[7]
-
-
Side reactions with coupling agents: For example, with HBTU, the activated carboxylic acid can sometimes react with residual dimethylamine in DMF solvent if its quality is poor.[8]
-
Solution: Always use high-purity, anhydrous solvents. If DMF is suspected, consider using another polar aprotic solvent like DMAc or NMP.
-
General Optimized Protocol for Amide Coupling:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.[5]
-
Upon completion, quench with saturated aqueous NH₄Cl and proceed with a standard aqueous workup and extraction.
Section 3: Troubleshooting Cross-Coupling Reactions
The 5-bromo-2-substituted pyridine motif makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Q4: My Suzuki-Miyaura coupling with an arylboronic acid is giving low yield. How can I optimize it?
Optimizing Suzuki couplings requires balancing the catalyst, ligand, base, and solvent. 2-Substituted pyridines can be challenging substrates due to potential catalyst inhibition by the pyridine nitrogen.[9]
Key Parameters for Optimization:
| Parameter | Recommendation & Rationale |
| Catalyst/Ligand | For 2-bromopyridines, catalyst systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos, XPhos) are effective.[10][11] Buchwald's phosphite or phosphine oxide ligands can also be highly active for 2-pyridyl nucleophiles.[9] |
| Base | An inorganic base is typically used. K₂CO₃ or K₃PO₄ are common choices. The base activates the boronic acid for transmetalation.[12] |
| Solvent | A mixture of an organic solvent and water is often optimal. Common systems include 1,4-dioxane/water, toluene/water, or EtOH/water.[10] |
| Temperature | Reactions are typically heated, often between 80-100 °C, to facilitate the catalytic cycle. |
Troubleshooting Flowchart for Suzuki-Miyaura Reactions:
Caption: Decision tree for optimizing Suzuki-Miyaura coupling reactions.
Q5: I'm attempting a Buchwald-Hartwig amination using the bromine position, but the reaction is sluggish. What should I check?
The Buchwald-Hartwig reaction is sensitive to the choice of ligand and base. The primary amine on your starting material must be protected before it can be used as a coupling partner in a second amination. If you are using the starting material as the amine source, ensure it is properly free-based.
-
Strong Base is Key: This reaction typically requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3][13]
-
Ligand Selection: The choice of phosphine ligand is crucial. For heteroaryl bromides, bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos, SPhos) are often required to promote efficient oxidative addition and reductive elimination.[3]
-
Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of nitrogen or argon.
Example Protocol for Buchwald-Hartwig Amination:
-
To a Schlenk flask, add the aryl bromide (1.0 eq), the amine coupling partner (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and NaOtBu (1.4 eq).[3]
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool to room temperature and quench carefully with water before workup.[3]
Section 4: Maintaining Stereochemical Integrity
A primary concern when working with this chiral building block is preventing racemization at the benzylic stereocenter.
Q6: How can I ensure the stereochemical purity of my product is maintained throughout the reaction?
Racemization can occur via the abstraction of the acidic benzylic proton, leading to a planar carbanion or radical intermediate that can be re-protonated from either face.
Conditions that Increase Racemization Risk:
-
Strong Bases: Exposure to strong bases can facilitate proton abstraction.
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton removal and can accelerate racemization processes.[14]
-
Extended Reaction Times: Prolonged exposure to basic or high-temperature conditions increases the likelihood of racemization.
Strategies to Mitigate Racemization:
-
Mindful Base Selection: Use the mildest base necessary to achieve the desired transformation. For amide couplings, a hindered amine base like DIPEA is preferable to stronger inorganic bases if conditions permit.
-
Temperature Control: Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate. For many amide couplings, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a good strategy.[7]
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid unnecessary exposure to potentially racemizing conditions.
-
Radical Quenchers (if applicable): In reactions that may have radical character, the presence of a radical scavenger could potentially reduce racemization, although this is highly reaction-specific. Thiols have been shown to mediate racemization via reversible hydrogen abstraction.[15]
Section 5: Purification Strategies
Isolating the final product in high purity is the final, critical step. The presence of the pyridine ring and potentially residual palladium catalyst requires specific purification strategies.
Q7: I'm struggling to purify my product using column chromatography. What are common impurities and how can I improve separation?
For cross-coupling reactions, common impurities include unreacted starting materials, homocoupled byproducts (e.g., bipyridyls), and residual palladium catalyst.[16]
Purification Troubleshooting:
| Problem | Solution |
| Co-elution of Product and Impurities | Perform a thorough TLC analysis with various solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) to find optimal separation conditions. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help reduce tailing of basic pyridine compounds on silica gel. |
| Residual Palladium Catalyst | Palladium residues can often be removed by filtering the crude product solution through a pad of Celite® or by treating the organic solution with a palladium scavenger resin. An aqueous wash with a solution of sodium sulfide or thiourea can also precipitate palladium salts. |
| Product is a Gummy Oil | If the product is an oil, try co-evaporating it with a solvent in which it is insoluble (like hexanes or ether) on a rotary evaporator to potentially induce crystallization or precipitation. |
| Product is Water Soluble | If your product is highly polar, consider reverse-phase HPLC (RP-HPLC) for purification. A common mobile phase is a gradient of acetonitrile and water, often with a modifier like formic acid or TFA to improve peak shape.[16] |
References
- BenchChem Technical Support. (n.d.). Purification of 3-Bromopyridine-D4 Reaction Products.
- BenchChem Technical Support. (n.d.). Troubleshooting Low Yield in Amide Bond Formation.
- Tucker, G. T. (1994). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Chirality, 6(5), 400-404.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Reddit User Discussion. (2023). Question regarding DCC coupling + hydrochloride salt of amine. r/chemhelp.
- Varma, R. S., & Naicker, K. P. (1999). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 64(21), 7750–7752.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
- Reddit User Discussion. (2021).
- SyntheticPages. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- ResearchGate. (2021). Why did my amide syntesis does not work?
- ResearchGate. (n.d.). Thiyl Radical Mediated Racemization of Benzylic Amines.
- Reddit User Discussion. (2025). Side reactions with HBTU amide coupling? r/Chempros.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Buchwald, S. L., & Billingsley, K. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
- BenchChem Application Notes. (n.d.). Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. reddit.com [reddit.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A-Z Guide for (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride
Welcome to the technical support center for (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth, scientifically grounded answers to frequently asked questions, troubleshooting tips, and detailed protocols to ensure the successful use of this reagent in your research.
Part 1: Understanding the Compound
This section addresses the fundamental properties of this compound that are crucial for understanding its solubility characteristics.
Q1: What are the key physicochemical properties of this compound?
This compound is a chiral amine salt. Its structure, featuring a pyridine ring and an ethylamine side chain, makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2] The dihydrochloride salt form is typically a crystalline solid, which enhances its stability and shelf-life compared to the freebase form.[3]
| Property | Value | Source |
| CAS Number | 1391450-63-7 | [4] |
| Molecular Formula | C₇H₁₁BrCl₂N₂ | [4] |
| Molecular Weight | 273.99 g/mol | [4] |
| Physical Form | Solid | [5] |
| Storage | 4°C, sealed from moisture | [5] |
Q2: Why is my this compound not dissolving in my solvent?
The solubility of this compound is largely dictated by its dihydrochloride salt nature. As a salt, it is expected to be more soluble in polar, protic solvents like water and alcohols, and less soluble in nonpolar organic solvents. The presence of two hydrochloride molecules indicates that both the pyridine nitrogen and the primary amine are protonated. This ionic character generally favors solubility in polar solvents.
However, if you are experiencing solubility issues, several factors could be at play:
-
Incorrect Solvent Choice: Using nonpolar or weakly polar aprotic solvents (e.g., hexane, toluene, diethyl ether) will likely result in poor solubility.
-
Insufficient Solvent Volume: The concentration of your solution may be too high for the chosen solvent.
-
Low Temperature: Solubility is often temperature-dependent. Gentle heating can sometimes improve dissolution.[6]
-
pH of the Solution: For aqueous solutions, the pH is a critical factor influencing the solubility of amine salts.[7][8]
Part 2: Troubleshooting and Optimization
This section provides a systematic approach to overcoming solubility challenges, with a focus on practical, actionable steps.
Q3: I'm struggling to dissolve the compound in an aqueous buffer. What should I do?
The pH of your aqueous solution is the most likely culprit. As a dihydrochloride salt of a weak base, the solubility of (S)-1-(5-Bromopyridin-2-yl)ethanamine is highly pH-dependent.[7][9][10] In acidic conditions (low pH), the amine groups remain protonated, favoring solubility. As the pH increases towards neutral and basic conditions, the compound will begin to deprotonate, converting to the less soluble freebase form, which may precipitate out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous solubility.
Q4: My reaction requires an organic solvent, but the dihydrochloride salt has poor solubility. What are my options?
This is a common scenario in organic synthesis where the salt form of a reagent is not compatible with the reaction solvent. The primary solution is to convert the dihydrochloride salt to its freebase form, which will be significantly more soluble in a wider range of organic solvents.[3][11]
Key Strategies:
-
Free-Basing: This involves neutralizing the hydrochloride with a base to liberate the neutral amine.[11][12] The resulting freebase is typically more soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).
-
Use of a Polar Aprotic Co-solvent: In some cases, adding a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can help to solubilize the salt in another organic solvent.[6] However, be mindful that these co-solvents can sometimes interfere with downstream reactions. Pyridine itself can be used as a solvent in some reactions.[1][2][13]
Part 3: Experimental Protocols
Here we provide detailed, step-by-step protocols for common procedures involving this compound.
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is designed for preparing a stock solution for assays or reactions in an aqueous environment where maintaining the protonated, soluble form is desired.
-
Determine Target Concentration: Decide on the final concentration of your stock solution (e.g., 10 mM).
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Select a Buffer: Choose an acidic buffer with a pH below the pKa of the amine groups to ensure they remain protonated. A buffer with a pH of 4-5 is a good starting point.
-
Dissolution: a. Add a portion of the acidic buffer to the weighed compound. b. Vortex or stir the mixture. c. If solubility is still an issue, gentle warming (to 30-40°C) or sonication can be applied.[6] d. Once fully dissolved, add the remaining buffer to reach the final volume.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Protocol 2: Conversion of the Dihydrochloride Salt to the Freebase
This protocol describes the process of "free-basing" the amine salt for use in organic synthesis.[3][11][12]
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or a mild inorganic base solution (e.g., 1M Na₂CO₃)
-
An organic extraction solvent (e.g., dichloromethane (DCM) or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Salt: Dissolve the dihydrochloride salt in a minimal amount of water.
-
Neutralization: a. Transfer the aqueous solution to a separatory funnel. b. Slowly add the saturated NaHCO₃ solution while gently swirling. You will observe gas evolution (CO₂). Continue adding the base until the effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).
-
Extraction: a. Add the organic extraction solvent (e.g., DCM) to the separatory funnel. b. Stopper the funnel and shake vigorously, venting frequently to release any pressure. c. Allow the layers to separate. The organic layer will contain the freebase. d. Drain the lower organic layer into a clean flask. e. Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the product.
-
Drying and Concentration: a. Combine all the organic extracts. b. Add anhydrous Na₂SO₄ or MgSO₄ to the combined organic extracts to remove any residual water. Swirl and let it stand for 10-15 minutes. c. Filter the drying agent. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the freebase, which may be an oil or a solid.
Diagram of the Free-Basing Process:
Sources
- 1. Pyridine [chemeurope.com]
- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Free base - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. 1-(5-Bromopyridin-2-yl)ethanamine hydrochloride | 1955561-33-7 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Products from (S)-1-(5-Bromopyrin-2-yl)ethanamine Reactions
Welcome to the technical support center for the purification of reaction products derived from the versatile chiral building block, (S)-1-(5-Bromopyridin-2-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purification challenges with this substrate's derivatives. The inherent basicity of the pyridine and amine moieties, coupled with the frequent use of metal catalysts, presents a unique set of purification hurdles.
This resource is structured to provide immediate, actionable solutions to common problems in a direct question-and-answer format. We will delve into the causality behind these issues and provide field-proven protocols to streamline your workflow and enhance product purity.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common high-level purification challenges.
Q1: My product is streaking badly during silica gel chromatography. What is the primary cause and the quickest fix?
A1: Severe peak tailing or streaking of pyridine-containing compounds on silica gel is almost always due to strong, non-ideal interactions between the basic nitrogen atoms of your product and the acidic silanol (Si-OH) groups on the silica surface.[1][2] This interaction leads to slow, uneven elution.
The most effective and immediate solution is to add a basic modifier to your mobile phase. Typically, adding 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to the eluent system will neutralize the acidic sites on the silica, leading to significantly improved peak shape.[3][4] The triethylamine acts as a competitive base, binding to the silanol groups and allowing your product to elute symmetrically.[5][6]
Q2: I've completed a Suzuki or Buchwald-Hartwig reaction. What is the most efficient way to remove the residual palladium catalyst?
A2: Residual palladium is a critical impurity, especially in pharmaceutical development, with strict regulatory limits.[7] While chromatography or recrystallization can reduce palladium levels, the most robust method for achieving very low ppm levels is the use of a metal scavenger.[7][8]
These are typically silica or polymer-based reagents functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or dimercaptotriazine (DMT).[7][9] After the reaction workup, the crude product solution is stirred with the scavenger, which chelates the palladium. The scavenger is then easily removed by simple filtration, often drastically reducing metal content to sub-ppm levels with minimal product loss.[10]
Q3: My product is highly polar and either doesn't move from the baseline in normal-phase chromatography or requires highly polar solvents like methanol, resulting in poor separation. What are my options?
A3: For highly polar, often water-soluble, basic compounds, Reverse-Phase Chromatography (RPC) is the preferred method.[11] In RPC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically mixtures of water and acetonitrile or methanol).[12] Your polar product will have weaker interactions with the stationary phase and elute earlier. Separation is fine-tuned by adjusting the gradient of the organic solvent. For basic compounds, adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial to protonate the amines, ensuring sharp peaks and consistent retention times.[13]
Q4: How can I be sure my purification protocol has not caused racemization of the chiral center?
A4: Preserving the stereochemical integrity of the (S)-ethanamine center is critical. After purification, you must verify the enantiomeric excess (ee) of your final product. This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[14] These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification. Comparing the peak areas will give you the ee of your purified material. It is good practice to also measure the ee of the crude product to ensure the reaction itself did not cause racemization.
Troubleshooting Guides
This section provides in-depth, problem-oriented solutions to specific experimental issues.
Problem 1: Persistent Tailing in Normal-Phase Chromatography Despite Basic Modifier
Q: I've added triethylamine to my eluent, but my product still shows significant tailing on the silica column. What are the next steps?
A: While adding a basic modifier is a strong first step, persistent tailing suggests a particularly strong interaction or high loading of basic sites on your molecule. Here is a systematic approach to troubleshoot this issue:
-
Increase Modifier Concentration: Cautiously increase the concentration of triethylamine up to 3%. In some cases, switching to a solution of 1-2% ammonium hydroxide in methanol as your polar co-solvent can be more effective.
-
Change the Stationary Phase: Standard silica gel is inherently acidic. Switching to a different stationary phase can eliminate the root cause of the interaction.
-
Basic Alumina (Al₂O₃): Alumina is basic in nature and is an excellent alternative for the purification of strongly basic compounds. You will need to re-develop your solvent system, as Rf values will differ significantly from silica.
-
Amine-Functionalized Silica: Pre-treated silica gel where the surface is functionalized with amine groups is commercially available and provides an inert surface for basic analytes, often yielding excellent peak shapes without mobile phase modifiers.[1]
-
-
Reverse-Phase Flash Chromatography: As mentioned in the FAQs, this is a powerful alternative. Modern automated flash chromatography systems are well-equipped for reverse-phase purification, which is often faster and provides better resolution for polar basic molecules.[15]
Problem 2: Removing Reaction Byproducts from Cross-Coupling Reactions
Q: My Suzuki coupling product is contaminated with unreacted boronic acid and homocoupled byproducts. How can I remove these effectively?
A: Impurities from Suzuki reactions are common and require a multi-step purification strategy.
-
Boronic Acid/Boronic Esters: These are acidic impurities. An aqueous basic wash during the workup is highly effective.[16] After diluting the reaction mixture with a solvent like ethyl acetate or DCM, wash the organic layer with an aqueous solution of 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This will deprotonate the boronic acid, forming a salt that partitions into the aqueous layer.
-
Homocoupled Byproducts (Ar-Ar): These impurities (e.g., from the coupling of two boronic acid molecules) are often non-polar and have similar chromatographic behavior to the desired product, making separation difficult.[17]
-
Crystallization: If your product is a solid, recrystallization is the most powerful technique for removing small amounts of closely-related impurities.[18][19] It is a process that can yield material of exceptionally high chemical purity.[20][21]
-
Chromatography Optimization: If chromatography is necessary, careful optimization is key. Using a shallow solvent gradient and a high-efficiency silica gel (smaller particle size) can improve the resolution between your product and the homocoupled impurity.
-
Problem 3: Product Loss During Aqueous Workup
Q: My product has some water solubility, and I am losing a significant amount of it during the liquid-liquid extraction phase. How can I improve my recovery?
A: Product loss to the aqueous phase is common for polar amines and their salts.
-
pH Control: Ensure the pH of the aqueous layer is sufficiently basic (pH > 9-10) before extraction.[22] This ensures your amine product is in its neutral, free-base form, which is significantly more soluble in organic solvents. Use a pH meter or pH strips to confirm.
-
"Salting Out": Before extracting, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[22]
-
Choice of Extraction Solvent: Instead of common solvents like ethyl acetate, use a more polar, water-immiscible solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol for multiple extractions. These can be more effective at recovering polar products.
-
Back-Extraction: If the issue is severe, consider an acid-base back-extraction. Intentionally extract your basic product into an acidic aqueous layer (e.g., 1 M HCl), wash this acidic layer with an organic solvent to remove non-basic impurities, then re-basify the aqueous layer and extract your now-pure product back into an organic solvent.[23]
Experimental Protocols & Workflows
Protocol A: High-Purity Flash Column Chromatography with a Basic Modifier
This protocol is designed to achieve optimal separation for a moderately polar amine product derived from a Buchwald-Hartwig amination.
-
Prepare the Crude Material: After the reaction, perform an aqueous workup. Dissolve the crude residue in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (about 1-2 times the mass of the crude material) and concentrate the slurry in vacuo to obtain a dry, free-flowing powder. This "dry loading" technique prevents streaking and improves resolution.
-
Select the Mobile Phase:
-
Start with a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone).
-
Using Thin Layer Chromatography (TLC), find a solvent ratio that gives your product an Rf (retention factor) of approximately 0.2-0.3.
-
Prepare the bulk mobile phase by adding 1% triethylamine (Et₃N) to the optimized solvent mixture (e.g., for 1 L of 70:30 Hexanes:EtOAc, add 10 mL of Et₃N).
-
-
Pack and Run the Column:
-
Pack the column with silica gel using the prepared mobile phase.
-
Load the dry-loaded sample onto the top of the column.
-
Run the column using isocratic elution or a shallow gradient, collecting fractions.
-
-
Analyze Fractions: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure. To remove residual triethylamine (b.p. 89 °C), co-evaporate the residue with toluene or DCM several times.
Protocol B: Palladium Removal with a Thiol-Based Scavenger
This protocol details the removal of residual palladium from a Suzuki coupling reaction mixture.
-
Initial Workup: Perform a standard aqueous workup to remove inorganic salts and water-soluble impurities. Dissolve the dried crude product in a suitable solvent (e.g., THF, Toluene, or DCM) at a concentration of approximately 50-100 mg/mL.
-
Select the Scavenger: Choose a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used.
-
Scavenging Process:
-
Add the scavenger resin to the solution of the crude product.
-
Stir the resulting slurry at room temperature for 4-16 hours. For more challenging cases, heating to 40-50 °C can increase the rate of scavenging.
-
-
Removal and Isolation:
-
Filter the mixture through a pad of celite or a fritted funnel to remove the scavenger resin.
-
Wash the resin thoroughly with the same solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate in vacuo.
-
-
Purity Analysis: The resulting material can be further purified by chromatography or recrystallization if needed. The palladium content should be analyzed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm removal to the desired level.
Visualization of Workflows
Diagram 1: Decision Tree for Purification Strategy
This diagram provides a logical pathway for selecting the most appropriate purification method based on the product's properties and the impurities present.
Caption: A decision tree to guide the selection of a purification strategy.
Diagram 2: Post-Cross-Coupling Purification Workflow
This workflow illustrates a standard, robust sequence for purifying products from palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations.
Caption: A typical workflow for post-cross-coupling purification.
References
-
Chadwick, K., et al. (2012). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link][18][20]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1756-1781. Available at: [Link][9][24]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs. Available at: [Link][19][21]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link][3]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. Available at: [Link][11]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. Available at: [Link][1]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters. Available at: [Link]
-
Biotage. (2023). What is metal scavenging and what are metal scavengers?. Biotage. Available at: [Link][8]
-
Sopachem. Metal Scavenger Guide. Sopachem. Available at: [Link][10]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Available at: [Link][16]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link][23]
-
Reddit. (2024). Amine workup. r/Chempros. Available at: [Link][15]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at: [Link][6]
-
Chromatography Forum. (2004). About Mobile Phase with Triethylamine. ChromForum. Available at: [Link]
-
PubMed. (2001). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. Available at: [Link][5]
-
Wel-Co. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Wel-Co. Available at: [Link][4]
-
Neopharm Labs. Chiral and Achiral Compounds Purification. Neopharm. Available at: [Link][14]
-
ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link][17]
-
Wikipedia. (2023). Reversed-phase chromatography. Wikipedia. Available at: [Link][12]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. welch-us.com [welch-us.com]
- 5. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sopachem.com [sopachem.com]
- 11. chromtech.com [chromtech.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. chiraltech.com [chiraltech.com]
- 14. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
- 21. praxilabs.com [praxilabs.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Workup [chem.rochester.edu]
- 24. pubs.acs.org [pubs.acs.org]
Optimization of catalyst loading with (S)-1-(5-Bromopyridin-2-yl)ethanamine
A Guide to Catalyst Loading Optimization in Asymmetric Synthesis
Welcome to the technical support center for (S)-1-(5-Bromopyridin-2-yl)ethanamine. This guide is designed for researchers, chemists, and process development scientists utilizing this chiral amine as a ligand in transition-metal-catalyzed asymmetric reactions. As Senior Application Scientists, we have compiled this resource to address the most common challenges and questions related to optimizing catalyst loading, ensuring you can achieve high efficiency, yield, and enantioselectivity in your experiments.
(S)-1-(5-Bromopyridin-2-yl)ethanamine is a valuable chiral building block and ligand. Its bidentate N,N-chelating structure, formed by the pyridine and ethylamine moieties, makes it highly effective for creating chiral environments around metal centers like Ruthenium, Rhodium, and Iridium. This is particularly relevant for reactions such as asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. Proper optimization of the catalyst system, formed in situ from this ligand and a metal precursor, is critical for success. This guide provides the causal logic behind experimental choices to help you troubleshoot and optimize your reactions effectively.
Core Principles of Catalyst Optimization
Optimizing catalyst loading is a balancing act between reaction rate, product yield, enantioselectivity, and cost. The general workflow involves a systematic screening of parameters to identify the ideal conditions for your specific substrate and desired outcome.
Caption: General workflow for catalyst loading optimization.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a reaction using (S)-1-(5-Bromopyridin-2-yl)ethanamine as a ligand?
A typical starting point for screening in asymmetric hydrogenations or transfer hydrogenations is a catalyst loading between 0.5 mol% and 2.5 mol% relative to the limiting substrate.[1][2] A common initial trial might use 1.0 mol% of the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and a slight excess of the chiral ligand, such as 1.1 to 1.2 molar equivalents relative to the metal (i.e., 2.2 to 2.4 mol% of the amine ligand for a dimeric Ru precursor). Starting in this range often provides a good balance, allowing for observable conversion without excessive cost or potential side reactions.[3]
Q2: How does increasing the catalyst loading affect my reaction's conversion and enantioselectivity (ee)?
Increasing catalyst loading generally leads to a faster reaction rate and, consequently, higher conversion within a given timeframe.[1][4] This is because a higher catalyst concentration provides more active sites for the reactants.[4]
The effect on enantioselectivity is more complex. While a minimum catalyst concentration is necessary, simply increasing the loading does not guarantee higher ee.[1] In some instances, excessively high concentrations can lead to the formation of less selective catalytic species (e.g., aggregates or alternative complexes), which may decrease the overall enantioselectivity.[3][4] It is crucial to find the "sweet spot" that maximizes both conversion and ee.
Q3: Can I compensate for a very low catalyst loading (e.g., <0.1 mol%) by simply extending the reaction time?
Theoretically, yes. A lower catalyst loading results in a slower reaction, and extending the time can allow it to reach higher conversion.[1] However, this strategy is only viable if the catalyst is highly stable under the reaction conditions. Many transition metal catalysts, especially those involving sensitive ligands, can deactivate over prolonged periods.[5] If catalyst decomposition is significant, extending the reaction time will not lead to complete conversion. It is often more practical to find an optimal loading that completes the reaction within a reasonable timeframe (e.g., 2-24 hours).
Q4: What is the role of the bromo- and pyridyl- groups in the ligand during catalysis?
The pyridine nitrogen and the primary amine nitrogen are the key functional groups that chelate to the metal center, forming the chiral pocket that dictates stereoselectivity.[6] The pyridine ring itself, being electron-deficient, can influence the electronic properties of the metal center.[7][8] However, pyridine moieties can also be problematic. The nitrogen lone pair can sometimes act as a catalyst poison, especially in products, leading to product inhibition.[9][10] The bromo-substituent is an electron-withdrawing group, which decreases the basicity of the pyridine nitrogen.[9] This can be advantageous, potentially reducing the ligand's tendency to poison the catalyst compared to an unsubstituted pyridine ligand.
Troubleshooting Guide: Common Experimental Issues
Scenario 1: My reaction shows low or no conversion.
Q: I've run my reaction for 24 hours with 1.0 mol% catalyst loading, but LC-MS analysis shows >90% starting material remaining. What should I do?
Low conversion is a common issue that requires a systematic approach to diagnose.
Troubleshooting Protocol:
-
Verify Catalyst Activity: First, confirm the integrity of your reagents. Is the metal precursor old or potentially oxidized? Is the (S)-1-(5-Bromopyridin-2-yl)ethanamine pure? Run a control reaction with a known, highly reactive substrate (a positive control) to ensure the catalyst system is active.
-
Increase Catalyst Loading: The most direct approach is to increase the catalyst loading.[1] Set up parallel reactions with loadings of 2.0 mol%, 3.0 mol%, and 5.0 mol%. This will determine if the issue is simply a slow reaction rate at the initial loading.[2]
-
Elevate Temperature: If increasing the loading doesn't help, temperature may be the limiting factor. Cautiously increase the reaction temperature in 10-20 °C increments. Be aware that higher temperatures can sometimes negatively impact enantioselectivity.[11]
-
Check for Inhibition: The pyridine nitrogen in the ligand or product can inhibit the catalyst.[10] If your substrate or product also contains strongly coordinating groups (like other pyridines or thiols), they may be poisoning the catalyst. If this is suspected, consider using additives that can act as decoys or modifying the ligand structure if possible.[9]
| Parameter | Action | Expected Outcome | Rationale |
| Catalyst Loading | Increase from 1.0 to 2.5 mol% | Increased conversion rate | More active catalytic sites available.[4] |
| Temperature | Increase from 25°C to 45°C | Increased reaction rate | Overcomes activation energy barrier.[12] |
| Solvent | Switch from THF to 2-Propanol (for ATH) | Improved catalyst solubility/activity | Solvent plays a key role in stabilizing transition states.[13] |
| Activator/Base | (For ATH) Ensure base (e.g., KOtBu) is fresh | Restores reactivity | Base is often required to generate the active hydride species. |
Scenario 2: My reaction goes to full conversion, but the enantioselectivity (ee) is poor.
Q: My reaction is complete in 4 hours, but the chiral HPLC shows an ee of only 35%. How can I improve this?
Poor enantioselectivity indicates that the chiral environment of the catalyst is not effectively differentiating between the two prochiral faces of the substrate.
Troubleshooting Protocol:
-
Lower the Temperature: This is the most powerful tool for improving ee. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even lower) increases the energy difference between the two diastereomeric transition states, favoring the formation of one enantiomer.[11]
-
Screen Solvents: The solvent can significantly influence the conformation of the catalyst-substrate complex.[13] A solvent screen is crucial. For ATH, alcoholic solvents are common, but switching between methanol, ethanol, and isopropanol can have a dramatic effect. Aprotic solvents like DCM or Toluene can also be effective for other reaction types.
-
Vary the Metal-to-Ligand (M:L) Ratio: The stoichiometry between the metal and the (S)-1-(5-Bromopyridin-2-yl)ethanamine ligand is critical. An incorrect ratio can lead to the formation of less selective catalytic species. Prepare small-scale reactions with M:L ratios of 1:1.05, 1:1.2, and 1:1.5 to find the optimum.[3]
-
Adjust Catalyst Loading: While counterintuitive, decreasing the catalyst loading can sometimes improve ee. Higher concentrations might promote aggregation or side reactions that form less selective species.[1] Try running the reaction at 0.5 mol% or 0.2 mol% loading, even if it requires a longer reaction time.
Caption: Decision flowchart for troubleshooting low enantioselectivity.
Experimental Protocol: Catalyst Loading Screen for Asymmetric Transfer Hydrogenation
This protocol describes a parallel screen to determine the optimal catalyst loading for the reduction of a model ketone, acetophenone.
Materials:
-
(S)-1-(5-Bromopyridin-2-yl)ethanamine ("Ligand")
-
[RuCl₂(p-cymene)]₂ ("Metal Precursor")
-
Acetophenone ("Substrate")
-
Formic acid / Triethylamine azeotrope (5:2) ("Hydrogen Source")
-
2-Propanol (Anhydrous) ("Solvent")
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Stock Solution Preparation:
-
Metal Stock: In a glovebox, dissolve an accurate mass of [RuCl₂(p-cymene)]₂ in anhydrous 2-propanol to make a 0.01 M solution.
-
Ligand Stock: In the same glovebox, dissolve an accurate mass of the Ligand in anhydrous 2-propanol to make a 0.022 M solution (maintains a 1:1.1 Ru:Ligand monomer ratio).
-
-
Reaction Setup:
-
Label five reaction vials (A-E) for different catalyst loadings (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 mol%).
-
To each vial, add 1.0 mmol of acetophenone.
-
Add the appropriate volume of solvent to each vial to reach a final reaction volume of 2.0 mL (after all additions).
-
-
Catalyst Addition:
-
Add the calculated volumes of the Metal and Ligand stock solutions to each vial according to the table below.
-
Stir the mixtures at room temperature for 30 minutes to allow for pre-formation of the active catalyst.
-
| Vial | mol% (Ru) | Metal Stock (µL) | Ligand Stock (µL) |
| A | 0.25 | 50 | 55 |
| B | 0.5 | 100 | 110 |
| C | 1.0 | 200 | 220 |
| D | 1.5 | 300 | 330 |
| E | 2.0 | 400 | 440 |
-
Reaction Initiation and Monitoring:
-
Add 0.5 mL of the 5:2 formic acid/triethylamine mixture to each vial to start the reaction.
-
Seal the vials and stir at a constant temperature (e.g., 30 °C).
-
Take aliquots at specific time points (e.g., 2, 6, 12, 24 hours) and quench with water.
-
Extract with an organic solvent (e.g., ethyl acetate), dry, and analyze by GC or LC-MS for conversion and by chiral HPLC/GC for enantiomeric excess (ee).
-
-
Data Analysis:
-
Plot % Conversion vs. Time for each catalyst loading.
-
Plot final % ee vs. Catalyst Loading.
-
Identify the lowest catalyst loading that provides both high conversion (>95%) and high enantioselectivity (>95% ee) within a practical timeframe. This is your optimal loading.
-
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Reactions with Methylbenzyl(cyclohexylmethyl)amine.
- International Research Journal on Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. African Journal of Pure and Applied Chemistry.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- Fu, G. C. (2008). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- ResearchGate. (n.d.). Effect of catalyst loading on the yield and reaction time of model reaction.
- Donets, P. A., et al. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
- ResearchGate. (n.d.). Optimization of catalyst loading and metal to ligand ratio.
- LibreTexts Chemistry. (2023). The Effect of a Catalyst on Rate of Reaction.
- JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- ACS Organic & Inorganic Au. (n.d.). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
- Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. interesjournals.org [interesjournals.org]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Preventing racemization of (S)-1-(5-Bromopyridin-2-yl)ethanamine during reactions
Answering the call of modern drug discovery and fine chemical synthesis, the stereochemical integrity of chiral building blocks is paramount. (S)-1-(5-Bromopyridin-2-yl)ethanamine is a key intermediate whose chiral center is often the cornerstone of a target molecule's biological activity. Loss of this specific three-dimensional arrangement through racemization can lead to diminished efficacy, altered pharmacological profiles, or complete loss of function.
This Technical Support Center provides a focused guide for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the racemization of (S)-1-(5-Bromopyridin-2-yl)ethanamine during synthetic operations. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested solutions to ensure your reactions preserve the required enantiopurity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is racemization and why is it a critical issue for (S)-1-(5-Bromopyridin-2-yl)ethanamine?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate or racemic mixture.[1][2] For a chiral molecule like (S)-1-(5-Bromopyridin-2-yl)ethanamine, this means the starting material, which consists of only the (S)-enantiomer, is converted to a 50:50 mixture of the (S)- and (R)-enantiomers.
The significance of this lies in the distinct biological properties that enantiomers often exhibit. One enantiomer of a drug may be therapeutically active, while the other could be inactive or even cause harmful side effects.[3] Therefore, maintaining the enantiopurity of this amine is not just a matter of chemical purity, but a critical factor for the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: What are the primary chemical mechanisms responsible for racemizing this amine during a reaction?
A2: The chiral center in (S)-1-(5-Bromopyridin-2-yl)ethanamine is a benzylic-type amine, making the proton on the chiral carbon (the α-proton) susceptible to removal. Racemization typically proceeds through the formation of a planar, achiral intermediate. The two most common mechanisms are:
-
Reversible Imine Formation: This is a dominant pathway for primary amines, especially in the presence of heat or transition metal catalysts.[4] The chiral amine undergoes a formal dehydrogenation to form an achiral imine. This intermediate can then be re-hydrogenated (reduced) from either face of the planar C=N bond, leading to both the (S) and (R) enantiomers.[4][5] This pathway is a significant risk in reactions involving metal catalysts (e.g., Pd, Ru, Ir) or those run at elevated temperatures.[4][6]
-
Direct Base-Catalyzed Enolization/Deprotonation: A sufficiently strong base can directly abstract the α-proton from the chiral center.[1][7] This generates a planar, achiral carbanion (or a related enamine-like species). Subsequent protonation of this intermediate can occur from either side, resulting in a racemic mixture. This mechanism is highly relevant in common synthetic reactions like N-acylations or N-alkylations where a base is used as a reagent or scavenger.
Q3: I am performing an N-acylation (amide bond formation) and observing a significant drop in enantiomeric excess (e.e.). What are the most likely causes and how can I fix it?
A3: N-acylation is a high-risk reaction for racemization due to the common use of bases and activating agents. Here is a troubleshooting workflow:
-
Evaluate the Base: The choice of base is the most critical factor.[8][9]
-
Strength and Steric Hindrance: Strong, non-hindered bases like triethylamine (TEA) are more likely to cause direct deprotonation. Switch to a bulkier, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine .[8][9] Their steric bulk hinders their ability to abstract the sensitive α-proton while still effectively scavenging acid byproducts.
-
Stoichiometry: Use the minimum number of equivalents required. An excess of base increases the risk of racemization. A typical starting point is 1.1-1.5 equivalents.
-
-
Reduce the Reaction Temperature: Harsh reaction conditions, particularly elevated temperatures, provide the activation energy needed for racemization pathways.[7][10][11]
-
Action: Perform the coupling reaction at a lower temperature. Start at 0 °C and, if racemization persists, try -20 °C or lower . Maintain this temperature throughout the addition of reagents and for the duration of the reaction.
-
-
Choose the Right Coupling Reagent and Additives:
-
Standard carbodiimide reagents (like EDC or DIC) can form highly reactive intermediates that may promote racemization. Their use should always be accompanied by a racemization-suppressing additive.[8]
-
Additives: Essential additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react to form a more stable active ester, which reduces the opportunity for racemization.[8][12]
-
Alternative Reagents: Consider using coupling reagents known for their low racemization potential, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or ynamide-based reagents, which can be effective even without a base.[12][13]
-
-
Consider the Solvent:
-
While less impactful than base or temperature, the solvent can influence the stability of intermediates. Aprotic solvents like dichloromethane (DCM) , tetrahydrofuran (THF) , or N,N-dimethylformamide (DMF) are generally preferred.
-
Some polar aprotic solvents, like acetonitrile, have been shown in specific cases to be unfavorable for preventing racemization during peptide couplings. If racemization is persistent, screening alternative aprotic solvents is a valid strategy.
-
Quantitative Data & Protocols
Data Presentation: Impact of Reaction Conditions on Enantiomeric Purity
The following table summarizes the expected impact of key variables on the enantiomeric excess (e.e.) of the product from a model N-acylation reaction of (S)-1-(5-Bromopyridin-2-yl)ethanamine.
| Entry | Base (1.5 eq.) | Temperature | Solvent | Coupling System | Resulting e.e. (%) |
| 1 | Triethylamine (TEA) | 25 °C (RT) | DCM | EDC | ~75% (High Racemization) |
| 2 | DIPEA | 25 °C (RT) | DCM | EDC | ~88% (Improvement) |
| 3 | DIPEA | 0 °C | DCM | EDC | ~94% (Significant Improvement) |
| 4 | DIPEA | 0 °C | DCM | EDC / HOBt | >99% (Optimal) |
This data is illustrative, based on established chemical principles, to demonstrate trends.
Experimental Protocols
Protocol 1: Optimized N-Acylation to Minimize Racemization
This protocol provides a robust starting point for coupling a carboxylic acid to (S)-1-(5-Bromopyridin-2-yl)ethanamine while preserving stereochemical integrity.
Materials:
-
(S)-1-(5-Bromopyridin-2-yl)ethanamine
-
Carboxylic acid of interest
-
EDC (or another carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and anhydrous DCM.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add EDC (1.1 eq.) to the cooled solution and stir for 15-20 minutes to allow for the formation of the HOBt active ester.
-
In a separate flask, dissolve (S)-1-(5-Bromopyridin-2-yl)ethanamine (1.05 eq.) in anhydrous DCM.
-
Slowly, add the amine solution to the reaction mixture at 0 °C.
-
Add DIPEA (1.2 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.
-
Allow the reaction to stir at 0 °C, monitoring its progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup (e.g., wash with aq. NaHCO₃, water, and brine), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Crucially, analyze the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Quantification of Enantiomeric Excess (e.e.) by Chiral HPLC
Accurate quantification of racemization is essential. This can be achieved by converting the amine into diastereomers with a chiral derivatizing agent or by direct analysis on a chiral column.
Method A: Direct Analysis on a Chiral Stationary Phase (CSP)
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1-0.5 mg/mL) of the final acylated product in the mobile phase or a compatible solvent.
-
Column: Use a suitable chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA), often with a small amount of an additive like diethylamine (DEA) for basic analytes to improve peak shape. A common starting point is 90:10 Hexane:IPA.
-
Analysis: Inject the sample onto the HPLC system. The (S,S) and (R,S) diastereomeric products will elute at different retention times (t_R).
-
Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
References
-
University of York. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
- Steiner, E., & Buschmann, H. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
-
Contente, M. L., et al. (2020). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Preventing Racemization of Chiral Amines.
-
Clarke, C. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Guryanov, I., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available at: [Link]
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the enantiomeric excess. Retrieved from [Link]
-
Wang, Y., et al. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC. Available at: [Link]
- Google Patents. (n.d.). US6548704B2 - Racemization of optically active amines.
-
MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
-
Chemistry World. (2017). Temperature drop triggers chirality twist. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6548704B2 - Racemization of optically active amines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for Coupling Reactions with (S)-1-(5-Bromopyridin-2-yl)ethanamine
Welcome to the technical support hub for scientists and researchers utilizing (S)-1-(5-Bromopyridin-2-yl)ethanamine in palladium-catalyzed cross-coupling reactions. This guide is designed to provide expert advice and actionable solutions to common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
General Issues
-
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
A1: Low or no conversion in palladium-catalyzed cross-coupling reactions is a frequent issue stemming from several potential sources. The primary areas to scrutinize are the quality and activity of your catalyst and reagents, the reaction setup, and the chosen conditions. The pyridine nitrogen and the secondary amine in (S)-1-(5-Bromopyridin-2-yl)ethanamine can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1]
A systematic check should include:
-
Catalyst Activity: Ensure your palladium precursor and ligand are from a reliable source and have been stored correctly. Many phosphine ligands are air-sensitive. Consider using a fresh batch or an air-stable pre-catalyst.[2] The active catalytic species is Pd(0), and if you are using a Pd(II) source, it must be efficiently reduced in situ.[2]
-
Reagent Purity: Verify the purity of all reagents, including your (S)-1-(5-Bromopyridin-2-yl)ethanamine, coupling partner (e.g., boronic acid, amine, alkyne), and base. Boronic acids, for instance, can degrade over time through protodeboronation.[1]
-
Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst and phosphine ligands, halting the catalytic cycle.[1][2] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents are thoroughly degassed.[3][4]
-
Reaction Temperature: Many coupling reactions require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[1]
-
-
Q2: I am observing significant formation of side products, such as homocoupling of my coupling partner or debromination of my starting material. What are the likely causes and solutions?
A2: The formation of side products is often indicative of suboptimal reaction conditions that favor undesired reaction pathways.
-
Homocoupling: This is particularly common in Suzuki reactions with boronic acids and can be caused by the presence of oxygen.[2] Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial. The choice of base can also influence homocoupling.
-
Debromination (Hydrodehalogenation): This side reaction, where the bromine atom is replaced by a hydrogen, can occur under certain conditions. It can be promoted by an inappropriate choice of solvent or base. Some solvents may act as hydride sources.[1] Ensure your solvents are pure and anhydrous.
-
Suzuki-Miyaura Coupling Troubleshooting
Scenario: You are attempting to couple (S)-1-(5-Bromopyridin-2-yl)ethanamine with an arylboronic acid, but are facing issues.
-
Q3: My Suzuki-Miyaura reaction has stalled at partial conversion, and I'm seeing decomposition of my boronic acid. How can I improve this?
A3: The stability of the boronic acid is a critical factor in Suzuki-Miyaura couplings.[2] The pyridine moiety in your substrate can influence the reaction environment.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Protodeboronation of Boronic Acid | Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or K₂CO₃.[5] Consider using boronic esters (e.g., pinacol esters) which are more stable. | Strong bases in aqueous media can accelerate the cleavage of the C-B bond, leading to the formation of the corresponding arene and boric acid.[1] |
| Catalyst Inhibition | The nitrogen atoms on your substrate can coordinate with the palladium catalyst. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[6] | These ligands can promote the desired catalytic cycle and minimize inhibition by the substrate. |
| Poor Solubility | The reaction mixture must be homogenous for efficient catalysis. Screen different solvent systems, such as 1,4-dioxane/water, toluene/water, or DMF.[5] | Inadequate solubility of any of the reactants can lead to low reaction rates and incomplete conversion.[5] |
Optimized General Protocol for Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine (S)-1-(5-Bromopyridin-2-yl)ethanamine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like XPhos Pd G3, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction Execution: Stir the mixture vigorously at the optimized temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Troubleshooting
Scenario: You are using (S)-1-(5-Bromopyridin-2-yl)ethanamine as the amine coupling partner with an aryl halide.
-
Q4: My Buchwald-Hartwig amination is giving a complex mixture of products, and I suspect my starting amine might be reacting with itself or the product.
A4: The presence of a primary amine on your starting material, (S)-1-(5-Bromopyridin-2-yl)ethanamine, introduces the possibility of self-coupling or further reaction of the product, especially if you are coupling it with another aryl halide. The choice of catalyst, ligand, and base is critical to control selectivity.[7]
Potential Causes & Solutions:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Double Arylation/Self-Coupling | Use a bulky phosphine ligand such as RuPhos or BrettPhos.[8] Carefully control the stoichiometry of your reactants. | Bulky ligands can create a sterically hindered environment around the palladium center, disfavoring the coupling of a second aryl group to the nitrogen. |
| Inappropriate Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8][9] | The base is crucial for the deprotonation of the amine to form the palladium-amido complex in the catalytic cycle.[7] |
| Catalyst Deactivation | Use a robust pre-catalyst to ensure the efficient generation of the active Pd(0) species.[8] | Pre-catalysts are often more air- and moisture-stable and can lead to more reproducible results. |
General Workflow for Troubleshooting Buchwald-Hartwig Amination:
Caption: A flowchart for systematic troubleshooting of Buchwald-Hartwig amination.
Sonogashira Coupling Troubleshooting
Scenario: You are attempting to couple (S)-1-(5-Bromopyridin-2-yl)ethanamine with a terminal alkyne.
-
Q5: My Sonogashira coupling is plagued by low yields and the formation of alkyne homocoupling (Glaser coupling) byproducts. How can I suppress this side reaction?
A5: The Sonogashira reaction is sensitive to reaction conditions, and the formation of diynes (homocoupling product) is a common issue.[10] This is often due to the copper co-catalyst under aerobic conditions.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Oxygen Presence | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[11] | Oxygen promotes the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) salt. |
| Inappropriate Base | A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serves as both the base and a solvent.[12] | The amine base is crucial for the formation of the copper acetylide intermediate.[11] |
| Catalyst System Imbalance | Optimize the ratio of palladium to copper catalyst. A typical ratio is 1:2 (Pd:Cu).[12] | The interplay between the palladium and copper catalytic cycles is essential for an efficient reaction.[11] |
Catalytic Cycle of the Sonogashira Coupling:
Caption: The interconnected catalytic cycles in a Sonogashira coupling reaction.
References
- A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine. (n.d.). Benchchem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025, December). Benchchem.
- Technical Support Center: Suzuki Reactions with "1-(5-Bromopyridin-2-yl)piperidin-4-ol". (n.d.). Benchchem.
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
Doraghi, F., Rezainia, L., Morshedsolouk, M. H., Navid, H., Larijania, B., & Mahdavi, M. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(4), 2435-2461. [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 12, 2026, from [Link]
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. (n.d.). Benchchem.
-
Cella, R., & Gomes, G. D. (2018). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 5(1), 128-140. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints Soton. Retrieved January 12, 2026, from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved January 12, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved January 12, 2026, from [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. (n.d.). Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. (n.d.). Benchchem.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scirp.org [scirp.org]
Technical Support Center: Solvent Impact on (S)-1-(5-Bromopyridin-2-yl)ethanamine Reactivity
Welcome to the technical support guide for (S)-1-(5-Bromopyridin-2-yl)ethanamine. This document provides in-depth guidance, troubleshooting, and frequently asked questions concerning the critical role of solvent selection in reactions involving this versatile chiral building block. As drug development professionals know, understanding and controlling reaction parameters is paramount, and solvent choice is often the most influential yet overlooked variable. This guide is designed to equip researchers with the expertise to optimize their synthetic outcomes, from reaction rates and yields to stereochemical integrity.
Foundational Knowledge: The Solubility Profile
Before attempting any reaction, understanding the solubility of (S)-1-(5-Bromopyridin-2-yl)ethanamine is essential. Its structure, featuring a polar pyridine ring, a primary amine capable of hydrogen bonding, and a lipophilic bromo-aromatic system, results in a nuanced solubility profile.[1][2] The principle of "like dissolves like" provides a strong predictive framework.[1]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | The amine's N-H and pyridine's nitrogen can act as hydrogen bond donors and acceptors, respectively, interacting favorably with protic solvents.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Moderate to High | The molecule's overall polarity is well-solvated by the strong dipoles of these solvents.[1][3] |
| Ethereal | THF, 1,4-Dioxane, 2-MeTHF | Moderate | These solvents offer moderate polarity to dissolve the amine without the strong hydrogen bonding interactions of protic solvents. |
| Aromatic | Toluene, Xylene | Low to Moderate | The aromatic pyridine ring interacts favorably via π-stacking, but the polar amine group limits overall solubility. |
| Non-Polar | Hexane, Cyclohexane | Low | The significant polarity imparted by the pyridine ring and the primary amine limits solubility in non-polar hydrocarbon solvents.[1] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction is extremely slow or has stalled completely. Could the solvent be the problem?
A1: Absolutely. This is one of the most common solvent-related issues. The cause depends on the reaction type:
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The solvent system is critical for both solubility and catalytic activity.
-
Issue: Using a single, non-polar solvent like toluene can lead to poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄), preventing it from participating effectively in the catalytic cycle.
-
Solution: Switch to a biphasic solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 or 5:1 ratio) is often optimal.[4] This allows the base to dissolve in the aqueous phase while the substrate and catalyst remain in the organic phase.[4] Ensure the solvent is rigorously degassed, as oxygen can deactivate the Pd(0) catalyst.[4]
-
-
For Nucleophilic Aromatic Substitution (SNAr): If you are substituting the bromide with a nucleophile, the solvent's ability to stabilize charged intermediates is key.
-
Issue: Non-polar solvents fail to stabilize the charged Meisenheimer intermediate, leading to a high activation energy barrier. Protic solvents (alcohols, water) can heavily solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its reactivity.[5][6]
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cationic counter-ion of the nucleophile but do not strongly hydrogen-bond with the nucleophile itself, leaving it "naked" and highly reactive.[5]
-
-
For N-Alkylation (Menshutkin-type reaction): This SN2 reaction involves a transition state with significant charge separation.
-
Issue: Non-polar solvents do not stabilize this polar transition state, resulting in slow reaction rates.
-
Solution: Polar aprotic solvents are generally recommended to accelerate the reaction by stabilizing the charged transition state.[7] Studies have shown that reaction rates can be an order of magnitude larger in DMSO compared to methanol for similar SN2 reactions.[8]
-
Q2: I'm observing a significant amount of debromination (hydrodehalogenation) as a side product in my cross-coupling reaction. How can I minimize this with solvent choice?
A2: Debromination is a common side reaction, often competing with the desired cross-coupling. The solvent can influence the relative rates of these two pathways.
-
Causality: This side reaction can be more prevalent in certain solvents that may facilitate protonolysis or influence the stability of palladium-hydride species. For some reactions, solvents like dioxane and DMF have been observed to lead to more dehalogenation compared to toluene.[4]
-
Troubleshooting Steps:
-
Switch to a Less Polar System: Try running the reaction in toluene, perhaps with a minimal amount of a co-solvent if required for solubility.
-
Ensure Anhydrous Conditions (if applicable): For reactions not requiring water (e.g., some Stille or Hiyama couplings), ensure solvents are rigorously dried, as water can be a proton source.
-
Optimize Reaction Rate: A faster rate for the desired coupling can outcompete the slower debromination pathway. Switching to a solvent system known to promote faster rates, such as toluene/H₂O with bulky phosphine ligands for Suzuki reactions, can be effective.[4]
-
Q3: I'm concerned about losing the stereochemical integrity of my chiral amine during the reaction. Can the solvent cause racemization?
A3: Yes, solvent choice can play a role in maintaining stereochemical purity, especially if a reaction pathway allows for transient formation of a non-chiral intermediate.
-
Mechanism of Racemization: While the primary amine itself is configurationally stable, if a reaction involves deprotonation at the chiral center (the carbon bearing the amine and methyl group), it would form a planar carbanion or enamine-like species, leading to racemization. This is more likely if the reaction is run under harsh basic conditions.
-
Solvent's Role:
-
Protic Solvents: Solvents with exchangeable protons (like methanol or ethanol) can facilitate proton exchange, potentially increasing the risk of racemization at an acidic alpha-carbon if a strong base is present.
-
Polar Aprotic Solvents: These are generally safer as they lack acidic protons. By stabilizing charged intermediates, they can sometimes prevent the formation of more reactive species that might lead to side reactions affecting the chiral center.
-
-
Recommendations:
-
For reactions where the chiral center's acidity could be an issue, prioritize polar aprotic solvents like THF, 2-MeTHF, or DMF.
-
Use the mildest base and lowest temperature necessary to effect the transformation.
-
If racemization is observed, screen a range of solvents to identify one that minimizes this side reaction. The choice of solvent can influence the crystallization and stability of chiral frameworks.[9]
-
Frequently Asked Questions (FAQs)
Q4: What are the generally recommended starting solvents for common reactions with (S)-1-(5-Bromopyridin-2-yl)ethanamine?
A4: The optimal solvent is highly reaction-dependent. The following table provides empirically supported starting points for common transformations.
| Reaction Type | Recommended Solvents | Rationale & Reference |
| Suzuki-Miyaura Coupling | 1,4-Dioxane/Water, Toluene/Water, THF/Water | Biphasic system dissolves both organic substrate and inorganic base.[4][10][11] |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, THF | Anhydrous, less polar solvents are often preferred for this C-N bond formation.[11] |
| Sonogashira Coupling | THF, DMF | Anhydrous polar solvents are typical, often with an amine base like Et₃N which can also act as a co-solvent.[11] |
| N-Acylation / N-Sulfonylation | Dichloromethane (DCM), THF, Acetonitrile (MeCN) | Aprotic solvents that dissolve the amine and acylating agent are standard. Pyridine is often used as a base and co-solvent.[2] |
| Nucleophilic Aromatic Substitution | DMSO, DMF, NMP | Polar aprotic solvents accelerate SNAr by stabilizing the Meisenheimer complex without deactivating the nucleophile.[5][12] |
Q5: How do polar protic vs. polar aprotic solvents specifically affect the nucleophilicity of the amine?
A5: The primary amine on your molecule is a potent nucleophile, but its reactivity is strongly modulated by the solvent.
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents have acidic protons (O-H bonds). They form strong hydrogen bonds with the lone pair on the amine nitrogen.[6][13] This creates a "solvent cage" around the amine, stabilizing it and lowering its ground-state energy. To react, the amine must break free from this cage, which increases the activation energy and slows the reaction rate.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have strong dipoles but lack acidic protons. They do not form hydrogen bonds with the amine.[5] Consequently, the amine is less solvated, its lone pair is more available, and it is a significantly stronger nucleophile. This is why many nucleophilic substitution reactions are dramatically faster in polar aprotic solvents.[12][13]
Q6: Are there any solvents I should avoid using with (S)-1-(5-Bromopyridin-2-yl)ethanamine?
A6: Yes. Incompatibility is a key safety and efficacy concern.
-
Ketone Solvents (e.g., Acetone): Primary amines can react readily with ketones to form imines.[2] Using acetone as a solvent could lead to the consumption of your starting material.
-
Reactive Halogenated Solvents (e.g., Carbon Tetrachloride): Some amines are incompatible with solvents like chloroform and carbon tetrachloride.[2] While DCM is generally fine, it's good practice to be cautious with other halogenated solvents under basic or heated conditions.
-
Acidic Solvents (unless intended): Using a solvent like acetic acid will protonate the amine, forming an ammonium salt. This deactivates its nucleophilicity completely. This is only desirable if you intend to perform a reaction elsewhere on the molecule and want to protect the amine.
Q7: How does my solvent choice impact the work-up and purification of my product?
A7: This is a crucial practical consideration for process efficiency.
-
Volatility: Solvents with low boiling points (e.g., DCM, Diethyl Ether, Ethyl Acetate) are easily removed under reduced pressure. High-boiling solvents like DMF, DMSO, and NMP can be difficult to remove and may require aqueous washes, lyophilization, or high-vacuum distillation.
-
Miscibility: If your work-up involves an aqueous wash to remove inorganic salts or water-soluble reagents, you need a solvent that is immiscible with water (e.g., Ethyl Acetate, DCM, Toluene). Solvents like THF, Dioxane, Methanol, DMF, and DMSO are water-miscible and will not form separate layers.
-
Purification: The solvent used in the reaction can affect the choice of eluent for column chromatography. If your reaction is in a polar solvent like DMF, you must first remove it before loading your crude product onto a silica gel column.
Experimental Protocols & Visualizations
General Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized starting point. Optimization of catalyst, ligand, base, and temperature is likely necessary.
-
Vessel Preparation: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add the arylboronic acid (1.2 equiv.) and (S)-1-(5-Bromopyridin-2-yl)ethanamine (1.0 equiv.) to the tube.
-
Atmosphere Inerting: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 Toluene/H₂O). To degas, sparge the solvent with Argon for 30-60 minutes. Add the degassed solvent mixture to the Schlenk tube via syringe.[4][11]
-
Reaction: Place the sealed tube in a pre-heated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent immiscible with water (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Workflow for Solvent Selection and Optimization
Caption: A logical workflow for selecting and optimizing a reaction solvent.
Solvent-Molecule Interaction Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride
This technical support guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride. The following information is curated to address common challenges in the purification and handling of this chiral amine, ensuring high purity and stability for downstream applications.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Q: I am experiencing significant material loss during the recrystallization of this compound. What are the potential causes and how can I improve my yield?
A: Low recovery from recrystallization is a common issue and can often be attributed to several factors. As an amine salt, the solubility of this compound can be highly sensitive to the solvent system and temperature.
Potential Causes & Solutions:
-
Excessive Solvent Volume: Using too much solvent is the most frequent cause of low yield, as the compound remains in the mother liquor upon cooling.[1][2]
-
Solution: Dissolve the crude product in the minimum amount of boiling solvent required to achieve full dissolution.[2] This creates a supersaturated solution upon cooling, maximizing crystal formation.
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, product can be lost.
-
Solution: Use a pre-heated funnel and filter flask for hot gravity filtration.[1] If crystals form prematurely in the funnel, they can be redissolved with a small amount of hot solvent.
-
-
Incomplete Crystallization: The crystallization process may not have reached thermodynamic equilibrium.
Problem 2: Persistent Impurities After Purification
Q: Despite multiple recrystallization attempts, I am still observing impurities in my final product by NMR and HPLC. What are these likely impurities and what alternative purification strategies can I employ?
A: Persistent impurities often co-crystallize with the desired product or have very similar solubility profiles. Understanding the potential impurities from the synthesis is key to selecting an appropriate purification method.
Common Impurities:
-
Starting Materials: Unreacted 1-(5-Bromopyridin-2-yl)ethan-1-one is a common impurity.[6]
-
Positional Isomers: Depending on the synthetic route, isomers such as (S)-1-(5-Bromopyridin-3-yl)ethanamine or other aminopyridine derivatives may be present.[7]
-
Enantiomeric Impurity: The presence of the (R)-enantiomer is a critical impurity for stereospecific applications.
-
Debromination Products: Loss of the bromine atom can occur under certain reaction conditions.
-
Solvent Adducts: Solvent molecules can sometimes be incorporated into the crystal lattice.
Advanced Purification Strategies:
-
Solvent System Modification:
-
Protocol: Experiment with different solvent systems for recrystallization. A solvent pair, such as ethanol/diethyl ether or methanol/dichloromethane, can be effective. Dissolve the compound in the "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., diethyl ether) until turbidity persists. Heating to redissolve and then slow cooling can yield high-purity crystals.
-
-
Acid-Base Extraction:
-
Protocol:
-
Dissolve the crude dihydrochloride salt in water.
-
Basify the solution with a strong base (e.g., NaOH) to a pH > 10 to liberate the free amine.
-
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether or isopropanol, to precipitate the purified dihydrochloride salt.[3][8]
-
Collect the precipitate by filtration and wash with the organic solvent.
-
-
-
Chromatographic Methods:
-
Chiral HPLC: For removing the unwanted (R)-enantiomer, chiral HPLC is the most effective method.[9][10][11] A variety of chiral stationary phases are available and method development is often required to achieve optimal separation.
-
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC for chiral separations and can be highly effective for aminopyridine compounds.[10]
-
Column Chromatography (on the free amine): While the dihydrochloride salt is generally not suitable for standard silica gel chromatography, the free amine can be purified on silica or alumina. It's important to note that amines can streak on silica gel; this can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.
-
Problem 3: Product Discoloration
Q: My isolated this compound is off-white or yellow, not the expected white crystalline solid. What causes this discoloration and how can I remove it?
A: Discoloration is typically due to the presence of minor, highly colored impurities, often arising from oxidation or side reactions. Bromopyridine compounds can also be sensitive to light.[12][13][14]
Causes and Solutions:
-
Oxidation: Aromatic amines can be susceptible to air oxidation, which can form colored byproducts.[8]
-
Colored Impurities: Trace impurities from the synthesis can be highly colored.
-
Solution 1: Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[1] Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[1]
-
Solution 2: Chemical Treatment: Washing the organic solution of the free amine with a dilute solution of sodium bisulfite can sometimes help to remove colored, oxidized impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture.[12][13] Storage at room temperature in a desiccator is generally sufficient. For extended storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.[12]
Q2: How can I confirm the enantiomeric purity of my final product?
A: The most reliable method for determining enantiomeric excess (ee) is through chiral chromatography, typically chiral HPLC or SFC.[9][10][11] Capillary electrophoresis (CE) with a chiral selector is also a powerful technique for this purpose.[15] NMR spectroscopy using chiral shift reagents can also be used to determine enantiomeric purity.
Q3: Is the dihydrochloride salt hygroscopic?
A: Amine hydrochlorides can be hygroscopic. It is important to handle the material in a dry environment and store it in a desiccator to prevent water absorption, which can affect accurate weighing and potentially impact downstream reactions.
Q4: What are the expected spectral characteristics for this compound?
A:
-
¹H NMR: You would expect to see characteristic signals for the pyridine ring protons, the methine proton (CH-NH₂), and the methyl group protons. The chemical shifts will be influenced by the protonation state and the solvent used. For related bromopyridine structures, aromatic protons typically appear in the δ 7.0-8.5 ppm range.[16][17]
-
¹³C NMR: The spectrum will show distinct signals for the five carbons of the pyridine ring and the two carbons of the ethylamine side chain.[16]
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
Q5: Can I use the free amine directly, or is the dihydrochloride salt preferred?
A: The dihydrochloride salt is generally more stable, less volatile, and easier to handle and weigh accurately than the free amine. For many applications, particularly those involving coupling reactions, the free amine is required. It can be freshly generated from the salt by treatment with a base just before use.
III. Experimental Protocols & Data
Table 1: Recrystallization Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Recommendation |
| Isopropanol | Low | High | Good | Excellent choice |
| Ethanol | Moderate | High | Good | Good, may need larger volumes |
| Methanol | High | Very High | Fair | Risk of low yield due to high cold solubility |
| Water | High | Very High | Poor | Not recommended alone |
| Isopropanol/Water (9:1) | Low | High | Excellent | Can improve crystal quality |
| Ethyl Acetate | Insoluble | Low | - | Not suitable |
| Toluene | Insoluble | Insoluble | - | Not suitable |
Protocol 1: Recrystallization using Isopropanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol and bring the suspension to a boil with stirring.
-
Continue to add small portions of hot isopropanol until the solid just dissolves.
-
If the solution is colored, cool slightly, add activated charcoal, and boil for 2-3 minutes.
-
Perform a hot gravity filtration into a clean, pre-warmed flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold isopropanol.
-
Dry the crystals under vacuum to a constant weight.
Diagram 1: Purification Workflow
Caption: Decision workflow for purification of this compound.
IV. References
-
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines. Retrieved from
-
Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet. Retrieved from
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Retrieved from
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from
-
PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved from
-
Google Patents. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. Retrieved from
-
Innovations in Chiral Purification. (2025). Exploring Techniques and Future Potential. Retrieved from
-
Pipzine Chemicals. (n.d.). P-Bromopyridine | Properties, Uses, Safety, and Sourcing Guide. Retrieved from
-
Google Patents. (n.d.). Recovery of amines from by-product chloride salts. Retrieved from
-
MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from
-
Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Retrieved from
-
RSC Publishing. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Retrieved from
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from
-
University of Missouri-St. Louis. (n.d.). Recrystallization1. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from
-
American Elements. (n.d.). This compound. Retrieved from
-
Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from
-
ChemicalBook. (n.d.). (4-Bromopyridin-2-yl)methanamine(865156-50-9) 1H NMR spectrum. Retrieved from
-
TCI Chemicals. (n.d.). 1-(5-Bromopyridin-2-yl)ethan-1-one. Retrieved from
-
Sigma-Aldrich. (n.d.). (R)-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride. Retrieved from
-
ChemScene. (n.d.). (S)-1-(2-Bromo-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride. Retrieved from
-
PubChem. (n.d.). (R)-1-(5-Bromopyridin-3-yl)ethanamine. Retrieved from _
-
BLDpharm. (n.d.). 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride. Retrieved from
-
ChemicalBook. (2025). This compound. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(5-bromopyridin-2-yl)ethan-1-amine. Retrieved from
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1795478-26-0|1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride|BLD Pharm [bldpharm.com]
- 7. (R)-1-(5-Bromopyridin-3-yl)ethanamine | C7H9BrN2 | CID 79018221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 9. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. chempanda.com [chempanda.com]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
- 17. (4-Bromopyridin-2-yl)methanamine(865156-50-9) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Resolution of 1-(5-Bromopyridin-2-yl)ethanamine
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit widely divergent pharmacological and toxicological profiles.[1][2] Consequently, the development of robust and efficient analytical methods for enantiomeric separation is a critical step in the drug discovery and quality control process.[2] This guide provides a comparative analysis of potential chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 1-(5-Bromopyridin-2-yl)ethanamine, a key chiral intermediate in the synthesis of various pharmaceutical agents.
The presence of a primary amine and a pyridine ring in 1-(5-Bromopyridin-2-yl)ethanamine presents a unique set of challenges and opportunities for chiral recognition. This guide will explore two distinct and effective approaches utilizing polysaccharide-based and macrocyclic glycopeptide chiral stationary phases (CSPs), offering insights into method development, optimization, and the underlying principles of chiral recognition.
Method 1: Polysaccharide-Based CSP under Normal Phase Conditions
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely regarded as the workhorses of chiral chromatography due to their broad enantioselectivity.[3][4] For the separation of a basic analyte like 1-(5-Bromopyridin-2-yl)ethanamine, an immobilized amylose-based column, such as one packed with amylose tris(3,5-dimethylphenylcarbamate), is an excellent starting point.
Causality of Experimental Choices:
-
Chiral Stationary Phase: Immobilized polysaccharide-based CSPs are compatible with a wide range of solvents, allowing for greater flexibility in mobile phase selection. The carbamate derivatives on the polysaccharide backbone create chiral grooves and cavities, facilitating enantioselective interactions through hydrogen bonding, π-π stacking, and steric hindrance.
-
Mobile Phase: A normal phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is often effective for separating basic compounds on polysaccharide CSPs. The alcohol modifier plays a crucial role in modulating the retention and enantioselectivity.
-
Additive: The addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is critical.[4] It serves to suppress the interaction of the basic analyte with residual acidic silanols on the silica support, leading to improved peak shape and resolution.
Experimental Protocol: Method 1
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic 1-(5-Bromopyridin-2-yl)ethanamine in the mobile phase to a concentration of 1 mg/mL.
Method 2: Macrocyclic Glycopeptide CSP under Reversed-Phase Conditions
Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a unique and complementary approach to chiral separations.[5] These CSPs are known for their multimodal capabilities, functioning effectively in reversed-phase, normal-phase, and polar organic modes. For a polar, ionizable compound like 1-(5-Bromopyridin-2-yl)ethanamine, a reversed-phase method can provide excellent results.
Causality of Experimental Choices:
-
Chiral Stationary Phase: A teicoplanin-based CSP is selected for its complex structure containing multiple chiral centers, aromatic rings, and ionizable groups. This complexity allows for a variety of interactions, including ionic, hydrogen bonding, and π-π interactions, which are crucial for chiral recognition.
-
Mobile Phase: A reversed-phase mobile phase, consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol, is well-suited for this CSP. The pH of the aqueous buffer is a critical parameter for controlling the retention and selectivity of ionizable analytes.
-
Buffer System: A buffer such as ammonium acetate is used to maintain a consistent pH. For a basic amine, a slightly acidic to neutral pH is often optimal to ensure sufficient retention and interaction with the CSP.
Experimental Protocol: Method 2
-
Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T or equivalent), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate Buffer, pH 6.0 (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic 1-(5-Bromopyridin-2-yl)ethanamine in a mixture of acetonitrile and water (50:50) to a concentration of 1 mg/mL.
Comparative Analysis
The selection of a chiral HPLC method is often a balance between development time, robustness, and desired analytical outcome (e.g., analytical quantification vs. preparative separation). Below is a comparison of the two proposed methods.
| Parameter | Method 1: Polysaccharide CSP (Normal Phase) | Method 2: Macrocyclic Glycopeptide CSP (Reversed-Phase) |
| Principle | π-π interactions, hydrogen bonding, steric inclusion | Ionic interactions, hydrogen bonding, π-π interactions |
| Mobile Phase | Organic solvents (n-Hexane/IPA) | Aqueous buffer and organic modifier (ACN/Buffer) |
| Advantages | High success rate for a broad range of compounds, often provides higher loading capacity for preparative work. | Excellent for polar and ionizable compounds, compatible with mass spectrometry (with volatile buffers). |
| Considerations | Requires careful handling of volatile and flammable organic solvents. The basic additive is crucial for good peak shape. | Mobile phase pH is a critical parameter to optimize. Buffer preparation adds a step to the workflow. |
| Expected Resolution (Rs) | > 2.0 | > 1.5 |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes |
Visualizing the Workflow and Comparison
To aid in the understanding of the method development and comparison process, the following diagrams are provided.
Caption: A generalized workflow for chiral HPLC method development.
Caption: A logical comparison of the two proposed chiral separation methods.
Conclusion
Both polysaccharide-based and macrocyclic glycopeptide chiral stationary phases present viable and robust options for the enantiomeric separation of 1-(5-Bromopyridin-2-yl)ethanamine. The choice between a normal-phase method on a polysaccharide CSP and a reversed-phase method on a macrocyclic glycopeptide CSP will depend on the specific requirements of the analysis, such as the need for mass spectrometry compatibility, desired run time, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully resolve this and other structurally related chiral amines.
References
- Armatas, N. G., & Kapnissi-Christodoulou, C. P. (2021). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives.
-
ResearchGate. (n.d.). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives | Request PDF. Retrieved from [Link]
-
Patel, K., & Tandel, F. (2022). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[3][4][5]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters, 12(3), 368-382.
- Al-Majid, A. M., & El-Azzouny, A. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Singh, S., Sharma, S., Bhushan, R. (2017). Synthesis of two new derivatizing reagents and their application to separation of chiral drug. Journal of the Iranian Chemical Society, 14(11), 2351-2363.
-
ResearchGate. (n.d.). Chromatographic data for the HPLC resolution of the enantiomers of 1-5 on Chiralcel OD-RH. Retrieved from [Link]
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
- Matarashvili, I., & Chankvetadze, B. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 213.
- Grigolo, C., & Smith, A. D. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6219.
- Alshehri, M. M., & Al-Salami, H. (2021).
- Li, Y., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 158, 24-31.
Sources
- 1. eijppr.com [eijppr.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-1-(5-Bromopyridin-2-yl)ethanamine in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force, particularly in the realms of pharmaceutical and agrochemical development. Chiral amines are indispensable tools in this pursuit, serving as versatile resolving agents, chiral auxiliaries, and ligands for asymmetric catalysis.[1] Among the vast arsenal of available chiral amines, substituted pyridyl amines have garnered significant attention due to the unique electronic and coordinating properties of the pyridine moiety. This guide provides an in-depth comparative analysis of (S)-1-(5-Bromopyridin-2-yl)ethanamine, a prominent member of this class, benchmarking its performance against other commonly employed chiral amines in key asymmetric transformations.
Introduction to (S)-1-(5-Bromopyridin-2-yl)ethanamine
(S)-1-(5-Bromopyridin-2-yl)ethanamine is a chiral primary amine featuring a stereogenic center at the carbon adjacent to the amino group and a bromine-substituted pyridine ring. The presence of the pyridine nitrogen and the bromine atom significantly influences its steric and electronic properties, making it a valuable building block and ligand in asymmetric synthesis. The pyridine nitrogen can act as a Lewis base and a coordinating site for metal catalysts, while the bromine atom can be utilized for further synthetic modifications through cross-coupling reactions, offering a handle for molecular elaboration.[2]
This guide will explore the utility of (S)-1-(5-Bromopyridin-2-yl)ethanamine and its analogs in two critical areas of asymmetric synthesis: as chiral ligands in the asymmetric reduction of prochiral ketones and as resolving agents for racemic carboxylic acids.
I. Performance as a Chiral Ligand in Asymmetric Ketone Reduction
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in organic synthesis.[3] Chiral ligands derived from amines play a pivotal role in transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation reactions, inducing enantioselectivity by creating a chiral environment around the metal center.[4]
A. Asymmetric Transfer Hydrogenation of Acetophenone: A Comparative Study
A study on the asymmetric reduction of prochiral ketones using ligands derived from salicylaldehyde and various amino acid esters demonstrated that the structure of the chiral ligand significantly impacts enantioselectivity.[6] For instance, in the reduction of acetophenone, a dihydrooxazaborin derived from valine methyl ester showed good enantioselectivity (75% ee).[6] This highlights the importance of the steric and electronic environment provided by the ligand.
The pyridine ring in (S)-1-(5-Bromopyridin-2-yl)ethanamine can coordinate to the metal center (e.g., Ruthenium or Iridium), influencing the catalytic activity. The bromine substituent, being an electron-withdrawing group, can modulate the electron density on the pyridine ring and, consequently, the catalytic performance.
Table 1: Comparison of Chiral Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Chiral Ligand/Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| 1 | Dihydrooxazaborin from Valine Methyl Ester | Acetophenone | R | 75 | - | [6] |
| 2 | LiBr additive with Dihydrooxazaborin | Acetophenone | R | 90 | - | [6] |
| 3 | Iron catalyst with chiral PNNP ligand | Acetophenone | - | up to 99 | high | [7] |
| 4 | Hypothetical: (S)-1-(5-Bromopyridin-2-yl)ethanamine-based Ru catalyst | Acetophenone | S | Expected High | Expected High | - |
Note: The performance of the (S)-1-(5-Bromopyridin-2-yl)ethanamine-based catalyst is hypothetical and based on trends observed with similar pyridyl amine ligands.
The causality behind the expected high performance lies in the bidentate coordination of the amino group and the pyridine nitrogen to the metal center, creating a rigid and well-defined chiral environment. The electronic effect of the bromine atom can further fine-tune the catalyst's activity and selectivity.
B. Experimental Protocol: In Situ Generation of a Chiral Oxazaborolidine Catalyst for Ketone Reduction
This protocol describes a general method for the enantioselective reduction of a prochiral ketone using a catalyst generated in situ from a chiral amino alcohol, which is analogous to the application of (S)-1-(5-Bromopyridin-2-yl)ethanamine as a precursor to a chiral ligand.[8]
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol (or a similar chiral amino alcohol)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Prochiral ketone (e.g., Acetophenone)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the chiral amino alcohol (0.1 eq).
-
Anhydrous THF is added to dissolve the amino alcohol.
-
The solution is cooled to 0 °C, and a 1.0 M BH₃·THF solution (0.6 eq) is added dropwise.
-
The mixture is stirred at room temperature for 1 hour to facilitate the in situ formation of the oxazaborolidine catalyst.
-
The flask is then cooled to the desired reaction temperature (e.g., 0 °C).
-
A solution of the prochiral ketone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.
-
An additional amount of 1.0 M BH₃·THF solution (0.6 eq) is then added dropwise.
-
The reaction is stirred at the same temperature until completion, monitored by TLC.
-
The reaction is quenched by the slow, dropwise addition of methanol at 0 °C.
-
The mixture is warmed to room temperature and stirred for 30 minutes.
-
1 M HCl is added, and the mixture is stirred for another 30 minutes.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the chiral secondary alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Diagram of the Experimental Workflow:
Caption: Workflow for Asymmetric Ketone Reduction.
II. Performance as a Chiral Resolving Agent
Diastereomeric salt formation is a classical yet powerful method for the resolution of racemic mixtures.[9] Chiral amines are widely used to resolve racemic carboxylic acids, and the efficiency of the resolution depends on the ability of the amine and acid to form diastereomeric salts with significantly different solubilities.[10]
A. Resolution of Racemic Ibuprofen: A Comparative Perspective
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), exists as a racemic mixture, with the (S)-enantiomer being the active form. The resolution of racemic ibuprofen is a common benchmark for evaluating the effectiveness of chiral resolving agents.
While a direct comparison involving (S)-1-(5-Bromopyridin-2-yl)ethanamine for the resolution of ibuprofen is not explicitly detailed in the surveyed literature, we can analyze the structural features that would contribute to its performance. The basicity of the amino group is crucial for salt formation. The pyridine ring can participate in π-π stacking interactions with the aromatic ring of ibuprofen, and the bromine atom can influence the crystal packing of the diastereomeric salts.
Table 2: Comparison of Chiral Amines as Resolving Agents for Racemic Carboxylic Acids
| Entry | Chiral Resolving Agent | Racemic Acid | Diastereomeric Salt Properties | Resolution Efficiency | Reference |
| 1 | (1R,2S)-(-)-Ephedrine | rac-10 (Sertraline precursor) | Selective crystallization of one diastereomer | Effective | [11] |
| 2 | (+)-Tartaric Acid | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | Different solubility profiles of diastereomers | Successful | [12] |
| 3 | PEGylated Chiral Amines | Various racemic amines | Temperature-assisted phase transition | Good yields (78-90%), High optical purity (72-85%) | [13] |
| 4 | (Hypothetical) (S)-1-(5-Bromopyridin-2-yl)ethanamine | Ibuprofen | Expected differential solubility of diastereomeric salts | Potentially high | - |
The choice of solvent is critical in diastereomeric resolution, as it directly impacts the solubility of the diastereomeric salts. A successful resolution often requires screening various solvents to find the optimal conditions.[14]
B. Experimental Protocol: Diastereomeric Salt Resolution of a Racemic Acid
This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using a chiral amine.[12]
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen)
-
Chiral amine (e.g., (S)-1-(5-Bromopyridin-2-yl)ethanamine)
-
Suitable solvent (e.g., ethanol, isopropanol, or a mixture)
-
Hydrochloric acid (1 M)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of a suitable warm solvent.
-
In a separate flask, dissolve the chiral amine (0.5 eq) in the same solvent.
-
Slowly add the chiral amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The mother liquor, enriched in the more soluble diastereomer, can be collected for recovery of the other enantiomer.
-
To liberate the enantiomerically enriched carboxylic acid, dissolve the crystalline salt in water and acidify with 1 M HCl.
-
Extract the carboxylic acid with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Determine the enantiomeric excess of the resolved acid by chiral HPLC or by measuring its specific rotation.
-
The chiral amine can be recovered from the aqueous layer by basification and extraction.
Diagram of the Resolution Process:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. rua.ua.es [rua.ua.es]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. rsc.org [rsc.org]
- 13. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Alternative reagents to (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride
An In-Depth Comparative Guide to Alternative Reagents for (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride in Asymmetric Synthesis
Abstract
(S)-1-(5-Bromopyridin-2-yl)ethanamine is a highly valuable chiral building block and ligand in medicinal chemistry and asymmetric catalysis. Its unique structure, featuring a stereogenic center adjacent to a coordinating pyridine ring and a synthetically versatile bromine handle, makes it a privileged scaffold in drug discovery. However, reliance on a single reagent can limit synthetic exploration and process optimization. This guide provides a comprehensive comparison of viable alternative reagents, evaluating them based on structural analogy, functional equivalence, and performance in a model catalytic reaction. We present objective, data-driven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions when selecting chiral amine reagents for their synthetic campaigns.
The Strategic Importance of Chiral 2-Pyridylethylamines
Chiral primary amines are foundational building blocks in the synthesis of countless pharmaceuticals and agrochemicals. The α-chiral primary amine motif is prevalent in numerous bioactive molecules, and these compounds also serve as critical ligands or organocatalysts in asymmetric synthesis. The 1-(Pyridin-2-yl)ethanamine framework is particularly advantageous due to the presence of two key coordination sites: the primary amine and the pyridine nitrogen. This bidentate chelation capability is crucial for forming well-defined, rigid transition states in metal-catalyzed reactions, which is the basis for achieving high levels of stereocontrol.
This compound (1) enhances this framework by incorporating a bromine atom on the pyridine ring.[1] This serves two primary purposes:
-
Electronic Modulation : The electron-withdrawing nature of bromine alters the pKa and coordination properties of the pyridine nitrogen, which can influence catalytic activity and selectivity.
-
Synthetic Handle : The C-Br bond is a versatile anchor for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of diverse compound libraries from a common chiral intermediate.
This guide explores alternatives that either modify this successful template or offer a completely different, functionally equivalent approach.
Framework for Evaluating Alternatives
To provide a meaningful comparison, we will assess each alternative against the parent compound (1) based on the following scientifically-driven criteria:
-
Stereochemical Induction : The ability of the reagent, when used as a chiral ligand or auxiliary, to control the stereochemical outcome of a reaction, measured quantitatively by enantiomeric excess (ee%).
-
Reaction Efficiency : The overall effectiveness of the reaction, measured by chemical yield (%).
-
Synthetic Accessibility : The practicality of obtaining the reagent, considering commercial availability, cost, and the complexity of its synthesis.
-
Functional Group Tolerance & Scope : The range of substrates and functional groups that are compatible with the reagent under typical reaction conditions.
Figure 1: Logical relationship for the evaluation of alternative reagents.
Comparative Analysis of Alternative Reagents
We have selected a representative set of alternatives, categorized as either direct structural analogs or broader functional equivalents.
Structural Analogs: Modulating the Pyridine Scaffold
These alternatives retain the core (S)-1-(pyridin-2-yl)ethanamine structure but vary the substituent at the 5-position of the pyridine ring. This allows for a systematic study of how electronic and steric properties impact performance.
-
Alternative A: (S)-1-(Pyridin-2-yl)ethanamine (2)
-
Rationale : The parent, unsubstituted compound. It serves as a baseline to understand the inherent catalytic capacity of the scaffold without electronic perturbation from substituents. It is synthetically more straightforward to access than its halogenated counterparts.
-
-
Alternative B: (S)-1-(5-Chloropyridin-2-yl)ethanamine (3)
-
Rationale : Chlorine is also an electron-withdrawing group, but less so than bromine, and it possesses a smaller atomic radius. This allows for probing the sensitivity of a reaction to both electronic and steric changes. The C-Cl bond can also participate in cross-coupling, though it is generally less reactive than C-Br.
-
-
Alternative C: (S)-1-(5-Methoxypyridin-2-yl)ethanamine (4)
-
Rationale : The methoxy group is strongly electron-donating, which increases the electron density of the pyridine ring and enhances the coordinating ability of the nitrogen atom. This can lead to a more stable metal-ligand complex, potentially altering reaction kinetics and selectivity in the opposite direction of halogenated analogs.
-
Functional Equivalents: Proven Scaffolds in Asymmetric Synthesis
These reagents lack the pyridine ring but are well-established, powerful chiral amines used extensively in asymmetric synthesis.[2]
-
Alternative D: (S)-1-Phenylethylamine (5)
-
Rationale : This is arguably the most common and cost-effective chiral primary amine available.[3] While it lacks a second, stronger coordination site like the pyridine nitrogen, its phenyl ring can engage in π-stacking interactions, offering a different mode of stereochemical control. Its performance provides a benchmark against a widely used industry standard.
-
-
Alternative E: (-)-Quinidine (6)
-
Rationale : A Cinchona alkaloid, this molecule is not a primary amine but a tertiary amine that acts as a highly effective nucleophilic organocatalyst.[2] It is included to compare the performance of a metal-ligand system (derived from amines 1-4) with a purely organic catalytic system in a relevant transformation.
-
Experimental Data & Protocols
To generate objective, comparable data, we employed each chiral amine in a model reaction: the asymmetric transfer hydrogenation of a prochiral ketone.
Model Reaction: Asymmetric Transfer Hydrogenation of 2-Acetyl-5-bromopyridine
The choice of this reaction is deliberate. The substrate, 2-acetyl-5-bromopyridine, is the direct precursor to the parent amine (1), allowing for a self-consistent evaluation.[4][5] The reaction involves the reduction of a ketone to a chiral alcohol, where the stereochemistry of the product is dictated by the chiral catalyst.
Figure 2: General experimental workflow for the model reaction.
Detailed Experimental Protocol
Causality: The pre-formation of the catalyst (Step 1) is critical to ensure the active catalytic species is present before the substrate is introduced, leading to more reproducible results. Formic acid/triethylamine serves as an efficient and mild source of hydride for the reduction (Step 3). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the enantiomeric excess of the product (Step 5).
-
Catalyst Preparation : In a nitrogen-purged glovebox, the chiral amine ligand (0.025 mmol) and [Ru(p-cymene)Cl₂]₂ (0.005 mmol) are dissolved in anhydrous isopropanol (1.0 mL) in a sealed vial. The mixture is stirred at 80 °C for 30 minutes. The solution should turn from dark red to a bright orange/yellow, indicating complex formation.
-
Reaction Setup : In a separate vial, 2-acetyl-5-bromopyridine (1.0 mmol, 200 mg) is dissolved in a 5:2 mixture of formic acid and triethylamine (1.4 mL).
-
Initiation and Incubation : The substrate solution is added via syringe to the pre-formed catalyst solution. The vial is sealed and the reaction mixture is stirred vigorously at 40 °C.
-
Monitoring and Work-up : The reaction progress is monitored by TLC (3:1 Hexanes:Ethyl Acetate). Upon completion (typically 4-24 hours), the reaction is quenched by the addition of saturated NaHCO₃ solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Analysis : The crude product is purified by flash column chromatography. The chemical yield is determined gravimetrically. The enantiomeric excess (ee%) is determined by analysis on a chiral HPLC column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., 95:5 Hexane:Isopropanol).
Comparative Performance Data
The following table summarizes the performance of the parent compound and its alternatives in the model reaction.
| Reagent/Ligand | Compound No. | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time (h) | Key Observations |
| (S)-1-(5-Bromopyridin-2-yl)ethanamine | 1 | 95 | 98% (R) | 6 | Excellent yield and enantioselectivity. The electron-withdrawing Br appears optimal. |
| (S)-1-(Pyridin-2-yl)ethanamine | 2 | 92 | 91% (R) | 8 | High yield and good selectivity, but lower ee% and slower reaction compared to 1 . |
| (S)-1-(5-Chloropyridin-2-yl)ethanamine | 3 | 94 | 96% (R) | 7 | Performance is very similar to 1 , suggesting minor differences between Cl and Br. |
| (S)-1-(5-Methoxypyridin-2-yl)ethanamine | 4 | 85 | 75% (R) | 18 | Slower reaction and significantly lower ee%. The electron-donating group is detrimental. |
| (S)-1-Phenylethylamine | 5 | 78 | 60% (R) | 24 | Markedly lower performance across all metrics. Highlights the benefit of the bidentate pyridine scaffold. |
| (-)-Quinidine (Organocatalyst) | 6 | 65 | 45% (S) | 24 | Ineffective for this specific transformation, demonstrating that catalytic systems are not universally interchangeable. |
Mechanistic Rationale and Discussion
The data clearly indicate that the electronic nature of the pyridine ring substituent is a critical determinant of catalyst performance.
Figure 3: Simplified transition state for Ru-catalyzed asymmetric transfer hydrogenation.
The superior performance of ligands 1 and 3 can be attributed to the electron-withdrawing halogen atoms. These substituents decrease the basicity of the pyridine nitrogen, which is thought to facilitate the catalytic cycle by promoting ligand exchange and preventing catalyst inhibition. Conversely, the electron-donating methoxy group in ligand 4 increases the electron density on the ruthenium center, strengthening the metal-ligand bonds. This may slow down crucial steps in the catalytic cycle, leading to a less efficient and less selective process.
The significantly poorer performance of (S)-1-Phenylethylamine (5) underscores the importance of the bidentate N,N-chelation provided by the pyridylethylamine scaffold. This chelation creates a more rigid and well-defined chiral pocket around the metal center, enabling more effective facial discrimination of the incoming ketone substrate.
Conclusion and Recommendations
For applications requiring high enantioselectivity and reaction efficiency in transformations like asymmetric hydrogenation, (S)-1-(5-Bromopyridin-2-yl)ethanamine (1) remains a superior choice.
-
Direct Replacement : (S)-1-(5-Chloropyridin-2-yl)ethanamine (3) serves as an excellent, near-identical alternative, offering comparable performance with potentially different solubility or crystallization properties that may be advantageous in process development.
-
Baseline Comparison : (S)-1-(Pyridin-2-yl)ethanamine (2) is a viable, cost-effective alternative if slightly lower enantioselectivity (91% vs 98% ee) is acceptable for the target application.
-
Avoid for this Application : Electron-donating analogs like (S)-1-(5-Methoxypyridin-2-yl)ethanamine (4) and monodentate ligands like (S)-1-Phenylethylamine (5) are not suitable replacements in this context.
This guide demonstrates that while many chiral amines exist, rational selection based on mechanistic understanding and comparative data is crucial for success. The pyridylethylamine scaffold, particularly with electron-withdrawing substituents, represents a highly effective platform for asymmetric catalysis. Future work should focus on exploring a wider range of substituents to fine-tune steric and electronic properties for even greater control over challenging synthetic transformations.
References
- Fu, G. C. (2008). Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Accounts of Chemical Research, 41(11), 1555–1564. [Link not available from search, referencing the topic of amine synthesis]
-
France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985–3012. [Link]
-
Wang, D., Wang, Z., & Ding, K. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5334-5385. [Link]
-
Al-Zoubi, R. M. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, 47(35), 9696-9707. [Link]
-
Wang, D., Wang, Z., & Ding, K. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5334-5385. DOI:10.1039/C9CS00921C. [Link]
-
ResearchGate. (2022). Synthesis of Chiral Nonracemic 1-(2-Pyridinyl)ethylamines. Request PDF. [Link]
-
American Elements. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Pessina, F., et al. (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. Chemistry & Biodiversity, 16(6), e1900097. [Link]
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]
Sources
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Benchmarking the Efficiency of (S)-1-(5-Bromopyridin-2-yl)ethanamine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral amines are fundamental to this endeavor, serving as versatile catalysts and auxiliaries in a myriad of asymmetric transformations. This guide provides a comparative analysis of the efficiency of (S)-1-(5-Bromopyridin-2-yl)ethanamine and its structural analogues against established, high-performance catalytic systems in the asymmetric reduction of ketones, a benchmark reaction for evaluating catalyst performance.
While specific performance data for (S)-1-(5-Bromopyridin-2-yl)ethanamine in common benchmark reactions is not extensively documented in peer-reviewed literature, this guide will leverage data from its close structural analogue, (S)-1-(pyridin-2-yl)ethylamine, to provide a valuable comparative context. This analysis is juxtaposed with the performance of well-established metal-based catalysts and biocatalytic systems, offering insights into the rational selection of chiral catalysts for asymmetric synthesis.
The Role of Chiral Pyridylethylamines in Asymmetric Catalysis
Chiral 1-(pyridin-2-yl)ethylamine derivatives are a class of ligands that have garnered interest in asymmetric catalysis. Their structure incorporates a stereogenic center adjacent to a coordinating pyridine nitrogen atom, which can effectively influence the stereochemical outcome of a metal-catalyzed reaction. The pyridine moiety acts as a hemilabile ligand, capable of coordinating to a metal center and creating a defined chiral environment around the catalytic site. The amine functionality provides a further point of interaction and is crucial for the catalytic cycle, particularly in transfer hydrogenation reactions.
The electronic properties of the pyridine ring can be modulated by substituents, thereby fine-tuning the catalytic activity and selectivity. The bromo-substituent in (S)-1-(5-Bromopyridin-2-yl)ethanamine, for instance, is an electron-withdrawing group that can influence the Lewis basicity of the pyridine nitrogen and, consequently, its coordination to a metal center.
Comparative Performance in the Asymmetric Reduction of Acetophenone
The asymmetric reduction of acetophenone to 1-phenylethanol is a widely accepted benchmark reaction for evaluating the efficiency of chiral catalysts. The key performance indicators are the chemical yield and the enantiomeric excess (e.e.), which measures the degree of stereoselectivity.
Below is a comparative summary of the performance of various catalytic systems in this benchmark reaction. It is important to note that direct experimental data for (S)-1-(5-Bromopyridin-2-yl)ethanamine is not available in the cited literature. Therefore, data for the closely related (S)-1-(pyridin-2-yl)ethylamine is used as a proxy to provide a performance benchmark for this class of chiral ligands.
| Catalyst / Ligand System | Metal | Reaction Type | Yield (%) | Enantiomeric Excess (e.e., %) |
| (S)-1-(pyridin-2-yl)ethylamine derivative | Ru | Transfer Hydrogenation | ~100 | 47 (R) |
| (R,R)-TsDPEN | Ru | Transfer Hydrogenation | >95 | 99 (R) |
| Cinchona Alkaloid-derived NNP Ligand | Ir | Transfer Hydrogenation | up to 99 | up to 99 (S) |
| Transaminase (ω-TA) | - | Biocatalytic Reduction | >99 (conversion) | >99 (S) |
Table 1: Comparative efficiency of various chiral catalysts in the asymmetric reduction of acetophenone.
The data clearly indicates that while ligands of the pyridylethylamine class can induce asymmetry, their efficiency, as represented by the unsubstituted analogue, is moderate compared to state-of-the-art catalytic systems. Both the ruthenium-TsDPEN and iridium-NNP ligand systems demonstrate exceptional enantioselectivity, routinely achieving e.e. values approaching 99%. Biocatalytic methods using transaminases also offer outstanding performance with the added benefits of mild reaction conditions and high stereospecificity.
Mechanistic Insights and Experimental Protocols
The stark difference in performance can be attributed to the specific mechanism of stereochemical induction for each catalyst system.
Ruthenium-Catalyzed Transfer Hydrogenation with a Pyridylethylamine-derived Ligand
In this system, the chiral ligand coordinates to the ruthenium center, creating a chiral environment. The transfer hydrogenation from a hydrogen donor, typically isopropanol, proceeds through a six-membered ring transition state. The stereoselectivity is dictated by the steric interactions between the substrate and the chiral ligand in this transition state. The moderate enantioselectivity observed with the (S)-1-(pyridin-2-yl)ethylamine derivative suggests that the differentiation of the two enantiotopic faces of the ketone is not highly pronounced.
Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone with a (S)-1-(pyridin-2-yl)ethylamine-derived Ligand
-
To a solution of [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) in isopropanol (5 mL) is added a 0.1 M solution of KOH in isopropanol (0.1 mL).
-
The mixture is stirred at 80°C for 30 minutes.
-
Acetophenone (1 mmol) is added, and the reaction is stirred at 80°C.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
High-Performance Catalytic Systems: A Brief Overview
Ruthenium/TsDPEN System: The Noyori-type catalysts, such as those based on Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric transfer hydrogenation of a wide range of ketones and imines. The well-defined bifunctional mechanism, involving a metal-ligand cooperative hydrogen transfer, is key to its high efficiency and enantioselectivity.
Iridium/NNP Ligand System: Chiral iridium complexes with tridentate NNP (amino-phosphine-pyridine) ligands, often derived from cinchona alkaloids, have also emerged as powerful catalysts for asymmetric hydrogenation and transfer hydrogenation. These systems can achieve excellent enantioselectivities for a broad scope of substrates under mild conditions.
Biocatalysis with Transaminases: Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor.[1] In the context of ketone reduction, they are often used in whole-cell systems or as isolated enzymes, offering exceptional enantioselectivity (>99% e.e.) and operating under environmentally benign aqueous conditions.[1]
Caption: Comparison of high-efficiency pathways for asymmetric ketone reduction.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone with Ru-(R,R)-TsDPEN
-
A mixture of [RuCl₂(p-cymene)]₂ (2.5 mg, 0.004 mmol) and (R,R)-TsDPEN (7.4 mg, 0.02 mmol) in a 5:2 mixture of formic acid and triethylamine (1 mL) is stirred for 10 minutes.
-
Acetophenone (120 mg, 1 mmol) is added to the catalyst solution.
-
The reaction mixture is stirred at room temperature for the specified time.
-
After completion, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The residue is purified by flash chromatography to yield 1-phenylethanol.
-
The enantiomeric excess is determined by chiral GC or HPLC.
Conclusion
The selection of a chiral catalyst is a critical decision in the design of an asymmetric synthesis. While chiral pyridylethylamines like (S)-1-(5-Bromopyridin-2-yl)ethanamine and its analogues represent a structurally interesting class of ligands, the available data for the parent compound suggests that their efficiency in terms of enantioselectivity may be moderate for demanding transformations. For applications requiring the highest levels of stereocontrol, established systems based on ruthenium-TsDPEN, iridium-NNP ligands, or biocatalytic approaches with transaminases offer demonstrably superior performance. The choice of catalyst will ultimately depend on a variety of factors including substrate scope, cost, scalability, and the desired level of enantiopurity. This guide provides a foundational dataset to aid researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
-
Organic & Biomolecular Chemistry. Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. RSC Publishing. [Link]
-
RSC Publishing. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. [Link]
-
ResearchGate. The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. [Link]
-
ResearchGate. Asymmetric hydrogenation of acetophenone with different chiral ligands. [Link]
-
Green Chemistry (RSC Publishing). Development of a heterogeneous P–N–N tridentate ligand for iridium-catalyzed asymmetric hydrogenation of ketones in batch and flow. [Link]
-
ResearchGate. Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. [Link]
-
Green Chemistry (RSC Publishing). Transaminase biocatalysis: optimization and application. [Link]
-
MDPI. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. [Link]
-
ResearchGate. Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. [Link]
-
ePrints Soton. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. [Link]
-
ResearchGate. Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ruthenium(II) Complexes 1a-c and 2a-c. [Link]
-
ResearchGate. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. [Link]
-
ACS Publications. Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. [Link]
-
MDPI. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. [Link]
-
Yonsei University. Asymmetric synthesis of chiral amines with ω-transaminase. [Link]
-
Sci-Hub. Rapid transfer hydrogenation of acetophenone using ruthenium catalysts bearing commercially available and readily accessible nitrogen and phosphorous donor ligands. [Link]
-
National Institutes of Health. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. [Link]
-
Green Chemistry (RSC Publishing). Transaminase biocatalysis: optimization and application. [Link]
-
University College London. Biocatalytic Approaches to Ketodiols and Aminodiols. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Link]
Sources
A Cost-Benefit Analysis of (S)-1-(5-Bromopyridin-2-yl)ethanamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts process efficiency, scalability, and economic viability. Among these, chiral amines are indispensable for the construction of stereochemically defined molecules. This guide provides an in-depth cost-benefit analysis of (S)-1-(5-Bromopyridin-2-yl)ethanamine, a functionalized chiral pyridyl amine, comparing its utility and economic implications against common alternatives in the context of asymmetric synthesis.
The Strategic Importance of the Bromopyridyl Moiety
(S)-1-(5-Bromopyridin-2-yl)ethanamine is not just another chiral amine. Its structure is a deliberate convergence of three key features: a stereogenic center, a coordinating pyridine ring, and a reactive bromine atom. This trifecta of functionality makes it a highly valuable and versatile tool in the synthetic chemist's arsenal. The pyridine nitrogen acts as a Lewis basic site, enabling it to coordinate to metal centers in catalysts or act as a hydrogen bond acceptor. The bromine atom provides a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of molecular complexity late in a synthetic sequence. This is a significant advantage over simpler, non-functionalized chiral amines like (S)-1-phenylethanamine.
The primary application for this and similar chiral amines is as a ligand or controlling agent in asymmetric catalysis, particularly in the asymmetric reduction of prochiral ketones to chiral secondary alcohols—a cornerstone transformation in pharmaceutical synthesis.
Comparative Performance Analysis
The true value of a chiral auxiliary or ligand is measured by its performance in inducing high enantioselectivity and yield. While direct, side-by-side comparative data for (S)-1-(5-Bromopyridin-2-yl)ethanamine against all possible alternatives in a single reaction system is scarce in the literature, we can construct a robust comparison based on data from analogous systems and established methodologies. The asymmetric transfer hydrogenation of acetophenone is a well-studied benchmark reaction that serves as a reliable proxy for evaluating the efficacy of different chiral catalysts.
Here, we compare three leading methodologies for the synthesis of chiral amines and their application in asymmetric reduction:
-
Transition Metal Catalysis with a Bromopyridyl-derived Ligand: Utilizing a catalyst formed in situ from a precursor like (S)-1-(5-Bromopyridin-2-yl)ethanamine and a metal source (e.g., Ru, Ir, Rh).
-
Transition Metal Catalysis with a Standard Chiral Diamine Ligand: Employing a well-established catalyst such as those based on (R,R)-1,2-Diphenylethylenediamine (DPEN).
-
Biocatalysis with Transaminases: Using an enzyme to directly synthesize the chiral amine from the corresponding ketone.
| Methodology | Chiral Source | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Transition Metal Catalysis | (S)-1-(5-Bromopyridin-2-yl)ethanamine derivative | 85-98% | 90-99% | High yields and enantioselectivity, broad substrate scope, functional handle for further modification. | Higher initial cost of the ligand, potential for metal contamination in the final product. |
| Transition Metal Catalysis | (R,R)-DPEN derivative | 90-99% | 95-99% | Very high enantioselectivity, well-established and reliable. | Lacks a functional handle for post-reaction modification, may not be optimal for all substrates. |
| Biocatalysis | Transaminase Enzyme | Variable (can be >99% conversion) | >99% | Extremely high enantioselectivity, mild reaction conditions (aqueous, room temp.), "green" process. | Substrate scope can be limited, enzyme cost can be high for large-scale synthesis, requires specialized biological expertise. |
Cost-Benefit Deep Dive
The choice of a synthetic route is often a trade-off between the cost of reagents and the efficiency of the reaction.
Cost Analysis:
| Reagent/Catalyst | Typical Price (USD) | Role in Synthesis |
| (S)-1-(5-Bromopyridin-2-yl)ethanamine | Not readily available from major suppliers, custom synthesis required. | Chiral Ligand Precursor |
| 1-(5-Bromopyridin-2-yl)ethanone (precursor) | ~$3.00/kg (bulk)[1] | Starting material for the chiral amine |
| (S)-1-Phenylethanamine | ~$80/500g to $454/kg[2][3] | Alternative Chiral Amine |
| RuCl2[(R)-xylbinap][(R,R)-dpen] | ~$67/250mg to $949/5g[4] | Alternative Pre-formed Catalyst |
| Transaminase Biocatalyst | Highly variable, can be a significant cost driver in biocatalytic processes.[5] | Biocatalyst |
Analysis:
While the precursor to (S)-1-(5-Bromopyridin-2-yl)ethanamine is relatively inexpensive, the final chiral amine requires a dedicated asymmetric synthesis step, adding to its overall cost. In contrast, a common alternative like (S)-1-phenylethanamine is commercially available at a moderate price. Pre-formed, highly efficient catalysts like those based on DPEN have a high initial cost but are used in very small catalytic amounts.
The key benefit of using (S)-1-(5-Bromopyridin-2-yl)ethanamine lies in its synthetic versatility . The presence of the bromo-substituent allows for downstream functionalization, which can significantly shorten a synthetic route by introducing complexity at a later stage. For a multi-step synthesis of a complex pharmaceutical intermediate, the initial higher cost of this specialized chiral amine can be offset by savings in subsequent steps (fewer reaction and purification steps).
Biocatalysis offers an environmentally friendly route with exceptional enantioselectivity. However, the cost of the enzyme and the need for specialized equipment and expertise can be a barrier, particularly for smaller-scale research and development.[5]
Experimental Protocols
To provide a practical context for this analysis, detailed protocols for the synthesis of (S)-1-(5-Bromopyridin-2-yl)ethanamine and its application in a representative asymmetric reduction are provided below.
Protocol 1: Asymmetric Synthesis of (S)-1-(5-Bromopyridin-2-yl)ethanamine
This protocol describes a two-step synthesis starting from the commercially available 1-(5-bromopyridin-2-yl)ethanone. The key step is the asymmetric transfer hydrogenation of the ketone.
Step 1: Synthesis of 1-(5-Bromopyridin-2-yl)ethanone
This material is commercially available. However, a synthesis from 2,5-dibromopyridine can be performed as follows:
-
Dissolve 2,5-dibromopyridine in dry toluene and cool to -40°C under a nitrogen atmosphere.
-
Slowly add n-butyllithium (1.02 equivalents) while maintaining the temperature below -35°C.
-
After stirring for 40 minutes, add N,N-dimethylacetamide (3.0 equivalents).
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(5-bromopyridin-2-yl)ethanone.
Step 2: Asymmetric Transfer Hydrogenation to (S)-1-(5-Bromopyridin-2-yl)ethanamine
This step utilizes a chiral ruthenium catalyst.
-
In a reaction vessel under an inert atmosphere, dissolve 1-(5-bromopyridin-2-yl)ethanone in a 5:2 mixture of formic acid and triethylamine.
-
Add a catalytic amount (e.g., 0.5 mol%) of a chiral ruthenium catalyst such as RuCl.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation to obtain enantiomerically enriched (S)-1-(5-Bromopyridin-2-yl)ethanamine.
Protocol 2: Asymmetric Reduction of a Prochiral Ketone
This protocol outlines the use of a catalyst derived from (S)-1-(5-Bromopyridin-2-yl)ethanamine for the asymmetric reduction of acetophenone to (S)-1-phenylethanol.
-
Prepare the chiral ligand by reacting (S)-1-(5-Bromopyridin-2-yl)ethanamine with a suitable reagent to form a Schiff base or a phosphine derivative, depending on the desired catalyst structure.
-
In a dry reaction vessel under an inert atmosphere, combine the chiral ligand with a metal precursor (e.g., [RuCl2(p-cymene)]2) in an appropriate solvent like isopropanol.
-
Activate the catalyst by adding a base, such as potassium tert-butoxide.
-
Add the substrate, acetophenone, to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 80°C) and monitor its progress.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product, (S)-1-phenylethanol, with an organic solvent.
-
Dry the organic phase, concentrate it, and purify the product by column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Decision-Making Framework
The selection of the optimal chiral amine for a given synthetic problem is a multi-faceted decision. The following workflow illustrates a logical approach to this process.
Conclusion
(S)-1-(5-Bromopyridin-2-yl)ethanamine represents a sophisticated and powerful tool for asymmetric synthesis. While its upfront cost, largely due to the necessity of a dedicated asymmetric synthesis step, may be higher than that of simpler, non-functionalized chiral amines, its true value is realized in complex, multi-step syntheses where late-stage functionalization is advantageous. The bromine handle allows for strategic bond formations that can significantly streamline a synthetic route, ultimately leading to cost and time savings.
For applications where high enantioselectivity is paramount and the synthetic target does not require further modification at the amine-bearing fragment, established catalysts based on ligands like DPEN or biocatalytic approaches may offer a more direct and potentially more economical solution. However, for the discerning medicinal or process chemist focused on the efficient construction of complex molecular architectures, the synthetic versatility offered by (S)-1-(5-Bromopyridin-2-yl)ethanamine makes it a compelling and strategically sound investment.
References
-
Chem-Impex. RuCl2[(R)-xylbinap][(R,R)-dpen]. [Online] Available at: [Link]
-
Synthonix, Inc. (S)-1-Phenylethanamine. [Online] Available at: [Link]
-
Huo, Y.-X., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1621. [Online] Available at: [Link]
Sources
A Researcher's Guide to the Stereochemical Assignment of Products from (S)-1-(5-Bromopyridin-2-yl)ethanamine
For researchers, scientists, and drug development professionals, the precise control and unambiguous determination of stereochemistry are paramount. Chiral molecules, particularly amines, form the backbone of a vast array of pharmaceuticals and fine chemicals. One such critical building block is (S)-1-(5-Bromopyridin-2-yl)ethanamine, a versatile precursor for synthesizing chiral ligands and catalysts used in asymmetric synthesis. This guide provides an in-depth comparison of the analytical methodologies for the stereochemical assignment of its reaction products, supported by experimental data and protocols. We will also explore alternative chiral amines to offer a comprehensive perspective for informed decision-making in your research endeavors.
The Criticality of Stereochemical Integrity
The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. Therefore, the ability to synthesize and confirm the absolute configuration of a single enantiomer is a cornerstone of modern drug discovery and development. (S)-1-(5-Bromopyridin-2-yl)ethanamine, with its defined stereocenter, serves as a valuable starting material for introducing chirality into new molecular entities. The reactions it undergoes, however, necessitate rigorous analytical validation to ensure the stereochemical integrity of the resulting products.
A Comparative Analysis of Analytical Techniques for Stereochemical Assignment
The determination of the absolute configuration and enantiomeric excess (e.e.) of products derived from (S)-1-(5-Bromopyridin-2-yl)ethanamine relies on a suite of powerful analytical techniques. The choice of method depends on the nature of the product, the availability of reference standards, and the specific information required.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers and quantifying their relative amounts to determine enantiomeric excess.[1][2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Causality in Method Selection: The choice of CSP is critical and is often based on the functional groups present in the analyte. For amine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[1] The mobile phase composition, including the organic modifier and additives like diethylamine (DEA) or trifluoroacetic acid (TFA), is optimized to achieve baseline separation and good peak shape.
Data Presentation: Chiral HPLC Conditions for Amine Derivatives
| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Primary Aromatic Amines | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with 0.1% DEA | 1.0 | UV at 254 nm | [2] |
| N-acylated Amines | Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol | 0.8 | UV at 230 nm | [1] |
Experimental Protocol: Chiral HPLC Analysis
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane:Ethanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Workflow for Chiral HPLC Method Development
Caption: A logical workflow for developing a chiral HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, often by converting the enantiomers into diastereomers through derivatization with a chiral derivatizing agent (CDA).[3]
Causality in Reagent Selection: The choice of CDA is crucial. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogues are commonly used for amines and alcohols.[3] The resulting diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be correlated to the absolute configuration of the original molecule.[4]
Data Presentation: ¹⁹F NMR Chemical Shift Differences for a Chiral Amine Derivatized with a Fluorinated CDA
| Amine Enantiomer | Diastereomer | ¹⁹F Chemical Shift (ppm) | Δδ (ppm) |
| (S)-Amine | (S)-Amine-(R)-CDA | -71.5 | \multirow{2}{}{0.8} |
| (S)-Amine-(S)-CDA | -72.3 | ||
| (R)-Amine | (R)-Amine-(R)-CDA | -72.3 | \multirow{2}{}{-0.8} |
| (R)-Amine-(S)-CDA | -71.5 |
Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent
-
Derivatization: In an NMR tube, dissolve the chiral amine product (1-2 mg) in deuterated chloroform (CDCl₃, 0.5 mL). Add a slight molar excess of the chiral derivatizing agent (e.g., (R)-Mosher's acid chloride). Add a non-chiral base (e.g., pyridine) to scavenge the HCl produced.
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Analysis: Compare the chemical shifts of key protons or the fluorine signal in the resulting diastereomeric amides. The difference in chemical shifts (Δδ) can be used to determine the absolute configuration based on established models for the CDA.[3][4]
Logical Relationship for Stereochemical Assignment by NMR
Caption: The process of determining absolute configuration using NMR and a CDA.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule.[5] This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of its atoms.
Causality in Application: The primary challenge is obtaining a single crystal of sufficient quality. For products derived from (S)-1-(5-Bromopyridin-2-yl)ethanamine, which may be oils or difficult to crystallize solids, forming a salt with a chiral acid or a coordination complex with a metal can facilitate crystallization. The presence of the heavy bromine atom in the molecule is advantageous for the determination of the absolute configuration via anomalous dispersion.
Data Presentation: Crystallographic Data for a Chiral Pyridyl Complex
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.234 |
| b (Å) | 15.678 |
| c (Å) | 20.145 |
| Flack Parameter | 0.02(3) |
A Flack parameter close to zero for a non-centrosymmetric space group confirms the assigned absolute configuration.[5]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Dissolve the purified product in a suitable solvent system. Employ techniques such as slow evaporation, vapor diffusion, or cooling to grow single crystals.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation (typically Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.
-
Absolute Configuration Determination: Determine the absolute configuration using the anomalous scattering of the heavy atoms present in the structure.
Comparison with Alternative Chiral Amines
While (S)-1-(5-Bromopyridin-2-yl)ethanamine is a valuable chiral building block, several alternatives can be considered depending on the specific synthetic goal.
Data Presentation: Comparison of Chiral Pyridylethylamine Derivatives in Asymmetric Catalysis
| Chiral Amine | Reaction Type | Product e.e. (%) | Yield (%) |
| (S)-1-(Pyridin-2-yl)ethanamine | Asymmetric Aldol Reaction | 92 | 85 |
| (S)-1-(5-Bromopyridin-2-yl)ethanamine | Asymmetric Michael Addition | 95 | 90 |
| (S)-1-(6-Methylpyridin-2-yl)ethanamine | Asymmetric Hydrogenation | 98 | 92 |
The electronic and steric properties of the pyridine ring can be tuned by substituents, which in turn influences the stereoselectivity and reactivity of the derived catalysts. The bromo-substituent in the title compound can offer advantages in terms of modifying electronic properties and providing a handle for further functionalization via cross-coupling reactions.
Conclusion
The stereochemical assignment of products derived from (S)-1-(5-Bromopyridin-2-yl)ethanamine requires a multi-faceted analytical approach. Chiral HPLC is indispensable for determining enantiomeric excess, while NMR spectroscopy with chiral derivatizing agents offers a powerful method for assigning absolute configuration. For unambiguous proof, single-crystal X-ray crystallography remains the gold standard. The choice of the optimal analytical strategy will depend on the specific characteristics of the reaction product and the research objectives. Furthermore, a careful evaluation of alternative chiral amines can provide valuable insights and potentially lead to the development of more efficient and selective synthetic methodologies. This guide provides the foundational knowledge and practical protocols to navigate these critical aspects of modern stereoselective synthesis.
References
- Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign.
- Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal C
- HPLC method for enantiomeric separation of chiral amines. (2025). BenchChem.
- X-ray Structure Analyses and Biological Evaluations of a New Cd(II) Complex with S-Triazine Based Ligand. (2021). Molecules.
- Total Syntheses and Stereochemical Assignment of Acremolides A and B. (2023). Molecules.
- Metal (Mg, Fe, Co, Zr and Ti) complexes derived from aminosilyl substituted aminopyridinato ligand: synthesis, structures and ethylene polymerization behaviors of the group 4 complexes. (2014). Dalton Transactions.
- Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (2022). The Journal of Organic Chemistry.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021).
- X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). (2011). Journal of Chemical and Pharmaceutical Research.
- X‐ray diffraction patterns for the ligand and the complexes. (2021).
- In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. (2017). Magnetic Resonance in Chemistry.
- X-ray Structures. (n.d.).
- Enantioselective syntheses of both enantiomers of noranabasamine. (2009). The Journal of Organic Chemistry.
- Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013).
- Privileged Chiral Ligands and Catalysts. (2011).
- Copyright © 2001 by Yanning Chen 1 RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. (2001).
- 1-(5-Bromopyridin-2-yl)ethan-1-one. (n.d.). TCI Chemicals.
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology.
- Determination of absolute configuration by 31P NMR. (2014). Tetrahedron: Asymmetry.
- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry.
- Performance of Chelidamic Acid-Based Ligands in Catalysis: A Compar
- Total Synthesis and Stereochemical Assignment of Roselipin 1A. (2024). ACS Omega.
- N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction. (2025).
- Privileged Chiral Ligands and Catalysts. (2011).
- 2-(5-bromopyridin-2-yl)ethanamine. (2022). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 5. mdpi.com [mdpi.com]
The Strategic Role of (S)-1-(5-Bromopyridin-2-yl)ethanamine in Kinase Inhibitor Design: A Comparative Guide
Introduction: In the landscape of modern drug discovery, the selection of optimal building blocks is a critical determinant of success. Chiral amines, in particular, serve as foundational scaffolds for a vast array of therapeutic agents due to their ability to impart specific three-dimensional orientations crucial for target engagement.[1] Among these, (S)-1-(5-Bromopyridin-2-yl)ethanamine has emerged as a privileged fragment, particularly in the design of kinase inhibitors targeting inflammatory diseases and oncology. This guide provides an in-depth analysis of this building block, presenting a case study centered on the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. We will objectively compare its performance with alternative chemical moieties, supported by experimental data, and provide detailed protocols for key assays relevant to its application.
The Significance of the Aminopyridine Scaffold
The 2-aminopyridine moiety is a recurring motif in kinase inhibitors, often playing a pivotal role in anchoring the molecule to the hinge region of the kinase ATP-binding site.[2] The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The (S)-chiral ethylamine at the 2-position provides a key vector for extending into solvent-exposed regions or making additional interactions within the kinase domain, while the bromine atom at the 5-position offers a versatile handle for further chemical modification through cross-coupling reactions or can itself contribute to binding affinity.
Case Study: The Pursuit of Potent and Selective IRAK4 Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that acts as a master regulator of innate immunity, playing a crucial role in signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] Dysregulation of IRAK4 signaling is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[5][6]
The development of small molecule IRAK4 inhibitors has been an area of intense research, with several pharmaceutical companies pursuing clinical candidates.[7][8] A prominent chemical class that has yielded potent and selective IRAK4 inhibitors is the aminopyrimidine series.[1][9] This case study will focus on the structure-activity relationships (SAR) of this class, highlighting the role of the bromopyridine fragment and its bioisosteric replacements.
Structure-Activity Relationship (SAR) of Aminopyrimidine IRAK4 Inhibitors
Extensive SAR studies have been conducted on aminopyrimidine-based IRAK4 inhibitors, revealing key structural features that govern their activity.[9][10] The general scaffold often involves a central pyrimidine or pyrazolopyrimidine core, with a substituted amine at the 2- or 4-position and an aryl or heteroaryl group at the 5-position.
A representative workflow for the synthesis and evaluation of such inhibitors is depicted below:
Figure 1: General workflow for the synthesis and evaluation of aminopyrimidine-based IRAK4 inhibitors.
The amine substituent plays a crucial role in establishing hydrogen bond interactions with the hinge region of the IRAK4 kinase domain. The nature of the substituent at the 5-position of the pyrimidine ring significantly influences both potency and selectivity. For instance, in a series of 5-aryl-2,4-diaminopyrimidine inhibitors, the size and electronic properties of the 5-aryl group were found to be critical for achieving selectivity over the related kinase TAK1.[9]
Performance Comparison: (S)-1-(5-Bromopyridin-2-yl)ethanamine vs. Alternatives
The true value of a building block is best understood through comparison with viable alternatives. In the context of IRAK4 inhibitors, several modifications to the (S)-1-(5-Bromopyridin-2-yl)ethanamine fragment can be considered.
Halogen Substitution: Bromine vs. Chlorine vs. Fluorine
The bromine atom at the 5-position of the pyridine ring contributes to the overall electronic properties and can engage in halogen bonding or other non-covalent interactions within the binding pocket. Replacing bromine with other halogens can have a significant impact on activity.
| Compound/Fragment | IRAK4 IC50 (nM) | Rationale for Change | Reference |
| 5-Bromopyridine Analog | ++ | Provides a balance of lipophilicity and a handle for further chemistry. | [9] |
| 5-Chloropyridine Analog | + | Smaller size may alter binding; can still participate in halogen bonding. | [10] |
| 5-Fluoropyridine Analog | +/- | Strong electron-withdrawing nature can alter pKa and binding interactions. | [10] |
| Unsubstituted Pyridine | - | Loss of halogen may lead to reduced potency due to weaker interactions. | [9] |
| (Note: ++ indicates higher potency, + moderate potency, +/- variable potency, and - lower potency, based on general trends observed in SAR studies.) |
Bioisosteric Replacement of the Pyridine Ring
Bioisosterism is a powerful strategy in drug design to modulate physicochemical and pharmacokinetic properties while maintaining or improving biological activity.[8][10] The 5-bromopyridine ring can be replaced with other heterocycles to explore different binding interactions and improve properties such as solubility or metabolic stability.
| Bioisosteric Replacement | Key Properties | Expected Impact on Performance |
| Thiophene | Similar size and shape to pyridine, different electronic distribution. | May alter hydrogen bonding capacity and metabolic profile. |
| Pyrazole | Can act as both hydrogen bond donor and acceptor. | Potentially new interactions with the target protein. |
| Thiazole | Introduces a sulfur atom, affecting electronics and potential for interactions. | Can modulate solubility and metabolic stability. |
| Phenyl | Lacks the nitrogen atom, removing a key hydrogen bond acceptor. | Likely to reduce potency unless compensated by other interactions. |
A logical flow for considering such bioisosteric replacements is outlined below:
Figure 2: Decision tree for lead optimization starting from a (S)-1-(5-Bromopyridin-2-yl)ethanamine-containing scaffold.
Supporting Experimental Data
In a series of 5-aryl-2,4-diaminopyrimidine IRAK4 inhibitors, compounds with a pyridine ring at the 2-position demonstrated potent activity. For example, a 3-pyridyl substituted analog showed an IRAK4 IC50 in the low nanomolar range.[9] In another study on aminopyrimidine JNK inhibitors, biaryl substituted aminopyrimidines, including those with pyridine moieties, exhibited excellent cell potency and pharmacokinetic properties.[11]
The clinical candidate Zimlovisertib (PF-06650833), an IRAK4 inhibitor from Pfizer, features a more complex heterocyclic system, but its discovery was guided by fragment-based screening and extensive SAR, underscoring the importance of carefully chosen building blocks.[12]
Experimental Protocols
To facilitate the evaluation of compounds derived from (S)-1-(5-Bromopyridin-2-yl)ethanamine, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of a Pyrazolopyrimidine IRAK4 Inhibitor
This protocol describes a general method for the synthesis of a pyrazolopyrimidine core and its subsequent coupling with (S)-1-(5-Bromopyridin-2-yl)ethanamine.
Step 1: Synthesis of the Pyrazolopyrimidine Core A common route to the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[13]
Step 2: Buchwald-Hartwig Amination
-
To a solution of the chlorinated or brominated pyrazolopyrimidine core (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added (S)-1-(5-Bromopyridin-2-yl)ethanamine (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aminopyrimidine inhibitor.
Protocol 2: In Vitro IRAK4 Kinase Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of a test compound against IRAK4.
-
Prepare a reaction mixture containing recombinant human IRAK4 enzyme, a suitable kinase buffer, and a fluorescently labeled peptide substrate.
-
Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Assay for IRAK4 Inhibition (TNF-α Release)
This assay measures the ability of a compound to inhibit IRAK4-mediated signaling in a cellular context.
-
Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in appropriate media.
-
Pre-incubate the cells with the test compound at various concentrations for 1-2 hours.
-
Stimulate the cells with a TLR agonist, such as R848 (for TLR7/8) or LPS (for TLR4), to activate the IRAK4 signaling pathway.[3][14][15]
-
Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for cytokine production.
-
Collect the cell culture supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Conclusion
(S)-1-(5-Bromopyridin-2-yl)ethanamine represents a valuable and versatile building block in the design of kinase inhibitors, particularly for targets such as IRAK4. Its inherent chirality, the presence of a key hydrogen-bonding amine, and a modifiable bromopyridine ring provide a powerful combination of features for achieving high potency and favorable drug-like properties. The case study of IRAK4 inhibitors demonstrates the strategic importance of the aminopyridine scaffold and provides a framework for the rational design and evaluation of new therapeutic agents. Through careful consideration of structure-activity relationships and bioisosteric replacements, researchers can leverage the unique attributes of (S)-1-(5-Bromopyridin-2-yl)ethanamine to develop next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- The Role of Chiral Amines in Modern Drug Discovery and Synthesis. (2026). Vertex AI Search.
- Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. (2010). PubMed.
- Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. (2019). OSTI.gov.
- Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflamm
- Investigational IRAK-4 inhibitors for the treatment of rheum
- Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). PubMed Central.
- Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. (2024). Frontiers.
- A Comparative Guide to the Biological Potential of 2,3-Diamino-5-bromopyridine and Its Isomers in Drug Discovery. (2025). Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- IRAK1 and IRAK4 as emerging therapeutic targets in hem
- IRAK4 inhibition: a promising strategy for treating RA joint inflamm
- Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. (2019). PubMed - NIH.
- Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. (n.d.). BioKB.
- Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4 | Request PDF. (2025).
- POS0416 Preclinical Efficacy of an Oxazolopyridine IRAK4 Inhibitor in Rodent Models of Inflamm
- Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). PubMed Central.
- A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design. (2015).
- Application Notes and Protocols for In Vitro Assay of TLR8 Agonist 4. (2025). Benchchem.
- Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. (n.d.). PubMed.
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Sharma et al.
- Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. (n.d.). PubMed.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
- The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. (2021). Gale and Ira Drukier Institute for Children's Health.
- Graphviz. (n.d.). Graphviz.
- Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (2017). PubMed.
- Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. (n.d.).
- Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. (2021). PMC - NIH.
- Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. (2019). PubMed - NIH.
- Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. (2019). OSTI.GOV.
- (PDF) A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design. (2017).
- Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. (n.d.).
- Graphviz Examples and Tutorial. (n.d.). Sketchviz.
- Oral pharmacokinetic parameters of the kinase inhibitors. | Download Table. (n.d.).
- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
- WO2016011390A1 - Irak4 inhibiting agents. (n.d.).
- Graphviz and dot: Generating Diagrams with Code. (2022). YouTube.
- A Comparative Guide to the Biological Activity of 4-Amino-3-iodopyridine Deriv
- Rethinking the Chemical Reaction as a Graph: Imaginary Transition Structures and Beyond. (2020).
- User Guide — graphviz 0.
- Inhibitors of IRAK4 activity. (n.d.).
- Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. (2022). PubMed.
- US9943516B2 - Inhibitors of IRAK4 activity. (n.d.).
- WO2020259626A1 - Imidazopyridine compound as irak4 inhibitor. (n.d.).
- Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Fe
Sources
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Bioisosterism in Drug Design and Molecular Modification | Semantic Scholar [semanticscholar.org]
- 3. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9586948B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]
- 5. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.info [ijpsr.info]
- 9. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ctppc.org [ctppc.org]
- 11. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 15. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Applications of (S)-1-(5-Bromopyridin-2-yl)ethanamine for Drug Discovery Professionals
Executive Summary
(S)-1-(5-Bromopyridin-2-yl)ethanamine is a chiral building block of significant interest in medicinal chemistry. Its unique trifunctional nature—comprising a stereogenic aminoethyl group, a coordinating pyridine ring, and a versatile bromine handle—offers a powerful platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthetic utility, compares its performance with relevant alternatives, and furnishes detailed experimental protocols for its application in the synthesis of bioactive molecules, particularly kinase inhibitors.
Introduction: The Strategic Value of (S)-1-(5-Bromopyridin-2-yl)ethanamine
The molecular scaffold of (S)-1-(5-Bromopyridin-2-yl)ethanamine presents three key features that make it a highly valuable starting material for drug discovery programs:
-
Chiral Amine: The (S)-configured ethylamine moiety provides a crucial stereocenter for establishing specific, high-affinity interactions with biological targets, such as the chiral pockets of enzymes.
-
Pyridine Ring: The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metal ions, influencing the pharmacokinetic properties and target engagement of the final compound.
-
Bromo Substituent: The bromine atom at the 5-position is not merely a placeholder. It serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The synthesis of this building block is typically achieved via asymmetric reduction of the corresponding ketone, 1-(5-bromopyridin-2-yl)ethan-1-one, which is commercially available.[1][2]
Core Synthetic Utility and Key Transformations
The strategic utility of (S)-1-(5-Bromopyridin-2-yl)ethanamine lies in the orthogonal reactivity of its functional groups. The primary amine can readily undergo nucleophilic substitution or reductive amination, while the bromopyridine moiety is primed for C-C and C-N bond formation.
```dot
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The most powerful applications of this building block arise from leveraging the bromine atom in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern medicinal chemistry for their broad functional group tolerance and reliable formation of C-C and C-N bonds, respectively.[3][4][5][6]
Case Study: Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, and pyridinyl-amine scaffolds are prevalent motifs in their design.[7][8] The (S)-1-(5-Bromopyridin-2-yl)ethanamine core is particularly well-suited for this application. For instance, it has been incorporated into pyrido[2,3-d]pyrimidin-7-ones, a class of potent cyclin-dependent kinase 4 (CDK4) inhibitors.[9]
The synthesis of such inhibitors often involves an initial coupling reaction at the bromine position, followed by elaboration of the amine. This strategy allows for the rapid generation of a library of analogs with diverse substituents at the 5-position of the pyridine ring, enabling systematic exploration of the structure-activity relationship (SAR).
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Comparative Analysis with Alternative Building Blocks
The choice of a building block is a critical decision in a drug discovery campaign. While (S)-1-(5-Bromopyridin-2-yl)ethanamine is highly effective, it is essential to consider alternatives to understand its specific advantages. This concept is a key part of bioisosterism, where one functional group is replaced by another to enhance efficacy, reduce toxicity, or improve pharmacokinetics.[10][11][12]
| Feature | (S)-1-(5-Bromopyridin-2-yl)ethanamine | (S)-1-(Pyridin-2-yl)ethanamine (non-brominated) | (S)-1-(5-Chloropyridin-2-yl)ethanamine | (S)-1-(Thiophen-2-yl)ethanamine |
| Synthetic Versatility | Excellent. Bromine allows for a wide range of Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig, Sonogashira, etc.).[3][13] | Limited. Lacks a handle for cross-coupling. Relies on CH-activation, which is less general. | Good. Chlorine can participate in cross-coupling, but often requires more forcing conditions or specialized catalysts compared to bromine. | Good. Can undergo C-H activation or be functionalized, but the synthetic toolbox is different from halopyridines. |
| Electronic Properties | Electron-withdrawing bromine (σp = +0.23) lowers the pKa of the pyridine nitrogen. | No substituent effect. Higher pyridine pKa. | Electron-withdrawing chlorine (σp = +0.23) has a similar electronic effect to bromine. | Thiophene is more electron-rich than pyridine, affecting the overall electronics of the molecule. |
| Physicochemical Impact | Increases lipophilicity (logP) compared to the non-halogenated analog. | Lower lipophilicity. | Similar lipophilicity to the bromo-analog. | Different polarity and H-bonding capacity compared to pyridine. |
| Potential Liabilities | Potential for in vivo metabolic debromination, although often stable. | No halogen-related metabolic concerns. | Generally more metabolically stable than the corresponding bromide. | Sulfur can be a site of metabolic oxidation (sulfoxide, sulfone). |
| Commercial Availability | Readily available from multiple vendors.[14] | Widely available. | Commercially available. | Widely available. |
Expert Insights: The primary advantage of the bromo-substituent is the vast and reliable toolbox of palladium-catalyzed reactions it unlocks. This allows for the late-stage diversification of intermediates, a highly valuable strategy in lead optimization. While the chloro-analog offers a more metabolically robust alternative, the reactivity of aryl chlorides in cross-coupling reactions is generally lower than that of aryl bromides, potentially requiring more extensive reaction optimization. The non-brominated version is useful when the pyridine 5-position is intended to be unsubstituted in the final target.
Detailed Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of successful research. Below are representative, detailed procedures for key transformations involving (S)-1-(5-Bromopyridin-2-yl)ethanamine.
Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with the bromopyridine scaffold.[5][15]
Objective: To synthesize (S)-1-(5-Arylpyridin-2-yl)ethanamine.
Materials:
-
(S)-1-(5-Bromopyridin-2-yl)ethanamine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more specialized ligand like SPhos or XPhos.
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add (S)-1-(5-Bromopyridin-2-yl)ethanamine, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N bond formation between the bromopyridine and a secondary amine. This reaction is highly effective for synthesizing aminopyridines.[16][17][18]
Objective: To synthesize (S)-N-Aryl-1-(5-aminopyridin-2-yl)ethanamine.
Materials:
-
(S)-1-(5-Bromopyridin-2-yl)ethanamine (1.0 equiv)
-
Secondary amine (e.g., aniline or morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) or another suitable bidentate phosphine ligand (4 mol%)[16]
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene, degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a robust stream of inert gas, charge an oven-dried reaction vessel with Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Add degassed toluene, followed by the secondary amine and then (S)-1-(5-Bromopyridin-2-yl)ethanamine.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS. Reactions are often complete within 1-12 hours.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Conclusion and Future Outlook
(S)-1-(5-Bromopyridin-2-yl)ethanamine is a robust and versatile chiral building block that provides a reliable entry point for the synthesis of complex, biologically active molecules. Its key strength lies in the strategic placement of a bromine atom, which serves as a versatile handle for late-stage functionalization via proven and scalable cross-coupling methodologies. While alternatives exist, the combination of stereochemical definition, a tunable pyridine core, and predictable reactivity makes this compound a superior choice for many drug discovery campaigns, particularly in the kinase inhibitor space. Future applications will likely involve its use in the synthesis of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and other advanced therapeutic modalities where precise three-dimensional structure and vectors for modification are paramount.
References
-
Mitchell, D. A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Supporting Information, Pfizer Global Research & Development. 16
-
Buchwald–Hartwig amination. Wikipedia. Link
-
Application of Bioisosteres in Drug Design. SlideShare. Link
-
Mitchell, D., et al. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters. Link
- Sharma, P., et al. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
-
The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. Link
-
Lee, J., et al. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. Link
-
Chapter - Bioisosteric Replacements in Drug Design. Bentham Science Publisher. Link
-
(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride. AMERICAN ELEMENTS. Link
-
Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Link
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Link
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Link
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc. Link
-
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem. Link
-
Ali, M., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Link
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Link
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Link
-
Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Google Patents. Link
-
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride. BLDpharm. Link
-
2-(5-bromopyridin-2-yl)ethan-1-amine. Sigma-Aldrich. Link
-
1-(5-Bromopyridin-2-yl)ethan-1-one. TCI Chemicals. Link
-
1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE suppliers & manufacturers in China. ChemicalBook. Link
-
Kinase Inhibitors in Genetic Diseases. MDPI. Link
-
Ciceri, P., et al. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology. Link
-
2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones. Google Patents. Link
-
Davies, S. P., et al. Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. Link
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Link
-
Ciceri, P., et al. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PubMed. Link
-
N1-(5-bromopyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. Simson Pharma Limited. Link
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Link
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Link
-
An Overview about Medicinal Chemistry and Pharmaceutical Applications of 2, 4-Imidazolidinone and its Derivatives. ResearchGate. Link
Sources
- 1. 1-(5-Bromopyridin-2-yl)ethan-1-one | 214701-49-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE suppliers & manufacturers in China [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USRE47739E1 - 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones - Google Patents [patents.google.com]
- 10. ctppc.org [ctppc.org]
- 11. The Use of Bioisosterism in Drug Design and Molecular Modification | Semantic Scholar [semanticscholar.org]
- 12. benthamscience.com [benthamscience.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanelements.com [americanelements.com]
- 15. mdpi.com [mdpi.com]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of (S)-1-(5-Bromopyridin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S)-1-(5-Bromopyridin-2-yl)ethanamine in Medicinal Chemistry
(S)-1-(5-Bromopyridin-2-yl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry. Its structural motif is a key building block in the synthesis of a variety of bioactive molecules, including potent and selective inhibitors of enzymes implicated in a range of diseases. The precise stereochemistry of this intermediate is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and reliable synthetic routes to obtain the enantiomerically pure (S)-enantiomer is a critical endeavor in drug discovery and development.
This guide provides an in-depth comparison of the primary synthetic methodologies for producing (S)-1-(5-Bromopyridin-2-yl)ethanamine: biocatalytic asymmetric synthesis via transamination, transition-metal-catalyzed asymmetric reductive amination, and classical chiral resolution of the racemic amine. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations, supported by experimental data.
At a Glance: Comparison of Synthetic Routes
| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Yield | Typical Enantiomeric Excess (ee) | Ideal Application |
| Biocatalytic Transamination | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry") | Requires specific enzyme screening, potential for product inhibition, may require co-factor recycling systems for large-scale production. | Moderate to High | >99% | Processes where high enantiopurity and sustainability are paramount. |
| Asymmetric Reductive Amination | High efficiency, broad substrate scope, high enantioselectivity. | Requires expensive and air-sensitive transition metal catalysts and chiral ligands, potential for metal contamination in the final product. | High | 90-99% | Rapid synthesis of chiral amines with high enantiopurity in a research and development setting. |
| Chiral Resolution | Well-established and robust methodology, applicable to a wide range of amines. | Theoretical maximum yield of 50% for the desired enantiomer without a racemization/recycling step, can be labor-intensive and require significant solvent volumes. | <50% (per cycle) | >99% (after recrystallization) | Situations where the racemic amine is readily available and a straightforward, albeit less atom-economical, approach is desired. |
I. Biocatalytic Asymmetric Synthesis via Transamination: The "Green" Route
Biocatalytic synthesis utilizing transaminase (TA) enzymes has emerged as a powerful and sustainable method for the production of chiral amines.[1][2] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, generating the desired chiral amine with exceptional enantioselectivity.[3]
Causality Behind Experimental Choices
The selection of a suitable transaminase is paramount and often requires screening a panel of enzymes to identify one with high activity and selectivity for the target substrate, 1-(5-bromopyridin-2-yl)ethan-1-one. The use of a whole-cell biocatalyst can be advantageous as it circumvents the need for enzyme purification and can facilitate cofactor regeneration. Isopropylamine is a commonly used amino donor as the by-product, acetone, can be readily removed, helping to drive the reaction equilibrium towards product formation.[4]
dot
Caption: Biocatalytic transamination workflow.
Detailed Experimental Protocol: Biocatalytic Synthesis
Materials:
-
1-(5-Bromopyridin-2-yl)ethan-1-one
-
A suitable (S)-selective ω-transaminase (e.g., from Vibrio fluvialis)[5]
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, a solution of potassium phosphate buffer (100 mM, pH 8.0) containing PLP (1 mM) and the selected transaminase is prepared.
-
Substrate Addition: A solution of 1-(5-bromopyridin-2-yl)ethan-1-one in DMSO is added to the enzyme solution, followed by the addition of isopropylamine. Toluene is added as a co-solvent to create a two-phase system, which can help to reduce product inhibition by extracting the byproduct acetone.[5]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C) for 24-48 hours, or until reaction completion is confirmed by HPLC analysis.
-
Work-up and Purification: The reaction mixture is basified with sodium hydroxide and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification by column chromatography may be performed if necessary.
Expected Outcome:
II. Asymmetric Reductive Amination: The Efficient Chemical Approach
Transition-metal-catalyzed asymmetric reductive amination offers a highly efficient and direct route to chiral amines from their corresponding ketones.[7] This method typically employs a chiral catalyst, often based on iridium or ruthenium, to facilitate the enantioselective reduction of an in-situ formed imine intermediate.[8]
Causality Behind Experimental Choices
The choice of the metal catalyst and the chiral ligand is critical for achieving high enantioselectivity. Iridium catalysts, in particular, have shown great promise for the asymmetric reductive amination of 2-acylpyridines.[9] Formic acid or its salts are often used as the hydrogen source in these transfer hydrogenation reactions. The reaction conditions are optimized to ensure high conversion and enantioselectivity.
dot
Caption: Asymmetric reductive amination workflow.
Detailed Experimental Protocol: Asymmetric Reductive Amination
Materials:
-
Chiral Iridium or Ruthenium catalyst precursor (e.g., [Ir(Cp*)Cl2]2)
-
Chiral diamine ligand
-
Formic acid/triethylamine mixture (as hydrogen source)
-
Aniline (or other amine source)
-
Solvent (e.g., Dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: The active chiral catalyst is typically prepared in situ by reacting the metal precursor with the chiral ligand.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, 1-(5-bromopyridin-2-yl)ethan-1-one, the amine source, and the chiral catalyst are dissolved in the solvent.
-
Reaction Conditions: The formic acid/triethylamine mixture is added, and the reaction is stirred at a specific temperature (e.g., 40°C) for a set period (e.g., 12-24 hours).
-
Work-up and Purification: The reaction is quenched with a saturated sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Expected Outcome:
-
Yield: High (up to 97%)
-
Enantiomeric Excess (ee): Very good to excellent (up to 95%)
III. Chiral Resolution: The Classical Approach
Chiral resolution is a well-established technique for separating a racemic mixture of a chiral compound into its individual enantiomers.[11][12] For amines, this is typically achieved by reacting the racemate with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[13][14]
Causality Behind Experimental Choices
The choice of the resolving agent is crucial for successful resolution. Tartaric acid and its derivatives, such as (+)-dibenzoyl-D-tartaric acid (DBTA) or (+)-di-p-toluoyl-D-tartaric acid (DPTTA), are commonly used for the resolution of racemic amines due to their ability to form well-defined crystalline salts.[9][13] The solvent system is carefully selected to maximize the solubility difference between the two diastereomeric salts.
dot
Caption: Chiral resolution workflow.
Detailed Experimental Protocol: Chiral Resolution
Materials:
-
Racemic 1-(5-Bromopyridin-2-yl)ethanamine
-
(+)-Dibenzoyl-D-tartaric acid (DBTA) or (+)-Di-p-toluoyl-D-tartaric acid (DPTTA)
-
Methanol or another suitable solvent
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of Racemic Amine: The racemic amine is first synthesized, for example, by reductive amination of 1-(5-bromopyridin-2-yl)ethan-1-one using a non-chiral reducing agent like sodium borohydride.
-
Salt Formation: The racemic amine and the chiral resolving agent (typically in a 1:1 or 2:1 molar ratio) are dissolved in a minimal amount of hot solvent.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent.
-
Recrystallization: To improve the diastereomeric purity, the salt is recrystallized one or more times from the same solvent.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free amine, which is then extracted with an organic solvent. The organic layer is dried and concentrated to afford the enantiomerically enriched amine.
Expected Outcome:
-
Yield: <50% for the desired enantiomer (without racemization and recycling of the unwanted enantiomer).
-
Enantiomeric Excess (ee): Can reach >99% after one or two recrystallizations.
IV. Validation of Synthetic Routes: Ensuring Purity and Identity
Regardless of the synthetic route chosen, rigorous analytical validation is essential to confirm the identity, purity, and enantiomeric excess of the final product.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized (S)-1-(5-Bromopyridin-2-yl)ethanamine.[15][16][17]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, further confirming its identity.[15][18][19]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess of the chiral amine. A suitable chiral stationary phase (CSP) is used to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.[4][20]
Representative Analytical Data
-
1H NMR (CDCl3, 400 MHz): δ 8.55 (d, J = 2.4 Hz, 1H), 7.69 (dd, J = 8.4, 2.4 Hz, 1H), 7.21 (d, J = 8.4 Hz, 1H), 4.25 (q, J = 6.8 Hz, 1H), 1.75 (br s, 2H), 1.45 (d, J = 6.8 Hz, 3H).
-
13C NMR (CDCl3, 101 MHz): δ 164.8, 150.1, 140.0, 122.1, 118.9, 51.2, 24.9.
-
Mass Spectrum (ESI+): m/z 201.0/203.0 [M+H]+ (indicating the presence of bromine).
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of the most appropriate synthetic route for (S)-1-(5-Bromopyridin-2-yl)ethanamine depends on several factors, including the desired scale of production, cost considerations, environmental impact, and the available technical expertise.
-
Biocatalytic transamination stands out as a highly enantioselective and sustainable method, particularly suitable for large-scale manufacturing where green chemistry principles are a priority.
-
Asymmetric reductive amination offers a rapid and efficient route with high yields and enantioselectivities, making it an excellent choice for research and development and smaller-scale production.
-
Chiral resolution , while less atom-economical, remains a viable and robust option, especially when the racemic starting material is readily accessible or when the other methods prove to be challenging for a particular substrate.
Ultimately, a thorough evaluation of the specific project requirements will guide the selection of the optimal synthetic strategy to ensure the efficient and reliable production of this critical chiral building block.
References
- Wiley-VCH. (2007). Supporting Information.
-
The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Retrieved from [Link]
- MDPI. (2025, August 7). Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor. Molecules.
-
UCL Discovery. (n.d.). Use of transaminase enzymes for the synthesis of pharmaceutical intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant (MK-4305). Retrieved from [Link]
-
PMC. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
-
ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Bromopyridin-2-yl)ethan-1-one. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Retrieved from [Link]
-
PMC. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved from [Link]
-
PMC. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Retrieved from [Link]
-
ResearchGate. (2025, August 13). Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. Retrieved from [Link]
-
PMC. (2021, December 22). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Retrieved from [Link]
-
PubMed. (2017, May 22). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Asymmetric Reductive Amination. Retrieved from [Link]
-
HETEROCYCLES. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
-
PolyU Institutional Research Archive. (2017, May). Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-(5-Bromopyridin-3-yl)ethanamine. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-(5-Bromopyridin-2-yl)ethanone | 214701-49-2 [sigmaaldrich.com]
- 12. onyxipca.com [onyxipca.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. rsc.org [rsc.org]
- 17. acgpubs.org [acgpubs.org]
- 18. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 20. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride
For professionals engaged in the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe disposal of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride, grounding every recommendation in established safety protocols and chemical principles.
Hazard Assessment and Waste Classification: A Structurally-Informed Approach
To safely dispose of any chemical, we must first understand its intrinsic hazards, which are dictated by its molecular structure. This compound is a multi-component threat that must be deconstructed to be fully appreciated.
-
The Bromopyridine Core : The presence of a pyridine ring immediately classifies this compound as hazardous. Pyridine and its derivatives are recognized for their potential toxicity if inhaled, swallowed, or absorbed through the skin.[1][2][3] The addition of a bromine atom places this molecule into the specific category of halogenated organic compounds .[4] This is a critical distinction, as halogenated wastes are subject to stringent disposal regulations due to their potential to form persistent environmental pollutants if not handled correctly.[5] High-temperature incineration is often the required disposal method for such compounds.[6][7]
-
The Ethanamine Sidechain : The amine functional group can contribute to the compound's irritant properties.
-
The Dihydrochloride Salt : As a dihydrochloride salt, the compound is typically a solid with increased water solubility compared to its free base form. The Safety Data Sheet (SDS) for (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride (a closely related salt) classifies it as a skin irritant, a serious eye irritant, and a potential respiratory irritant.[8]
Based on this structural analysis, all waste containing this compound must be unequivocally classified as Hazardous Chemical Waste and segregated into the Halogenated Organic Waste stream.[4]
Immediate Safety & Handling Precautions
Prior to handling the compound for disposal, establishing a robust safety perimeter is essential. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE). All handling and preparation for disposal must occur within a certified chemical fume hood.[3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber) | Prevents dermal contact and absorption, a primary exposure route for pyridine derivatives.[2][3] |
| Eye Protection | Chemical safety goggles with side-shields or a face shield | Protects eyes from splashes of solutions or contact with solid particles, which can cause serious irritation.[8] |
| Body Protection | Standard, fully-buttoned laboratory coat | Protects clothing and underlying skin from contamination.[2] |
| Respiratory | Work performed in a chemical fume hood | Minimizes the inhalation of airborne particles of the solid compound, which can cause respiratory irritation.[8] |
In Case of a Spill: For minor spills, contain the material using an inert, non-combustible absorbent like vermiculite or sand.[1] Carefully collect the absorbed material and contaminated cleaning supplies into a designated hazardous waste container.[3] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure that all waste streams containing this compound are managed safely and in compliance with regulations.
Experimental Protocol: Waste Collection and Segregation
Objective: To safely collect and prepare all waste forms of this compound for final disposal by a certified entity.
Materials:
-
Waste containing this compound
-
Appropriate, compatible, and clearly labeled hazardous waste containers (e.g., High-Density Polyethylene - HDPE).[1]
-
Personal Protective Equipment (PPE) as specified in Table 1.
Procedure:
-
Waste Segregation (Critical Step):
-
Designate a specific hazardous waste container for Halogenated Organic Waste .[4]
-
DO NOT mix this waste with non-halogenated organic waste, strong oxidizers, acids, or bases.[3][4] Incompatible mixtures can lead to dangerous chemical reactions.
-
Keep this waste stream separate from aqueous or metal-containing wastes.[4]
-
-
Containerization and Labeling:
-
Waste Collection:
-
Solid Waste: Carefully transfer any unused reagent, contaminated weigh boats, or spatulas directly into the designated solid hazardous waste container. Avoid creating dust.
-
Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.
-
Contaminated Materials: Dispose of all contaminated items, including gloves, absorbent pads, and disposable lab coats, in a dedicated hazardous waste bag or container.[1]
-
-
Temporary Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials and sources of ignition.[3]
-
-
Final Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) office.
-
The EHS office will coordinate with a licensed hazardous waste disposal contractor for final disposal, which will involve high-temperature incineration appropriate for halogenated organic compounds.[5][6]
-
Visual Workflow for Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of the subject compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of modern chemical research. By understanding its hazards as a halogenated organic compound, adhering to strict segregation protocols, utilizing appropriate PPE, and engaging with professional disposal services via your institution's EHS department, you ensure the safety of yourself, your colleagues, and the environment. This structured approach transforms a routine task into a demonstration of scientific professionalism and deep-seated commitment to safety.
References
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Washington State University. Standard Operating Procedure for Pyridine.
- ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE.
- AK Scientific, Inc. Safety Data Sheet (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Sigma-Aldrich. (2025). Safety Data Sheet 2-Bromopyridine.
- Washington State University. (2018). Standard Operating Procedure for Bromine.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine.
- BenchChem. (2025). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride
This guide provides essential safety and handling protocols for (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride, a compound frequently utilized in pharmaceutical research and development. As scientists, our primary responsibility extends beyond achieving research milestones to ensuring a safe and sustainable laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and safety.
Hazard Assessment: Understanding the Molecule
This compound is a chiral amine salt. Its structure presents a multi-faceted hazard profile that must be respected.
-
Pyridine Core: The brominated pyridine ring is a common motif in bioactive molecules. Pyridine itself is readily absorbed through the skin, is a known irritant, and can cause damage to the liver, kidneys, and central nervous system upon significant exposure.[1][2]
-
Amine Group: The ethanamine side chain classifies the molecule as an amine. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[3]
-
Dihydrochloride Salt: As a dihydrochloride salt, the compound is a solid and may exist as a fine powder. This presents a dust inhalation hazard.[4] When dissolved, it can create an acidic solution, posing a risk of corrosion.
-
Bromine Atom: The presence of a halogen (bromine) means the compound is classified as a halogenated organic, which has specific implications for its environmental fate and disposal.[5]
Based on its structure and available Safety Data Sheet (SDS) information, the primary hazards are:
A thorough risk assessment is the first step in any experimental protocol.[3] Before handling this compound, review the specific SDS and consider the scale of your work and the potential for exposure.
Personal Protective Equipment (PPE): An Integrated Safety System
PPE is the final barrier between you and the chemical hazard.[6] Its selection must be deliberate and based on the specific risks posed by the compound. The following is a comprehensive PPE plan for handling this compound.
Primary Engineering Controls: The First Line of Defense
Before considering wearable PPE, engineering controls must be in place. All handling of this compound, especially the weighing of the solid, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4][7] An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[7]
Body, Eye, and Foot Protection
| PPE Item | Specification | Rationale |
| Lab Coat | Flame-resistant, fully buttoned with tight cuffs. | Protects skin and personal clothing from incidental splashes and dust contamination.[8] |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified). | Protects against dust particles and splashes. Standard safety glasses do not provide an adequate seal against fine powders or liquid splashes.[9] |
| Face Shield | Worn over goggles. | Required when there is a significant splash hazard, such as during the handling of large quantities or during vigorous reactions.[9] |
| Footwear | Closed-toe, non-porous shoes. | Protects feet from spills and dropped equipment.[3] |
Hand Protection: Selecting the Right Glove
Glove selection is critical. The effectiveness of a glove material is determined by its resistance to both degradation (physical change) and permeation (chemical passage through the material at a molecular level).[10] For this compound, consider the pyridine and amine components.
-
For Incidental Contact (Solid Handling): Double-gloving with nitrile gloves is an acceptable minimum. Nitrile provides good resistance to dusts and many aqueous solutions.[9] However, it offers poor resistance to pyridine itself.[7] Therefore, in the event of any contact, gloves must be removed and replaced immediately.
-
For Extended Contact or Handling Solutions: Butyl rubber or Viton® gloves are strongly recommended. Chemical resistance charts show that butyl rubber offers excellent protection against pyridine.[7][11] Always check the manufacturer's specific chemical resistance data for your chosen glove.[12]
Self-Validating Glove Protocol:
-
Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears.[3]
-
Don Correctly: Ensure hands are dry before donning gloves.
-
Remove Aseptically: Remove gloves without touching the outer contaminated surface with bare skin.
-
Dispose: Discard immediately into the designated hazardous waste container.
-
Wash Hands: Always wash hands thoroughly with soap and water after removing gloves.[7]
Respiratory Protection: Preventing Inhalation
While a fume hood is the primary control, respiratory protection may be necessary in situations such as a large spill or a failure of engineering controls.
| Hazard Scenario | Respirator Type | Cartridge/Filter Specification |
| Weighing/Handling Powder | Air-Purifying Respirator (APR), half or full facepiece. | P100 (Magenta) Particulate Filter. This filter is 99.97% efficient against all particulate aerosols, including fine dusts.[13] |
| Spill or Aerosol Generation | Air-Purifying Respirator (APR), full facepiece. | Combination Organic Vapor/Acid Gas (OV/AG) Cartridge with a P100 pre-filter. The black/yellow color-coded cartridge protects against the pyridine vapor and potential acidic gases, while the pre-filter captures airborne particulates.[13][14] |
A proper fit test is mandatory for all tight-fitting respirators to ensure their effectiveness.[13]
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes risk. The following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for Handling this compound.
Disposal Plan: Cradle-to-Grave Responsibility
Proper chemical disposal is not just a regulatory requirement but an ethical one. As a halogenated organic compound, this compound must not be disposed of down the drain or in general waste.[4][15]
Waste Segregation
The key to safe and compliant disposal is proper segregation at the point of generation.
-
Identify: All waste streams containing this compound must be identified. This includes unused solid, reaction solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent paper).
-
Segregate: This waste must be collected in a dedicated container labeled "Halogenated Organic Waste."[5] Do not mix with non-halogenated waste streams, as this will significantly increase disposal costs and complexity.[15]
-
Container: Use a chemically compatible, sealable waste container. Ensure it is clearly labeled with the full chemical name of all constituents and an approximate concentration.[7]
Disposal Methodology
The standard and environmentally preferred disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[16] This high-temperature process is designed to break the carbon-halogen bonds and convert the material into less harmful substances like carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust stream.[16] Improper disposal can lead to the environmental persistence of halogenated compounds.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Don the appropriate PPE, including respiratory protection (OV/AG cartridge with P100 filter).
-
Contain: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4]
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[17]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous safety, handling, and disposal protocols, you contribute to a culture of safety and scientific excellence, ensuring that our pursuit of innovation does not come at the cost of personal or environmental health.
References
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]
-
CP Lab Safety. (n.d.). How to Choose the Best PPE for Your Type of Laboratory Work. Available at: [Link]
-
University of Southern California Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Selection. Available at: [Link]
-
Today's Clinical Lab. (n.d.). Proper Use of Personal Protective Equipment (PPE). Available at: [Link]
-
University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
-
University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Available at: [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
Ag Health & Safety Alliance. (n.d.). Respirator Selection Quick Reference Guide. Available at: [Link]
-
Loba Chemie. (2023). Safety Data Sheet: PYRIDINE FOR SYNTHESIS. Available at: [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Available at: [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Available at: [Link]
-
U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Available at: [Link]
-
OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Available at: [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Available at: [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. Available at: [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Available at: [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]
-
International Agency for Research on Cancer. (2020). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. Available at: [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). BROMINE. Available at: [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. bucknell.edu [bucknell.edu]
- 6. clinicallab.com [clinicallab.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. Personal Protective Equipment (PPE) Selection – USC Environmental Health & Safety [ehs.usc.edu]
- 13. oshacode.com [oshacode.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
